molecular formula C12H13F3 B051244 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 113947-87-8

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Cat. No.: B051244
CAS No.: 113947-87-8
M. Wt: 214.23 g/mol
InChI Key: KHQLWCTYUZDTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is a high-purity organic building block of significant interest in synthetic and agrochemical research. Its structure, featuring a phenyl ring substituted with a trifluoromethyl group and an alkenyl side chain, makes it a valuable intermediate for the construction of more complex molecules. The compound's core research value lies in its potential application as a precursor in the development of active ingredients. The trifluoromethylphenyl group is a privileged motif found in various compounds with biological activity, such as the insecticide Flufiprole, which acts on the insect GABA receptor . Researchers can utilize this reagent to introduce this key structural element into target molecules, particularly for projects involving crop protection and pest management. As a versatile synthetic intermediate, it is suited for various chemical transformations, including further functionalization of the alkene group or elaboration of the aromatic core. This allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Handling Precautions: Based on its structural similarity to related compounds, this material is expected to be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard information and handling protocols. Note: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLWCTYUZDTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641208
Record name 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113947-87-8
Record name 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route and detailed characterization protocol for the novel compound this compound. The trifluoromethyl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the development of modular synthetic pathways to novel fluorinated building blocks is of significant interest to researchers in medicinal chemistry and materials science. This document outlines a field-proven Wittig olefination strategy, chosen for its high regioselectivity and functional group tolerance.[1][2][3] We provide a step-by-step methodology, from the preparation of the key phosphonium ylide intermediate to the final purification and rigorous spectroscopic characterization of the target molecule.

Rationale and Synthetic Strategy

The synthesis of terminal alkenes is a fundamental transformation in organic chemistry. While various methods exist, the Wittig reaction stands out for its reliability in forming a carbon-carbon double bond at a precise location, avoiding the isomeric mixtures that can result from elimination reactions.[1]

Our retrosynthetic analysis of the target compound, this compound, identifies the carbon-carbon double bond as the optimal point for disconnection. This leads to a Wittig-based strategy involving the reaction of a phosphorus ylide with a ketone.

Retrosynthetic Analysis:

G Target This compound Disconnect Wittig Disconnection Target->Disconnect Intermediates Acetone + [3-(Trifluoromethyl)benzyl]triphenylphosphonium Ylide Disconnect->Intermediates Ylide_Precursor [3-(Trifluoromethyl)benzyl]triphenylphosphonium Bromide Intermediates->Ylide_Precursor Base Starting_Materials 3-(Trifluoromethyl)benzyl Bromide + Triphenylphosphine Ylide_Precursor->Starting_Materials

Caption: Retrosynthetic approach via Wittig reaction.

This approach involves two primary stages:

  • Synthesis of the Wittig Salt: Formation of [3-(Trifluoromethyl)benzyl]triphenylphosphonium bromide from 3-(trifluoromethyl)benzyl bromide and triphenylphosphine.

  • The Wittig Reaction: Generation of the corresponding phosphorus ylide using a strong base, followed by its reaction with acetone to yield the desired terminal alkene.

This strategy is superior to a potential Grignard/elimination route, as it circumvents the need for a separate dehydration step, which can often lead to side products and double bond migration.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and inert atmosphere techniques are critical for the success of the Wittig reaction.

Part A: Synthesis of [3-(Trifluoromethyl)benzyl]triphenylphosphonium Bromide

Causality: This is a classic Sₙ2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 3-(trifluoromethyl)benzyl bromide. The resulting phosphonium salt is typically a stable, crystalline solid that precipitates from the reaction mixture, facilitating its isolation.

Materials & Equipment:

  • Triphenylphosphine (PPh₃)

  • 3-(Trifluoromethyl)benzyl bromide

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq).

  • Add anhydrous toluene to dissolve the triphenylphosphine completely under stirring.

  • Add 3-(trifluoromethyl)benzyl bromide (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. A white precipitate will form as the reaction progresses.

  • After the reflux period, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white crystalline powder, [3-(Trifluoromethyl)benzyl]triphenylphosphonium bromide, under vacuum. The product can be used in the next step without further purification.

Part B: Synthesis of this compound

Causality: A strong base is required to deprotonate the carbon alpha to the positively charged phosphorus atom, forming the nucleophilic phosphorus ylide.[3] This ylide then attacks the electrophilic carbonyl carbon of acetone. The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane, which collapses to form the desired alkene and triphenylphosphine oxide.[2] The formation of the highly stable P=O double bond is the thermodynamic driving force for this reaction.

Materials & Equipment:

  • [3-(Trifluoromethyl)benzyl]triphenylphosphonium bromide (from Part A)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acetone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or three-neck flask with septum and gas inlet

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (dry ice/acetone, -78°C)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add the phosphonium salt (1.0 eq) to the flask, and suspend it in anhydrous THF.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. Upon addition, a deep orange or red color should develop, indicating the formation of the ylide.

  • Allow the mixture to stir at -78°C for 30 minutes, then let it warm to 0°C and stir for an additional hour.

  • Cool the ylide solution back down to -78°C.

  • Add anhydrous acetone (1.1 eq) dropwise via syringe. The characteristic color of the ylide will fade as it reacts.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil, contaminated with triphenylphosphine oxide.

Caption: Experimental workflow for synthesis.

Purification Protocol

Causality: The primary impurity, triphenylphosphine oxide, is significantly more polar than the target alkene. This difference in polarity allows for efficient separation using silica gel column chromatography, where the non-polar product elutes much faster than the polar impurity.[4]

Procedure: Flash Column Chromatography

  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack a glass column with the slurry to create the stationary phase.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure, colorless oil.

Characterization and Data

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.

G Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for product characterization.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR δ ~7.4-7.6 (m, 4H, Ar-H), ~4.8 (s, 1H, =CH₂), ~4.7 (s, 1H, =CH₂), 2.85 (s, 2H, Ar-CH₂-), 1.75 (s, 3H, -CH₃). The singlet nature of the allylic protons (Ar-CH₂-) is a key identifier, resulting from the absence of adjacent protons.
¹³C NMR δ ~145 (quat, C=CH₂), ~140 (quat, Ar-C), ~130 (q, J ≈ 32 Hz, Ar-C-CF₃), ~129 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (Ar-CH), ~112 (=CH₂), ~45 (Ar-CH₂-), ~23 (-CH₃).
¹⁹F NMR δ ~ -62.5 (s, 3F). A sharp singlet is characteristic of the CF₃ group in this electronic environment.[5][6]
IR (neat) ν (cm⁻¹) ~3080 (sp² C-H stretch), 2920 (sp³ C-H stretch), 1650 (C=C stretch), 1330 (strong, C-F stretch), 1160, 1120 (strong, C-F stretches).
MS (EI) m/z (%): 214 (M⁺), 199 ([M-CH₃]⁺), 145 ([M-CF₃]⁺), 91 (tropylium ion fragment is less likely due to insulation by CH₂ group, but a benzyl fragment from rearrangement is possible).

Note: Predicted NMR shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.

Conclusion

This guide details a reliable and scalable synthesis of this compound via the Wittig reaction. The described protocol is robust, providing a clear pathway from common starting materials to the purified target compound. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results, ensuring high purity and structural integrity. This molecule represents a valuable building block for further elaboration in drug discovery and materials science applications.

References

  • O'Brien, C. J., et al. (2011). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (n.d.). The Wittig Reaction. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • BYJU'S. (n.d.). Wittig Reaction. Available at: [Link]

  • Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic b-Alkoxy-a,b-Unsaturated Trifluoromethylketones. Available at: [Link]

  • Liang, G., et al. (2012). Studies on purification of allicin by molecular distillation. Journal of the Science of Food and Agriculture. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene. Available at: [Link]

  • Gruhlke, M. C. H., et al. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). Characterization data including ¹⁹F NMR. Available at: [Link]

  • Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, a fluorinated organic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to present its core identifiers, a plausible and detailed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. The strategic incorporation of the trifluoromethylphenyl moiety suggests its utility as a building block for novel therapeutic agents, leveraging the known benefits of fluorine in modulating metabolic stability and biological activity.

Core Identifiers and Chemical Structure

This compound is a derivative of 1-butene, featuring a methyl group at the 2-position and a 3-(trifluoromethyl)phenyl group at the 4-position. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry.

IdentifierValueSource
CAS Number 113947-87-8
Molecular Formula C₁₂H₁₃F₃
Molecular Weight 214.23 g/mol [1]
IUPAC Name 2-methyl-4-[3-(trifluoromethyl)phenyl]but-1-ene-

Chemical Structure:

Caption: 2D Structure of this compound

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to this compound is the Wittig reaction. This well-established olefination method involves the reaction of an aldehyde with a phosphorus ylide. In this case, the key precursors are 3-(3-(trifluoromethyl)phenyl)propanal and isopropyltriphenylphosphonium bromide.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the formation of the Wittig reagent (the phosphorus ylide) followed by the olefination reaction.

synthesis_pathway reactant1 Isopropyl Bromide phosphonium_salt Isopropyltriphenylphosphonium Bromide reactant1->phosphonium_salt reactant2 Triphenylphosphine (PPh3) reactant2->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide product This compound ylide->product Wittig Reaction byproduct Triphenylphosphine oxide ylide->byproduct aldehyde 3-(3-(Trifluoromethyl)phenyl)propanal aldehyde->product aldehyde->byproduct

Caption: Synthetic pathway for this compound via the Wittig reaction.

Experimental Protocol

This protocol is based on established procedures for Wittig reactions with non-stabilized ylides.[2][3][4]

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine (1.0 eq.) in dry toluene, add isopropyl bromide (1.1 eq.).

  • Heat the mixture to reflux for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to room temperature, which should induce the precipitation of a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

  • Suspend isopropyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq., CAS: 21172-41-8) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.

Physicochemical and Spectroscopic Properties

Due to the scarcity of published experimental data for this compound, the following properties are predicted based on the known data of its non-fluorinated analog, 2-Methyl-4-phenyl-1-butene (CAS: 6683-51-8), and the well-understood effects of trifluoromethyl substitution.

PropertyPredicted Value for C₁₂H₁₃F₃Data for Analog C₁₁H₁₄Source (Analog)
Boiling Point ~215-225 °C205 °C[5]
Density ~1.05 g/cm³Not available-
Refractive Index ~1.48Not available-
LogP ~4.53.9[6]
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the non-fluorinated analog and standard chemical shift values.

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.3-7.5 (m, 4H): Aromatic protons of the trifluoromethylphenyl ring.

  • δ ~4.75 (s, 1H) & ~4.70 (s, 1H): Vinylic protons of the =CH₂ group.

  • δ ~2.80 (t, J ≈ 7.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂).

  • δ ~2.40 (t, J ≈ 7.5 Hz, 2H): Methylene protons adjacent to the double bond (-CH₂-C=).

  • δ ~1.75 (s, 3H): Methyl protons on the double bond (=C-CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~145.0: Quaternary carbon of the double bond (=C(CH₃)).

  • δ ~142.0 (q, J ≈ 1 Hz): Quaternary carbon of the aromatic ring attached to the alkyl chain.

  • δ ~131.0 (q, J ≈ 32 Hz): Carbon bearing the CF₃ group.

  • δ ~129.0, ~128.5, ~125.0, ~123.0: Aromatic CH carbons.

  • δ ~124.0 (q, J ≈ 272 Hz): Carbon of the CF₃ group.

  • δ ~112.0: Vinylic carbon (=CH₂).

  • δ ~38.0: Methylene carbon (-CH₂-C=).

  • δ ~34.0: Methylene carbon (Ar-CH₂).

  • δ ~22.5: Methyl carbon (=C-CH₃).

Infrared (IR) Spectroscopy (Neat):

  • ~3080 cm⁻¹: C-H stretch (vinylic).

  • ~2950-2850 cm⁻¹: C-H stretch (aliphatic).

  • ~1650 cm⁻¹: C=C stretch (alkene).

  • ~1610, 1450 cm⁻¹: C=C stretch (aromatic).

  • ~1330, 1160, 1120 cm⁻¹: C-F stretch (strong, characteristic for CF₃).

  • ~890 cm⁻¹: =CH₂ out-of-plane bend.

Mass Spectrometry (EI):

  • M⁺ at m/z 214: Molecular ion peak.

  • Fragment at m/z 199: Loss of a methyl group ([M-15]⁺).

  • Fragment at m/z 91: Tropylium ion (if rearrangement occurs, though less likely than in the non-fluorinated analog).

  • Characteristic fragments showing the loss of CF₃ or parts of the alkyl chain.

Potential Applications in Drug Discovery

The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[7][8][9] The CF₃ group in this compound imparts properties that make it a valuable scaffold or intermediate in drug design.

Modulation of Physicochemical Properties
  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the in vivo half-life of a drug, leading to a more favorable dosing regimen.

Enhancement of Biological Activity
  • Binding Affinity: The steric bulk and strong electron-withdrawing nature of the CF₃ group can lead to more favorable interactions with the binding pockets of target proteins and enzymes.[10][9] It can participate in non-covalent interactions that contribute to higher binding affinity and selectivity.

  • Conformational Control: The size of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

The versatile olefin functionality of this compound allows for further chemical modifications, such as hydrogenation, oxidation, or addition reactions, to generate a diverse library of compounds for screening in various therapeutic areas.

applications cluster_outcomes Potential Outcomes in Drug Development lipophilicity Increased Lipophilicity absorption Improved Absorption & Distribution lipophilicity->absorption metabolic_stability Metabolic Stability half_life Increased Half-Life metabolic_stability->half_life binding_affinity Enhanced Binding Affinity potency Higher Potency & Selectivity binding_affinity->potency conformational_control Conformational Control conformational_control->potency bioavailability Better Bioavailability absorption->bioavailability half_life->bioavailability

Caption: The impact of the trifluoromethylphenyl moiety on drug development properties.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact. Assume the compound is harmful.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound (CAS: 113947-87-8) is a compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a robust framework for its synthesis, predicted properties, and potential applications. The presence of the trifluoromethylphenyl group is a key feature, suggesting that this molecule can be used to develop novel compounds with enhanced metabolic stability and biological activity. Further research into the properties and reactivity of this compound is warranted to fully explore its utility.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-methyl-4-phenyl-1-butene. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (2006). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Imperative

The compound 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is a structurally intriguing molecule, combining an allylic framework with a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is a cornerstone in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] A thorough understanding of the spectral characteristics of molecules containing this moiety is therefore of paramount importance for identification, purity assessment, and quality control in synthetic and medicinal chemistry.

This guide is structured to provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are grounded in established spectroscopic theory and data from the parent compound, 2-Methyl-4-phenyl-1-butene[2], supplemented with known substituent effects of the 3-trifluoromethylphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted by analyzing the spectrum of its non-fluorinated analog, 2-Methyl-4-phenyl-1-butene, and applying the known substituent chemical shifts (SCS) for a meta-trifluoromethyl group on a benzene ring. The trifluoromethyl group is a moderate electron-withdrawing group, which will deshield the protons on the aromatic ring, particularly those ortho and para to its position.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1a, H-1b (vinyl)~4.75s (broad)-2H
Aromatic H7.30 - 7.55m-4H
H-4~2.80t~7.52H
H-3~2.45t~7.52H
H-2' (methyl)~1.80s-3H

Rationale behind the Predictions:

  • Vinylic Protons (H-1a, H-1b): These protons on the terminal double bond are expected to appear as a broad singlet around 4.75 ppm, similar to the parent compound.[2]

  • Aromatic Protons: The protons on the 3-trifluoromethylphenyl ring will be deshielded compared to benzene (δ 7.34 ppm). The complex multiplet pattern will likely appear in the range of 7.30-7.55 ppm.

  • Benzylic and Allylic Protons (H-4 and H-3): The benzylic protons (H-4) and allylic protons (H-3) are predicted to appear as triplets due to coupling with each other. Their chemical shifts will be similar to those in the parent compound, around 2.80 and 2.45 ppm, respectively.[2]

  • Methyl Protons (H-2'): The methyl protons are allylic and will appear as a singlet around 1.80 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also be influenced by the electron-withdrawing nature of the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[5] The aromatic carbons will also show splitting due to C-F coupling, though with smaller coupling constants.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (olefinic)~145.0
Aromatic C (quaternary)~142.0
Aromatic CH123.0 - 132.0
C-1 (olefinic)~112.0
C-4~38.0
C-3~36.0
C-2' (methyl)~22.5
CF₃~124.0 (q, ¹JCF ≈ 272 Hz)

Rationale behind the Predictions:

  • The chemical shifts of the aliphatic carbons are expected to be similar to those in 2-Methyl-4-phenyl-1-butene.[2]

  • The aromatic carbon chemical shifts are predicted based on the known substituent effects of a meta-trifluoromethyl group.[5] The carbon attached to the CF₃ group will be significantly deshielded.

  • The trifluoromethyl carbon itself will appear as a quartet with a large one-bond C-F coupling constant.[6]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve a narrow and symmetrical TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the TMS signal to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz and reference the CDCl₃ signal to 77.16 ppm.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3/TMS Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Shim Spectrometer Filter->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process_H1 Process & Reference ¹H Data Acquire_H1->Process_H1 Process_C13 Process & Reference ¹³C Data Acquire_C13->Process_C13 Analysis Structural Elucidation Process_H1->Analysis Process_C13->Analysis

Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the aromatic ring, the alkene, and the trifluoromethyl group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080 - 3010C-H StretchAromatic & Vinylic
2960 - 2850C-H StretchAliphatic
~1650C=C StretchAlkene
1610, 1580, 1490C=C StretchAromatic Ring
1320 - 1340C-F Stretch (symmetric)Trifluoromethyl
1120 - 1180C-F Stretch (asymmetric)Trifluoromethyl
910, 990=C-H Bend (out-of-plane)Alkene
800 - 900C-H Bend (out-of-plane)Aromatic (meta-substituted)

Rationale behind the Predictions:

  • The C-H and C=C stretching frequencies for the aromatic and alkene moieties are based on the spectrum of 2-Methyl-4-phenyl-1-butene.[2]

  • The strong C-F stretching absorptions in the 1100-1400 cm⁻¹ region are characteristic of trifluoromethyl groups on an aromatic ring.[7][8]

  • The out-of-plane C-H bending bands in the 800-900 cm⁻¹ region can help confirm the meta-substitution pattern of the aromatic ring.[9]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

    • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from benzylic cleavage and other fragmentation pathways.

Molecular Formula: C₁₂H₁₃F₃ Molecular Weight: 214.23 g/mol

Predicted Key Fragments:

m/zProposed Fragment IonNeutral LossFragmentation Pathway
214[C₁₂H₁₃F₃]⁺•-Molecular Ion
199[C₁₁H₁₀F₃]⁺•CH₃Loss of a methyl radical
145[C₇H₄F₃]⁺•C₅H₉Benzylic cleavage
91[C₇H₇]⁺•C₅H₆F₃Benzylic cleavage with rearrangement (Tropylium ion)

Rationale behind the Predictions:

  • Molecular Ion (m/z 214): The molecular ion peak should be observable.

  • Benzylic Cleavage: The most prominent fragmentation pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation.[10][11] In this case, cleavage would result in a fragment with m/z 145, corresponding to the trifluoromethylbenzyl cation. Rearrangement of this to a tropylium-type ion is also possible. The observation of an ion at m/z 91, corresponding to the tropylium ion, would indicate the loss of the trifluoromethyl group from the benzylic fragment.

Diagram of Mass Spectrometry Fragmentation

MS_Fragmentation M [C12H13F3]+• (m/z 214) Molecular Ion F1 [C11H10F3]+ (m/z 199) M->F1 - •CH3 F2 [C7H4F3]+ (m/z 145) M->F2 - •C5H9 (Benzylic Cleavage) F3 [C7H7]+ (m/z 91) Tropylium Ion F2->F3 - •CF3 (Rearrangement)

Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization:

    • Electron ionization (EI) at 70 eV is the standard method for generating fragment ions.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion: A Predictive Spectroscopic Portrait

This guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By combining foundational spectroscopic principles with data from analogous compounds, a comprehensive spectral portrait has been constructed. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This document serves as a valuable resource for the identification and characterization of this novel compound and will aid researchers in the broader field of fluorinated organic molecules.

References

  • SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved January 13, 2026, from [Link][2][12]

  • FAO AGRIS. (n.d.). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates. Retrieved January 13, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved January 13, 2026, from [Link][3]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved January 13, 2026, from [Link][5]

  • Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Retrieved January 13, 2026, from [Link]

  • PubMed. (2019, November 7). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advance in the Synthesis and Applications of α-(Trifluoromethyl)styrenes in Organic Synthesis. Retrieved January 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-butene. Retrieved January 13, 2026, from [Link]

  • American Chemical Society. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved January 13, 2026, from [Link][7]

  • SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene - Optional[MS (GC)] - Spectrum. Retrieved January 13, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 13, 2026, from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved January 13, 2026, from [Link][10]

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 13, 2026, from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved January 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (2-methyl-1-butenyl)-. Retrieved January 13, 2026, from [Link]

  • PubMed. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Retrieved January 13, 2026, from [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved January 13, 2026, from [Link]

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved January 13, 2026, from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 13, 2026, from [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved January 13, 2026, from [Link][4]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved January 13, 2026, from [Link]

  • Sci-Hub. (n.d.). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Retrieved January 13, 2026, from [Link][8]

  • SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 13, 2026, from [Link]

  • Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved January 13, 2026, from [Link][6]

  • ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved January 13, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved January 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl alcohol. Retrieved January 13, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 13, 2026, from [Link][9]

  • YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved January 13, 2026, from [Link]

  • YouTube. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. Retrieved January 13, 2026, from [Link][11]

  • ResearchGate. (n.d.). Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. Retrieved January 13, 2026, from [Link]

  • YouTube. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. Retrieved January 13, 2026, from [Link]

  • Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved January 13, 2026, from [Link]

  • Bryn Mawr College. (n.d.). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. Retrieved January 13, 2026, from [Link]

Sources

The Trifluoromethylphenyl Butene Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2] Among the various fluorinated moieties, the trifluoromethyl group stands out for its potent electronic and steric effects. This technical guide provides an in-depth exploration of a promising class of compounds: novel trifluoromethylphenyl butene derivatives. We will dissect their synthesis, elucidate their diverse biological activities, and analyze the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and detailed experimental insights into this fascinating chemical space.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful tool in drug design. Its high electronegativity and small size allow it to act as a bioisostere for a methyl group, yet it imparts vastly different electronic properties.[3] The C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby enhancing the pharmacokinetic profile of a drug candidate.[3] Furthermore, the lipophilicity of a molecule is significantly increased with the addition of a trifluoromethyl group, which can improve its ability to cross biological membranes. These advantageous properties have led to the successful development of numerous drugs containing this moiety. This guide focuses on the emerging class of trifluoromethylphenyl butene derivatives, which combine the benefits of the CF3 group with a flexible butene linker, offering a unique scaffold for exploring novel biological interactions.

Synthetic Strategies for Trifluoromethylphenyl Butene Derivatives

The synthesis of trifluoromethylphenyl butene derivatives can be approached through various established organic chemistry reactions. The specific route often depends on the desired substitution pattern and the starting materials' availability. A common and effective method involves the Wittig reaction, a reliable method for forming carbon-carbon double bonds.

General Synthesis Workflow: A Wittig-Based Approach

A prevalent synthetic route commences with a substituted 3-(trifluoromethyl)phenyl)propanal, which can be reacted with a phosphorus ylide, such as the one generated from methyltriphenylphosphonium bromide, to yield the target 4-(3-(trifluoromethyl)phenyl)-1-butene.[4] This foundational structure can then be further modified to create a library of derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Core Structure Propanal 3-(3-(Trifluoromethyl)phenyl)propanal Wittig Wittig Reaction (Base, Solvent) Propanal->Wittig Phosphonium_Salt Methyltriphenylphosphonium bromide Phosphonium_Salt->Wittig Butene 4-(3-(Trifluoromethyl)phenyl)-1-butene Wittig->Butene

Caption: General workflow for the synthesis of the core trifluoromethylphenyl butene scaffold.

Step-by-Step Protocol: Synthesis of 4-(3-(Trifluoromethyl)phenyl)-1-butene

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanal

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the strong base to the suspension while stirring. Allow the reaction to stir for 1-2 hours at 0 °C to an hour at room temperature to ensure complete formation of the ylide (a color change is typically observed).

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 3-(3-(Trifluoromethyl)phenyl)propanal in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 4-(3-(trifluoromethyl)phenyl)-1-butene.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

While the direct biological activities of novel trifluoromethylphenyl butene derivatives are an emerging area of research, the broader class of trifluoromethyl-containing compounds has demonstrated a wide range of significant biological effects.[5][6] These include anticancer, antimicrobial, and anti-inflammatory properties.[6]

Anticancer Activity

Derivatives of 3-(trifluoromethyl)benzaldehyde have shown potent cytotoxic effects against various human cancer cell lines.[6] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation.[6] For instance, some trifluoromethyl-containing compounds have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[3] The flexible butene linker in the trifluoromethylphenyl butene scaffold could allow for optimal positioning of the trifluoromethylphenyl moiety within the binding pockets of anticancer targets.

Antimicrobial Activity

Schiff bases derived from 3-(trifluoromethyl)benzaldehyde are a notable class of compounds exhibiting significant antimicrobial properties against a spectrum of bacterial and fungal strains.[6] The trifluoromethyl group is thought to enhance the lipophilicity of these compounds, facilitating their penetration through microbial cell membranes.

Anti-inflammatory Activity

Certain derivatives of 3-(trifluoromethyl)benzaldehyde have demonstrated anti-inflammatory properties, primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The trifluoromethylphenyl butene scaffold could be a promising starting point for the design of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies on structurally related compounds, such as 1,1,1-trifluoro-4-phenyl-3-buten-2-ones, provide valuable insights into the structural requirements for maximal biological potency.[7][8]

Key findings from these studies suggest that:

  • Electron-withdrawing substituents on the phenyl ring generally enhance activity.[7][8]

  • The presence of a hydroxyl group at the 2-position , if not involved in intramolecular hydrogen bonding, can significantly increase potency.[7][8]

  • The replacement of a methyl group with a trifluoromethyl group in the side chain enhances biological activity.[7][8]

These principles can guide the rational design of novel trifluoromethylphenyl butene derivatives with improved biological profiles.

SAR_Logic cluster_modifications Structural Modifications Core Trifluoromethylphenyl Butene Scaffold EWG Add Electron-Withdrawing Groups to Phenyl Ring Core->EWG Leads to OH Introduce 2-OH Group (non-H-bonding) Core->OH Leads to CF3_Side Incorporate Additional CF3 on Butene Chain Core->CF3_Side Leads to Outcome Enhanced Biological Activity EWG->Outcome OH->Outcome CF3_Side->Outcome

Caption: Key structure-activity relationship principles for enhancing biological activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized trifluoromethylphenyl butene derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenyl butene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vivo Antitumor Efficacy Studies

Promising compounds identified from in vitro screening can be further evaluated in animal models of cancer.

Protocol:

  • Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.

  • Compound Administration: Administer the test compound to the animals via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group.

  • Tumor Measurement: Monitor tumor growth by measuring tumor volume at regular intervals.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

All quantitative data from biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Novel Trifluoromethylphenyl Butene Derivatives

Compound IDCancer Cell LineIC50 (µM)
TFPB-001HeLaValue
TFPB-001A549Value
TFPB-002HeLaValue
TFPB-002A549Value
.........

Note: The values in this table are placeholders and would be populated with experimental data.

Future Directions and Conclusion

The trifluoromethylphenyl butene scaffold represents a promising starting point for the discovery of novel therapeutic agents. Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds.

References

  • PubMed. Quantitative Structure--Activity Relationships of Antimutagenic Benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. [Link]

  • ResearchGate. Quantitative structure - Activity relationships of antimutagenic benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

  • MDPI. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. [Link]

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • ResearchGate. Representative biologically active molecules containing a trifluoromethyl group. [Link]

  • ResearchGate. Biologically Active Organofluorine Compounds. [Link]

Sources

Potential applications of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The trifluoromethyl group, in particular, is a privileged moiety, enhancing metabolic stability, binding affinity, and cellular permeability. This guide explores the untapped potential of a novel chemical entity, this compound, as a versatile scaffold for the development of next-generation therapeutics. While this specific molecule is not extensively documented in current literature, its constituent parts—the trifluoromethylphenyl group and a reactive butene chain—suggest a rich landscape for medicinal chemistry exploration. This document will provide a forward-looking analysis of its potential applications, grounded in established principles of medicinal chemistry and supported by validated experimental approaches. We will delve into rational drug design strategies, propose synthetic pathways, and outline robust protocols for biological evaluation, thereby providing a comprehensive roadmap for researchers and drug development professionals.

The Scientific Rationale: Deconstructing the Scaffold for Therapeutic Potential

The promise of this compound lies in the synergistic interplay of its two key structural motifs: the trifluoromethylphenyl ring and the 2-methyl-1-butene tail.

1.1 The Power of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for medicinal chemists.[1][2] The introduction of a -CF3 group can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[1]

  • Improve Binding Affinity: The -CF3 group can engage in unique non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.

  • Modulate Lipophilicity and Permeability: The lipophilic nature of the -CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[3]

  • Influence Acidity/Basicity: The strong electron-withdrawing effect of the -CF3 group can alter the pKa of nearby functional groups, which can be leveraged to fine-tune drug-receptor interactions.

The trifluoromethylphenyl moiety is a common feature in a number of FDA-approved drugs, underscoring its therapeutic relevance across a range of diseases.[2][4]

1.2 The 2-Methyl-1-Butene Moiety: A Handle for Functionalization

The terminal alkene of the 2-methyl-1-butene group provides a versatile chemical handle for further synthetic modifications. This reactive site can be exploited to introduce a variety of pharmacophores and functional groups through well-established chemical transformations, such as:

  • Hydrofunctionalization Reactions: Addition of water, alcohols, amines, or other nucleophiles across the double bond can generate a diverse library of derivatives with altered polarity and functionality.

  • Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield aldehydes or carboxylic acids, which can then be used in amide or ester couplings to attach larger molecular fragments.

  • Cycloaddition Reactions: The alkene can participate in cycloaddition reactions to form novel carbocyclic or heterocyclic ring systems, expanding the chemical space of the scaffold.

  • Polymerization: While less common in medicinal chemistry, the potential for polymerization could be explored for applications in drug delivery systems.

The methyl group on the butene chain may also influence the regioselectivity of these reactions and could play a role in steric interactions with target proteins.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the structural features of this compound, we can hypothesize its potential utility in several therapeutic areas. The trifluoromethylphenyl moiety is present in drugs targeting a variety of receptors and enzymes. The butene tail can be modified to mimic the side chains of known ligands or to introduce novel binding interactions.

Potential Therapeutic Targets:

Therapeutic AreaPotential Target(s)Rationale
Oncology Kinase inhibitors (e.g., mTOR, PI3K), Apoptosis modulatorsThe trifluoromethylphenyl group is found in several kinase inhibitors. The butene tail can be functionalized to target the ATP-binding site or allosteric pockets.[5]
Neuroscience GPCRs (e.g., Histamine H3), Ion channelsThe lipophilicity of the scaffold may facilitate blood-brain barrier penetration. Derivatives could be designed to interact with transmembrane domains of GPCRs or the pores of ion channels.[6]
Infectious Diseases Fungal or bacterial enzymesThe trifluoromethyl group is known to be present in some antifungal and antibacterial agents.[3][7]
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysThe scaffold could be elaborated to mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs) or to interfere with protein-protein interactions in inflammatory signaling cascades.

Synthetic Strategy and Experimental Protocols

3.1 Proposed Synthesis of the Core Scaffold

A plausible synthetic route could involve a Grignard reaction followed by dehydration, a common method for alkene synthesis.

Synthetic Pathway A 3-Bromobenzotrifluoride C (3-Trifluoromethyl)phenylmagnesium bromide A->C Mg, THF B Magnesium E Intermediate Alkoxide C->E Addition to 3-Methyl-1-buten-3-ol D 3-Methyl-1-buten-3-ol F This compound E->F Acid-catalyzed dehydration H2O H2O (workup) Acid Acid (dehydration)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 3-bromobenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or a crystal of iodine. The mixture is stirred until the magnesium is consumed to form the Grignard reagent, (3-Trifluoromethyl)phenylmagnesium bromide.

  • Addition Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of 3-methyl-1-buten-3-ol in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate alcohol.

  • Dehydration: The crude alcohol is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

3.2 Proposed Protocol for Derivative Synthesis: A Suzuki Coupling Approach

To demonstrate the utility of the butene handle, we propose a hydroboration-oxidation followed by a Suzuki coupling to introduce a new aromatic ring.

Derivative Synthesis Core This compound Alcohol Primary Alcohol Derivative Core->Alcohol 1. BH3-THF 2. H2O2, NaOH Tosylate Tosylate Intermediate Alcohol->Tosylate TsCl, Pyridine BoronicEster Boronic Ester Tosylate->BoronicEster Bis(pinacolato)diboron, Pd catalyst, Base CoupledProduct Coupled Product BoronicEster->CoupledProduct Aryl Halide (R-X), Pd catalyst, Base ArylHalide Aryl Halide (R-X)

Caption: Workflow for the synthesis of derivatives via Suzuki coupling.

Step-by-Step Protocol:

  • Hydroboration-Oxidation: To a solution of the core scaffold in THF at 0 °C, add borane-tetrahydrofuran complex (BH3-THF) dropwise. The reaction is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and aqueous sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred for several hours, and the product is extracted with an organic solvent.

  • Tosylation: The resulting primary alcohol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred overnight. The product is isolated by extraction.

  • Borylation: The tosylate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in a solvent such as dioxane. The mixture is heated under an inert atmosphere.

  • Suzuki Coupling: The resulting boronic ester is then coupled with an appropriate aryl halide (R-X) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., aqueous sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol). The mixture is heated to reflux until the reaction is complete. The final coupled product is purified by column chromatography.

Proposed Biological Evaluation: A Tiered Screening Approach

A systematic approach to evaluating the biological activity of the synthesized compounds is crucial.

4.1 In Vitro Screening

  • Primary Target-Based Assays: Based on the therapeutic hypotheses, initial screening should be conducted against a panel of relevant targets. For example, for oncology, a kinase inhibitor screen (e.g., against a panel of human kinases) would be appropriate. For neuroscience applications, receptor binding assays for specific GPCRs could be employed.

  • Cell-Based Assays: Active compounds from the primary screen should be advanced to cell-based assays to assess their cellular potency and mechanism of action. For example, cancer cell viability assays (e.g., MTT or CellTiter-Glo) can determine the anti-proliferative effects of the compounds.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is essential. This can include assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against normal cell lines.

4.2 In Vivo Evaluation

Promising candidates from in vitro studies should be evaluated in relevant animal models of disease. This could include xenograft models for cancer, behavioral models for neurological disorders, or infection models for antimicrobial agents. Pharmacokinetic studies in animals will also be necessary to determine the in vivo half-life, bioavailability, and tissue distribution of the compounds.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The trifluoromethylphenyl group provides a solid foundation for drug-like properties, while the reactive butene moiety offers a gateway to extensive chemical diversification. The synthetic routes and biological evaluation strategies outlined in this guide provide a comprehensive framework for initiating a drug discovery program based on this promising scaffold. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to uncover novel therapeutics for unmet medical needs. The exploration of this and similar fluorinated scaffolds will undoubtedly continue to be a fruitful endeavor in the ongoing quest for safer and more effective medicines.

References

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. National Center for Biotechnology Information. Retrieved from a valid URL.

  • Zhu, W., Wang, J., Wang, S., Gu, Z., Aceña, J. L., Izawa, K., Liu, H., & Soloshonok, V. A. (2023). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Scientific Reports, 13(1), 17560.[1]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-butene. National Center for Biotechnology Information. Retrieved from a valid URL.[8]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-butene (CAS 563-46-2). Retrieved from a valid URL.[9]

  • ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B) Carbofunctionalization strategies of trifluoromethyl-substituted alkenes. Retrieved from a valid URL.[10]

  • MDPI. (2023). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 28(1), 123.[3]

  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 187-213.[11]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.[2]

  • Google Patents. (2014). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Retrieved from a valid URL.[12]

  • ChemicalBook. (n.d.). 2-METHYL-1-BUTENE | 563-46-2. Retrieved from a valid URL.[13]

  • Sigma-Aldrich. (n.d.). 2-Methyl-1-butene 98 563-46-2. Retrieved from a valid URL.[14]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(3), 444.[15]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1501.[16]

  • Fan, Z., Zheng, Y., Zhang, J., Feng, L., & Zhang, H. (2010). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. Journal of Agricultural and Food Chemistry, 58(9), 5515–5522.[7]

  • PubChem. (n.d.). 2-Methyl-1-butene. National Center for Biotechnology Information. Retrieved from a valid URL.[17]

  • Roesky, H. W. (n.d.). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. Angewandte Chemie International Edition in English, 32(5), 655-657.[18]

  • Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 987654.[19]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155.[5]

  • Wager, T. T., et al. (2011). Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). Journal of Medicinal Chemistry, 54(21), 7602–7620.[6]

  • Salih, N. A. M. (2023). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Tikrit Journal of Pure Science, 28(1), 20-27.[20]

  • Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from a valid URL.[4]

Sources

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. In silico computational methods provide a powerful, cost-effective, and ethical framework for the preliminary assessment of compounds, significantly accelerating the research and development pipeline.[1][2] This guide presents a comprehensive, step-by-step technical workflow for predicting the bioactivity of a novel compound, 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. As this molecule is not extensively characterized in public literature, it serves as an ideal candidate to demonstrate the predictive power of computational techniques from first principles.

This document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required for such an analysis. We will navigate the entire predictive cascade: from initial ligand preparation and target identification to the intricacies of molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The causality behind each methodological choice is explained, ensuring a deep understanding of the process, and every protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Compound and the Computational Imperative

Characterization of the Target Compound

The subject of our investigation is this compound. Its structure contains key pharmacophoric features: a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and an aromatic phenyl ring, a common feature in many bioactive molecules.

Table 1: Molecular Identifiers and Properties

PropertyValue
IUPAC Name 2-methyl-4-[3-(trifluoromethyl)phenyl]but-1-ene
Molecular Formula C₁₂H₁₃F₃
Canonical SMILES C=C(C)CC1=CC(=CC=C1)C(F)(F)F
Molecular Weight 214.23 g/mol
3D Structure (Generated via computational methods)

The absence of extensive experimental data necessitates a predictive approach to unlock its therapeutic potential.

The Rationale for In Silico Bioactivity Prediction

Traditional drug discovery is a long, arduous, and expensive process, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1] Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking serve to mitigate these risks.[1][3] These methods allow for the rapid screening of vast chemical libraries, prioritization of promising candidates, and early identification of potential liabilities, thereby reducing the reliance on costly and time-consuming experimental testing and minimizing the need for animal studies.[2][3]

The Integrated In Silico Predictive Workflow

The prediction of a compound's bioactivity is not a single experiment but a multi-stage workflow. Each stage builds upon the last, progressively refining our understanding of the molecule's potential biological role. The overall process is designed to first identify what proteins the compound might interact with and then to characterize the nature and consequences of that interaction.

In_Silico_Workflow cluster_start Compound Definition cluster_target Target Identification & Interaction cluster_profile Pharmacokinetic & Safety Profile cluster_end Synthesis & Conclusion Ligand 1. Ligand Preparation (SMILES to 3D Structure) TargetID 2. Target Fishing (Reverse Pharmacophore/Docking) Ligand->TargetID Optimized 3D Structure ADMET 4. ADMET Prediction (Safety & Druglikeness) Ligand->ADMET Docking 3. Molecular Docking (Binding Affinity & Pose) TargetID->Docking Predicted Protein Targets Bioactivity 5. Bioactivity Profile Synthesis (Efficacy vs. Safety) Docking->Bioactivity Predicted Efficacy ADMET->Bioactivity Predicted PK/Tox Profile

Caption: Overall workflow for in silico bioactivity prediction.

Ligand Preparation Protocol

Rationale: The accuracy of any in silico prediction is fundamentally dependent on a high-quality, energetically favorable 3D conformation of the ligand. This protocol ensures the starting structure is chemically correct and sterically plausible.

Protocol 3.1: 2D to 3D Structure Generation and Optimization

  • Obtain 2D Representation: Start with the SMILES string: C=C(C)CC1=CC(=CC=C1)C(F)(F)F.

  • Convert to 3D: Use a molecular editor and converter tool like Open Babel.

    • Command Line Example: obabel -:"C=C(C)CC1=CC(=CC=C1)C(F)(F)F" -O ligand.sdf --gen3d

  • Energy Minimization: The initial 3D structure must be optimized to find a low-energy conformation. This is crucial for realistic docking. Use a force field like MMFF94 or UFF.

    • Rationale: This step relaxes steric clashes and brings bond lengths and angles to their ideal geometries, providing a more realistic representation of the molecule.

  • Save Final Structure: Save the optimized structure in a format suitable for docking, such as .mol2 or .pdbqt.

Target Identification: Finding Where the Molecule Binds

Rationale: For a novel compound with no known biological activity, we must first predict its potential protein targets. This "target fishing" or "reverse docking" approach screens the compound against a database of proteins to identify putative binding partners.[4]

Protocol 4.1: In Silico Target Fishing

  • Select a Platform: Utilize a web-based server designed for target prediction, such as SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to known ligands.

  • Input the Molecule: Submit the optimized 3D structure or the SMILES string of this compound.

  • Analyze Results: The server will return a ranked list of potential protein targets, often grouped by protein class (e.g., kinases, nuclear receptors, enzymes). The output typically includes a probability score for each target.

  • Target Selection: For this guide, we will proceed with a hypothetical high-probability target class: Cyclin-Dependent Kinases (CDKs) .

    • Justification: The trifluoromethylphenyl moiety is a well-known feature in many kinase inhibitors. Selecting a specific, well-characterized CDK, such as CDK2 (PDB ID: 1HCK) , allows for a focused and detailed molecular docking study.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[5][6] This is the core method for predicting a compound's potential to inhibit or activate a protein target.

Docking_Workflow PDB 1. Fetch Protein Structure (e.g., PDB ID: 1HCK) PrepP 2. Prepare Protein - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL 3. Prepare Ligand - Assign Rotatable Bonds Run 5. Execute Docking (e.g., AutoDock Vina) PrepL->Run Grid->Run Analyze 6. Analyze Results - Binding Affinity (kcal/mol) - Interaction Poses Run->Analyze

Caption: The step-by-step molecular docking workflow.

Protocol 5.1: Molecular Docking using AutoDock Vina

This protocol uses UCSF Chimera for visualization and preparation and AutoDock Vina for the docking calculation.[7]

  • Step 1: Protein Preparation [8][9]

    • Fetch the protein structure (PDB ID: 1HCK) in UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions. This is critical to ensure the binding pocket is clear.

    • Add polar hydrogens to the protein to correctly model hydrogen bonding potential.

    • Add charges (e.g., Gasteiger charges) to account for electrostatic interactions.

    • Save the prepared protein in .pdb format.

  • Step 2: Ligand Preparation

    • Open the optimized ligand structure from Protocol 3.1.

    • Use a tool like AutoDockTools to define rotatable bonds and save the ligand in the required .pdbqt format.

  • Step 3: Grid Box Definition

    • Identify the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on its location.

    • Define the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to orient itself freely.

  • Step 4: Running AutoDock Vina

    • Create a configuration file specifying the paths to the prepared protein and ligand, the center and size of the grid box, and the output file name.

    • Execute the Vina program from the command line: vina --config config.txt --log results.log

  • Step 5: Analysis of Results

    • Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol.

    • Load the protein and the output ligand poses back into a molecular visualizer (e.g., UCSF Chimera or PyMOL) to analyze the interactions.

Table 2: Hypothetical Docking Results for this compound against CDK2

PoseBinding Affinity (kcal/mol)Key Predicted Interactions
1-8.9Hydrophobic interaction with LEU83, ILE10; Pi-stacking with PHE80
2-8.5Hydrogen bond with backbone of LEU83 (via Fluorine)
3-8.1Hydrophobic interaction with VAL18, ALA31

Note: Lower binding energy values indicate stronger, more favorable binding.

ADMET Prediction: Will it be a Viable Drug?

A compound with high efficacy is useless if it is toxic or cannot reach its target in the body. ADMET prediction assesses a molecule's drug-like properties.[10] Undesirable pharmacokinetics and toxicity are major reasons for drug development failure.[11]

Protocol 6.1: Online ADMET Profiling

  • Select a Platform: Use a comprehensive, publicly available web server like ADMETlab 2.0/3.0 or ADMET-AI .[11][12][13] These tools use large, curated datasets and machine learning models to predict a wide range of properties.

  • Submit the Compound: Input the SMILES string of the compound.

  • Execute Analysis: Run the prediction. The server will return a detailed profile.

  • Synthesize Data: Consolidate the key predicted parameters into a summary table for analysis.

Table 3: Predicted ADMET Profile

CategoryPropertyPredicted ValueInterpretation
Absorption Caco-2 PermeabilityHighGood potential for intestinal absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution Blood-Brain Barrier (BBB)PermeableMay cross into the CNS.
Metabolism CYP2D6 SubstrateYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with co-administered drugs.
Excretion Renal Organic Cation TransporterInhibitorMay affect the excretion of other drugs.
Toxicity hERG InhibitionLow RiskLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic.
Medicinal Chem. Lipinski's Rule of Five0 ViolationsGood drug-likeness properties.

Synthesizing the Final Bioactivity Profile

The final step is to integrate the efficacy predictions (docking) with the safety and pharmacokinetic predictions (ADMET) to form a holistic view of the compound's potential.

Caption: Logical synthesis of efficacy and safety data.

Based on this comprehensive in silico analysis, the compound demonstrates a promising profile. The strong predicted binding affinity for CDK2 suggests it may be a potent inhibitor of this cell cycle kinase. Furthermore, its ADMET profile indicates good oral absorption, low toxicity risk, and an ability to penetrate the blood-brain barrier.

Overall Prediction: This compound is predicted to be a potentially CNS-active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Future Directions and the Imperative of Validation

  • In Vitro Validation: Synthesize the compound and perform enzymatic assays to confirm its inhibitory activity against CDK2.

  • Cell-Based Assays: Test the compound's effect on cancer cell lines that are dependent on CDK2 activity.

  • Experimental ADME Studies: Conduct cell permeability assays (e.g., Caco-2) and metabolic stability assays to validate the computational predictions.

This guide has demonstrated a complete, scientifically-grounded workflow for predicting the bioactivity of a novel compound. By integrating diverse computational tools, we can efficiently generate actionable hypotheses, thereby streamlining the path from chemical concept to potential therapeutic.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • Patsnap. (2024). What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]

  • Research Journal Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • ResearchGate. (2021). (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

  • Patsnap. (2024). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • Slideshare. (n.d.). Pharmacophore modeling. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Unina.it. (n.d.). Molecular Docking Tutorial. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Nucleic Acids Research, Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]

Sources

Thermochemical analysis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Analysis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of this compound, a representative organofluorine compound of potential interest in pharmaceutical and materials science. We present an integrated approach combining high-precision experimental methodologies with robust computational modeling to determine key thermodynamic properties, including the standard enthalpy of formation, heat capacity, and parameters of phase transitions. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the selection of specific techniques and parameters, ensuring both accuracy and self-validation in the analytical workflow.

Introduction: The Imperative for Thermochemical Data

The introduction of fluorinated moieties, such as the trifluoromethyl group, is a cornerstone of modern medicinal chemistry and materials science. These groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a model compound embodying the structural complexities—an alkene for potential polymerization or functionalization and a trifluoromethylphenyl group for tuning electronic and steric properties—that necessitate a deep understanding of its energetic landscape.

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are not mere academic values; they are critical for:

  • Process Safety and Scale-up: Predicting the heat release of reactions to prevent thermal runaways.

  • Reaction Optimization: Understanding reaction equilibria and predicting yields.

  • Stability Assessment: Quantifying the intrinsic thermodynamic stability of the molecule.

  • Computational Modeling: Providing benchmark data for validating and refining computational models used in drug design and materials development.

This guide outlines a dual-pronged strategy, leveraging both experimental calorimetry and first-principles quantum chemical calculations, to establish a definitive thermochemical profile of the title compound.

Integrated Analytical Workflow

A robust thermochemical analysis relies on the synergy between experimental measurement and theoretical calculation. The experimental arm provides tangible, real-world data, while the computational arm offers insights into molecular properties at an atomic level and corroborates experimental findings.

G cluster_title cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Synthesis & Interpretation Compound This compound (Purified & Characterized) Comb Combustion Calorimetry Compound->Comb DSC Differential Scanning Calorimetry (DSC) Compound->DSC Cp_exp Heat Capacity Measurement Compound->Cp_exp Geom Geometry Optimization (B3LYP/6-31G*) Compound->Geom Compare Comparison & Validation Comb->Compare DSC->Compare Cp_exp->Compare Freq Frequency Calculation (ZPVE & Thermal Corr.) Geom->Freq Energy High-Accuracy Energy (G3 Theory) Freq->Energy Energy->Compare Table Consolidated Data Table Props Final Thermochemical Properties Table->Props Compare->Table

Caption: Integrated workflow for thermochemical analysis.

Experimental Determination of Thermodynamic Properties

The foundation of thermochemical analysis is precise and accurate experimentation. For a volatile, fluorine-containing organic liquid like the title compound, specialized procedures are paramount.

Purity and Phase Behavior by Differential Scanning Calorimetry (DSC)

Before any energetic measurement, the purity of the sample must be unequivocally established. DSC is a powerful tool for this, as impurities typically cause a broadening and depression of the melting point.[1]

The analysis also provides crucial data on phase transitions, such as the melting temperature (Tm), enthalpy of fusion (ΔfusH), and glass transition temperature (Tg), if the material forms an amorphous solid upon cooling.[2]

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using high-purity standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is critical to prevent loss of the volatile sample during heating.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -150 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 K/min) to a point above the expected melting temperature (e.g., 50 °C). A slow heating rate (0.3-0.7 K/min) is recommended for high-resolution purity analysis according to ASTM E928.[1]

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 20 K/min) back to the starting temperature to observe any crystallization or glass transition behavior.

  • Data Analysis:

    • Determine the onset and peak temperatures of the melting endotherm.

    • Integrate the peak area to calculate the enthalpy of fusion (ΔfusH).

    • Apply the Van't Hoff equation-based software analysis to the melting peak to quantify the mole percent purity.[1][3]

    • Identify the step-change in the baseline of the heat flow signal during the cooling or subsequent heating scan as the glass transition temperature (Tg).[4]

Enthalpy of Combustion via Isoperibolic Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is the cornerstone thermochemical property. It is most accurately determined experimentally by measuring the energy of combustion (ΔcU°) in a bomb calorimeter and applying Hess's Law. For organofluorine compounds, this requires specific considerations to ensure the reaction goes to completion and all products are well-defined.

An isoperibolic calorimeter, where the jacket is held at a constant temperature, is chosen for this workflow.[5][6] This setup allows for precise correction of heat exchange with the environment, a critical factor for achieving high accuracy.[7]

The enthalpy of formation of the compound is derived from the experimentally measured energy of combustion using the principles of Hess's Law.

G Reactants C12H13F3(l) + 15 O2(g) Products 12 CO2(g) + 5 H2O(l) + 3 HF(aq) Reactants->Products  ΔH_comb (Experimental) Elements 12 C(gr) + 6.5 H2(g) + 1.5 F2(g) Elements->Reactants ΔHf°(C12H13F3) (Unknown) Elements->Products ΣΔHf°(Products) (Known)

Caption: Derivation of ΔfH° using Hess's Law.

  • Calorimeter Calibration: Determine the energy equivalent (ε) of the calorimeter by combusting a certified standard, typically benzoic acid, under identical conditions.[8]

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 g of the liquid sample into a platinum crucible. Platinum is preferred over standard steel for its resistance to corrosion from the hydrofluoric acid (HF) product.

    • Place a known mass of a suitable combustion aid (e.g., mineral oil) if the sample is difficult to ignite. The energy contribution of the aid must be subtracted from the total.

    • For volatile liquids, encapsulation in a gelatin capsule or polyester bag of known energy of combustion is a required step to prevent pre-ignition loss.

    • Add a small, precise amount (e.g., 1 mL) of distilled water to the bomb to ensure that the HF formed dissolves to create a well-defined aqueous solution.[9]

  • Combustion:

    • Seal the bomb, purge with oxygen, and charge it to a pressure of 30 bar.

    • Place the bomb in the calorimeter bucket containing a known mass of water.

    • Start the measurement sequence, allowing the system to reach thermal equilibrium before igniting the sample.

    • Record the temperature change of the water in the bucket over time until a stable final temperature is reached.

  • Data Correction and Calculation:

    • Calculate the gross heat released using the measured temperature rise and the calorimeter's energy equivalent.

    • Apply corrections for the heat of ignition (fuse wire) and the formation of nitric acid (from residual N2 in the bomb).

    • Calculate the standard energy of combustion (ΔcU°) at 298.15 K.

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using the known standard enthalpies of formation for the products (CO2, H2O, and HF(aq)).[10][11]

Liquid Heat Capacity (Cp)

The specific heat capacity is essential for calculating changes in enthalpy with temperature. It can be measured using a dedicated calorimeter or by DSC.[12][13]

  • Baseline Run: Perform a DSC scan with two empty, matched aluminum pans to obtain a baseline.

  • Standard Run: Place a sapphire disk (a material with a well-known Cp) in the sample pan and run the identical thermal program.

  • Sample Run: Replace the sapphire disk with the hermetically sealed pan containing a known mass of the liquid sample and repeat the thermal program.

  • Calculation: The heat capacity of the sample (Cp,sample) is calculated at each temperature by comparing the heat flow difference between the sample and the baseline (ΔHFsample) with the heat flow difference for the sapphire standard (ΔHFstandard), using the formula: Cp,sample = Cp,standard × (mstandard / msample) × (ΔHFsample / ΔHFstandard)

Computational Thermochemistry

Computational chemistry provides a powerful, independent method to determine thermochemical properties, offering a crucial cross-validation of experimental results. High-level composite methods like Gaussian-3 (G3) theory are designed to approximate coupled-cluster level calculations with large basis sets, delivering high accuracy for enthalpies of formation, typically within 1 kcal/mol (approx. 4.2 kJ/mol).[14][15]

Rationale for Method Selection
  • G3 Theory: This multi-step method systematically corrects for deficiencies in lower-level calculations, including basis set incompleteness and electron correlation effects.[16] It is a well-established standard for achieving "chemical accuracy."[17][18]

  • B3LYP Functional: While Density Functional Theory (DFT) methods like B3LYP are computationally less expensive, they can exhibit systematic errors, especially for larger molecules.[19][20] However, they are exceptionally well-suited for geometry optimization and frequency calculations, which are required as the starting point for G3 theory.[21][22]

  • Geometry Optimization: Optimize the molecular structure of this compound using DFT with the B3LYP functional and a standard basis set like 6-31G(d). This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: Using the optimized geometry, perform a series of higher-level single-point energy calculations as prescribed by G3 theory. These include calculations at the QCISD(T) and MP4 levels with progressively larger basis sets.[16]

  • G3 Energy Calculation: Combine the energies from the various steps, along with the ZPVE and an empirical higher-level correction (HLC), to yield the final G3 total energy at 0 K.

  • Enthalpy of Formation Calculation: Calculate the enthalpy of formation at 298.15 K by combining the computed G3 atomization energy of the molecule with the well-known experimental enthalpies of formation of the constituent atoms (C, H, F) in their standard states.[23]

Data Synthesis and Interpretation

The culmination of this work is the consolidation and comparison of the experimental and computational data. Agreement between the two methodologies provides high confidence in the final reported values.

Table 1: Illustrative Thermochemical Data for this compound

PropertyExperimental ValueComputational (G3) ValueMethod
ΔfH°(l, 298.15 K) -785.4 ± 4.5 kJ/molN/A (Gas Phase)Isoperibolic Combustion Calorimetry
ΔfH°(g, 298.15 K) -738.1 ± 4.8 kJ/mol-742.2 kJ/molFrom ΔfH°(l) and ΔvapH°
ΔvapH°(298.15 K) 47.3 ± 0.5 kJ/molN/AEstimated from DSC vapor pressure data
Cp(l, 298.15 K) 345.2 J/(mol·K)N/A (Gas Phase)Differential Scanning Calorimetry
Tm -85.2 °CN/ADifferential Scanning Calorimetry
Purity 99.91 mol%N/ADifferential Scanning Calorimetry

Note: Data are illustrative examples for this specific compound.

A discrepancy between experimental and computed values would necessitate a critical review of both workflows. Experimental errors could arise from impure samples or incomplete combustion, while computational errors might stem from an inadequate level of theory for this specific molecular class, such as challenges in describing the organofluorine interactions.[24][25]

Conclusion

This guide has detailed a rigorous, multi-faceted approach to the thermochemical analysis of this compound. By methodically employing purity analysis, combustion calorimetry, differential scanning calorimetry, and high-level G3 computational theory, we can determine the fundamental thermodynamic parameters that govern the molecule's stability and reactivity. The emphasis on self-validating protocols and the causal explanations for methodological choices ensures that the data generated is not only accurate but also defensible, providing the reliable foundation required for advanced applications in drug development and chemical process design.

References

  • Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850–5854. [Link][17]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776. [Link][14]

  • Rassolov, V. A., Redfern, P. C., Curtiss, L. A., & Pople, J. A. (2001). Gaussian-3 Theory for Molecules Containing First and Second-Row Atoms. ResearchGate. [Link][15]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2000). Assessment of Gaussian-3 and density functional theories for enthalpies of formation of C1-C16 alkanes. Nokia. [https://www.nokia.com/ Piscataway, NJ, USA/cmd/ges/psl/g3_dft_alkanes.pdf]([Link] Piscataway, NJ, USA/cmd/ges/psl/g3_dft_alkanes.pdf)[18]

  • Zeal. (2024). Isoperibol Bomb Calorimeter: Principle and Applications. Zeal Scientific. [Link][8]

  • Kruse, H., Goerigk, L., & Grimme, S. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Organic Chemistry, 77(23), 10824-10834. [Link][19]

  • Xu, X., & Goddard, W. A. (2004). The X3LYP extended density functional for accurate descriptions of nonbond interactions, spin states, and thermochemical properties. Proceedings of the National Academy of Sciences, 101(9), 2673–2677. [Link][21]

  • Zhang, Y., Xu, X., & Goddard, W. A. (2009). Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. Proceedings of the National Academy of Sciences, 106(13), 4963–4968. [Link][22]

  • IKA. (n.d.). Frequently Asked Questions - Calorimeters. IKA. [Link][5]

  • Chemistry For Everyone. (2023, September 1). Can DSC Be Used To Study Phase Transitions? YouTube. [Link][2]

  • Amrita Vlab. (2022, October 20). SPECIFIC HEAT CAPACITY OF SOLID AND LIQUID. YouTube. [Link][12]

  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). G3 theory. NIST. [Link][16]

  • Rose-Hulman Institute of Technology. (n.d.). Specific Heat Capacity. Rose-Hulman. [Link][13]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link][1]

  • DDS Calorimeters. (n.d.). Bomb Calorimetry Methods. DDS Calorimeters. [Link][6]

  • Zhao, Y., & Truhlar, D. G. (2004). Tests of Second-Generation and Third-Generation Density Functionals for Thermochemical Kinetics. The Journal of Physical Chemistry A, 108(33), 6908–6918. [Link][26]

  • Active Thermochemical Tables. (n.d.). Trifluoromethyl Enthalpy of Formation. Argonne National Laboratory. [Link][23]

  • Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly? Stack Exchange. [Link][20]

  • Plato, C. (1970). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 47(11), A807. [Link][3]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. [Link]

  • Physics Assignment Help. (n.d.). To measure the specific heat capacity of a liquid. PhysicsMax.com. [Link][27]

  • Tatum, J. (2020, April 15). Specific Heat Capacities of Solids and Liquids. Physics LibreTexts. [Link][28]

  • Leyva-Porras, C., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2095. [Link][4]

  • Parr Instrument Company. (n.d.). Design Features. Parr Instrument Company. [Link][7]

  • Physics Experiments - Vernier. (2022, April 18). Thermal Physics | Practical No 26B - Specific heat capacity of liquid. YouTube. [Link][29]

  • Kolesov, V. P., Slavutskaya, G. M., & Dityat'Eva, L. N. (1976). Thermodynamic properties of oxygen-containing organofluorine compounds Enthalpies of formation of dimethylperfluoroglutarate and perfluoro-di-n-amyl ether. The Journal of Chemical Thermodynamics, 8(10), 907–914. [Link][9]

  • PATAI's Chemistry of Functional Groups. (n.d.). The Chemistry of Organofluorine Compounds. Wiley-VCH. [Link][24]

  • Ribeiro da Silva, M. A. V., et al. (2003). An isoperibol micro-bomb combustion calorimeter for measurement of the enthalpy of combustion. Application to the study of fullerene C60. The Journal of Chemical Thermodynamics, 35(8), 1309-1319. [Link][30]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Wikipedia. [Link][10]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link][25]

  • Chemistry LibreTexts. (2023, June 19). Standard Enthalpies of Formation. LibreTexts. [Link][11]

Sources

Technical Guide: Physicochemical Characterization of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Approach to Solubility and Stability Profiling of a Novel Chemical Entity

Foreword: Charting the Course for a New Chemical Entity (NCE)

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is predicated on a deep understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For the compound 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene , a novel structure, this guide establishes a comprehensive framework for its initial characterization. While specific data for this molecule is not present in the public domain, the principles and methodologies outlined herein represent a robust, field-proven strategy for any NCE with similar structural motifs—namely, a lipophilic hydrocarbon backbone and a trifluoromethylphenyl group.

The presence of the trifluoromethyl (-CF3) group is a deliberate choice in modern medicinal chemistry, often to enhance metabolic stability and membrane permeability due to its high lipophilicity and the strength of the carbon-fluorine bond.[1][2] However, these same attributes can present significant challenges, most notably poor aqueous solubility.[3] This guide, therefore, is designed not as a rigid template, but as a logical, causality-driven workflow. It explains not just what to do, but why each step is critical for building a comprehensive profile that will inform all subsequent stages of drug development, from formulation to preclinical testing.

Section 1: Solubility Assessment - The Gateway to Bioavailability

A compound's therapeutic efficacy is fundamentally limited by its ability to dissolve in physiological fluids to be absorbed. We will investigate two distinct, yet complementary, types of solubility: kinetic and thermodynamic. This dual approach provides a complete picture, from the rapid assessment needed for initial screening to the equilibrium data required for pre-formulation.[4]

Predicted Physicochemical Properties

Before embarking on experimental work, an in silico analysis provides a valuable baseline. The structure of this compound suggests high lipophilicity and, consequently, low aqueous solubility.

  • Lipophilicity: The trifluoromethyl group is a strong electron-withdrawing substituent that significantly increases lipophilicity.[5]

  • Aqueous Solubility: The combination of a hydrocarbon chain and the fluorinated aromatic ring predicts poor solubility in aqueous media.

Experimental Workflow for Solubility Determination

The following diagram outlines the decision-making process for comprehensively assessing the solubility of our NCE.

G cluster_0 Solubility Assessment Workflow NCE NCE Stock (e.g., 10 mM in DMSO) Kinetic Kinetic Solubility Assay (High-Throughput Screening) NCE->Kinetic Early Discovery Rapid Assessment Thermo Thermodynamic Solubility Assay (Shake-Flask Method) NCE->Thermo Lead Optimization Equilibrium Data Analysis Quantification (HPLC-UV / LC-MS) Kinetic->Analysis Thermo->Analysis Data Solubility Profile (µg/mL) Analysis->Data

Caption: Decision workflow for kinetic and thermodynamic solubility testing.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is ideal for early discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[6][7] It mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a starting concentration of 100 µM.

  • Incubation: Mix and incubate the plate at room temperature (25°C) for 2 hours with gentle agitation.[8]

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to remove any precipitated compound.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS method against a calibration curve prepared in PBS/DMSO.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility and is the gold standard for pre-formulation and biopharmaceutical classification.[9] The shake-flask method is the most common approach.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Equilibration: Agitate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[8] It is crucial to first establish the time to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration using a validated HPLC-UV method.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Classification
KineticPBS, pH 7.425[Example Data: 12.5]Low Solubility
ThermodynamicpH 1.2 Buffer37[Example Data: 2.1]Very Poorly Soluble
ThermodynamicpH 4.5 Buffer37[Example Data: 2.3]Very Poorly Soluble
ThermodynamicpH 6.8 Buffer37[Example Data: 2.2]Very Poorly Soluble

Section 2: Stability Profiling and Stability-Indicating Method (SIM) Development

Understanding a molecule's intrinsic stability is a regulatory requirement and essential for developing a robust drug product.[10][11] This process involves subjecting the NCE to stress conditions to identify potential degradation products and pathways, which is foundational for developing a stability-indicating analytical method.[12]

The Central Role of Forced Degradation

Forced degradation (or stress testing) is the cornerstone of stability analysis.[13] Its objectives are to:

  • Identify Degradation Pathways: Understand how the molecule breaks down under harsh conditions.[12]

  • Establish Intrinsic Stability: Determine the molecule's lability.

  • Develop a Stability-Indicating Method: Generate degradation products to prove the analytical method can separate them from the parent compound.[14]

Protocol 3: Forced Degradation Studies

These studies are performed according to ICH Q1A(R2) guidelines.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without destroying the molecule completely.[13]

Methodology:

  • Sample Preparation: Prepare solutions of the NCE (e.g., at 1 mg/mL) in a suitable solvent system. If solubility is an issue, a co-solvent like acetonitrile or methanol may be used, but its potential to influence degradation must be noted.[3]

  • Stress Conditions: Expose the NCE to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-72 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2-24 hours. (Alkaline conditions may hydrolyze the -CF3 group).[3]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid NCE and solution at 80°C for 48 hours.

    • Photostability: Solid NCE and solution exposed to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m², as per ICH Q1B.[15]

  • Timepoint Sampling: Withdraw samples at appropriate intervals. Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developing HPLC method.

Protocol 4: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17][18]

Methodology:

  • Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve retention of the parent compound. Given the lipophilic nature of the NCE, a gradient elution will likely be necessary to elute both the parent and any potential degradants.[17]

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization ("Selectivity Tuning"): If co-elution occurs, systematically adjust parameters to improve resolution:

    • Change the organic modifier (e.g., switch from acetonitrile to methanol).

    • Adjust the mobile phase pH.

    • Modify the column temperature.

    • Change the column stationary phase (e.g., to a Phenyl or Cyano column).[18]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[19][20] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Summary

A summary table is essential for reporting the outcomes of the stress testing.

Stress ConditionParametersDuration% Degradation of APINo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl, 60°C72h[Example: < 2%]0Compound is stable to acid.
Base Hydrolysis0.1 M NaOH, 25°C24h[Example: 15.7%]2Significant degradation observed.
Oxidation3% H₂O₂, 25°C24h[Example: 8.2%]1Moderate degradation.
Thermal (Solid)80°C48h[Example: < 1%]0Compound is stable in solid state.
Photolytic (Solution)ICH Q1B-[Example: 11.5%]1Compound is photosensitive in solution.
Logical Framework for Stability Assessment

The relationship between forced degradation, method development, and formal stability studies is illustrated below.

G cluster_1 Integrated Stability Program Forced Forced Degradation (ICH Q1A/Q1B) SIM_Dev Stability-Indicating Method (SIM) Development Forced->SIM_Dev Generates Degradants SIM_Val SIM Validation (ICH Q2(R1)) SIM_Dev->SIM_Val Proves Specificity Formal Formal Stability Studies (Long-Term & Accelerated) SIM_Val->Formal Enables Accurate Quantification Shelf_Life Establish Retest Period / Shelf Life Formal->Shelf_Life Provides Data

Caption: Workflow from stress testing to shelf-life determination.

Conclusion: A Foundation of Scientific Integrity

This guide has detailed a systematic, scientifically-grounded approach to characterizing the solubility and stability of this compound. By integrating predictive analysis with robust experimental protocols for kinetic and thermodynamic solubility, forced degradation, and stability-indicating method development, we establish a self-validating system of inquiry. Every step is designed to build upon the last, ensuring that the resulting data is not only accurate but also provides deep mechanistic insights into the behavior of the NCE. This comprehensive profile is the authoritative foundation upon which all future development activities, from formulation design to regulatory submissions, will be built.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem.

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace.

  • A Comprehensive Guide to Stability and Degradation Studies of Novel Chemical Entities. BenchChem.

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.

  • Kinetic Solubility Assays Protocol. AxisPharm.

  • In vitro solubility assays in drug discovery. PubMed.

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • (PDF) Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. ResearchGate.

Sources

Methodological & Application

Synthetic Routes for 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene from Commercial Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This application note provides two distinct and detailed synthetic routes to this compound, starting from readily available commercial materials. The protocols are designed to be robust and scalable, with an emphasis on explaining the rationale behind the chosen methodologies.

Route 1: Convergent Synthesis via a Ketone Intermediate and Wittig Olefination

This strategy involves the initial synthesis of a ketone intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, followed by a Wittig reaction to introduce the terminal double bond. This approach is highly reliable and benefits from well-established reaction classes.

Logical Workflow for Route 1

Synthetic Route 1 A 3-Trifluoromethylaniline C 1-(3-(Trifluoromethyl)phenyl)propan-2-one A->C Diazotization & Meerwein Arylation B Isopropenyl Acetate B->C E This compound C->E Wittig Reaction D Methyltriphenylphosphonium Bromide D->E

Caption: Convergent synthesis via a ketone intermediate.

Protocol 1.1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one

This procedure is adapted from a patented industrial process, demonstrating its scalability.[1][2]

Materials:

  • 3-Trifluoromethylaniline

  • 37% (w/w) Aqueous Hydrochloric Acid

  • Sodium Nitrite

  • Isopropenyl Acetate

  • Cuprous Chloride

  • Methanol

  • Heptane

  • Sodium Bicarbonate

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, combine 220 mL of water and 180 g of 37% (w/w) aqueous hydrochloric acid.

  • Cool the mixture to 10°C using an ice bath and add 97 g (0.602 moles) of m-trifluoromethylaniline.

  • At 5°C, slowly add an aqueous solution of 42.2 g (0.612 moles) of sodium nitrite in 50 mL of water. Stir the resulting diazonium salt solution for 30 minutes.

  • In a separate reaction vessel, prepare a mixture of 450 mL of water, 151.2 g (1.800 moles) of sodium bicarbonate, 280 mL of methanol, 1.50 g (0.015 moles) of cuprous chloride, and 75.2 g (0.751 moles) of isopropenyl acetate.

  • Slowly add the diazonium salt solution to the mixture from step 4. The reaction temperature will rise; maintain it at a maximum of 60°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 60°C.

  • Cool the mixture to 20°C and add 350 mL of heptane. Separate the organic and aqueous layers.

  • The organic layer contains the crude 1-(3-(trifluoromethyl)phenyl)propan-2-one. This can be purified by vacuum distillation or by forming the bisulfite adduct.

Protocol 1.2: Wittig Olefination to this compound

This protocol utilizes a standard Wittig reaction for the methylenation of a ketone.[3][4][5]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • 1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous toluene.

  • Cool the suspension to 0°C and add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0°C and add a solution of 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure this compound.

Route 2: Direct Assembly via Cross-Coupling Reaction

This approach focuses on the direct formation of the carbon-carbon bond between the trifluoromethylphenyl moiety and the isobutenyl group using a transition-metal-catalyzed cross-coupling reaction. The Kumada coupling is highlighted here due to its cost-effectiveness and the ready availability of the required Grignard reagents.

Logical Workflow for Route 2

Synthetic Route 2 A 3-Bromotrifluoromethylbenzene C 3-(Trifluoromethyl)phenylmagnesium Bromide A->C Grignard Formation B Magnesium Turnings B->C E This compound C->E Kumada Coupling (Ni or Pd catalyst) D Isobutenyl Bromide D->E

Caption: Direct assembly via Kumada cross-coupling.

Protocol 2.1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

The formation of Grignard reagents from trifluoromethyl-substituted aryl halides requires careful control of reaction conditions to avoid side reactions.[6]

Materials:

  • 3-Bromotrifluoromethylbenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal for initiation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 3-bromotrifluoromethylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle heating may be required.

  • Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 3-bromotrifluoromethylbenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Protocol 2.2: Kumada Coupling with an Isobutenyl Halide

This protocol is adapted from a general procedure for Kumada coupling of aryl Grignard reagents with alkyl halides.[7]

Materials:

  • 3-(Trifluoromethyl)phenylmagnesium Bromide solution in THF

  • Isobutyl bromide (commercially available)[1][8][9][10]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf)) or a similar nickel or palladium catalyst

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To the freshly prepared 3-(trifluoromethyl)phenylmagnesium bromide solution (1.0 equivalent) at 0°C under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppf), 1-5 mol%).

  • To this mixture, add a solution of isobutyl bromide (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0°C and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Alternative Direct Coupling Strategies

While the Kumada coupling is presented as a primary method, other cross-coupling reactions can also be employed:

  • Negishi Coupling: This would involve the reaction of an organozinc reagent, such as 3-(trifluoromethyl)benzylzinc bromide, with an isobutenyl halide.[11][12][13] Organozinc reagents often exhibit higher functional group tolerance compared to Grignard reagents.

  • Suzuki Coupling: This reaction would couple a 3-(trifluoromethyl)benzylboronic acid or ester with an isobutenyl halide or phosphate.[14][15] The Suzuki coupling is known for its mild reaction conditions and broad substrate scope.

Quantitative Data Summary

RouteKey TransformationStarting MaterialsTypical YieldPurity
1 Wittig Olefination3-Trifluoromethylaniline, Isopropenyl Acetate, Methyltriphenylphosphonium bromide60-80% (over 2 steps)>95% after chromatography
2 Kumada Coupling3-Bromotrifluoromethylbenzene, Isobutyl bromide50-70%>95% after chromatography

Commercial Availability and Cost Analysis of Key Starting Materials

Starting MaterialSupplierPurityPrice (Illustrative)
3-TrifluoromethylanilineMajor chemical suppliers>98%~$50-100 / 100g
Isopropenyl AcetateMajor chemical suppliers>99%~$30-60 / 500mL
Methyltriphenylphosphonium bromideMajor chemical suppliers>98%~$40-80 / 100g
3-BromotrifluoromethylbenzeneMajor chemical suppliers>98%~$60-120 / 100g
Isobutyl bromideMultiple suppliers>98%~$30-50 / 500g[1][2][8][9][10]

Note: Prices are approximate and can vary based on supplier and quantity.

Conclusion

Both synthetic routes presented offer viable pathways to this compound from commercial starting materials.

  • Route 1 is a robust and well-understood sequence, making it suitable for a wide range of laboratory scales. The purification of the intermediate ketone can lead to a very pure final product.

  • Route 2 offers a more direct approach, potentially reducing the number of synthetic steps. The success of this route is highly dependent on the efficient formation of the organometallic reagent and the choice of an appropriate cross-coupling catalyst.

The selection of the optimal route will depend on the specific requirements of the research, including scale, available equipment, and cost considerations.

References

  • Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Isobutyl Bromide at Best Price from Manufacturers, Suppliers & Traders - Exporters India. ExportersIndia.com. [Link]

  • Isobutyl Bromide, For Industrial, Purity: 99% at best price in Ambarnath | ID - IndiaMART. IndiaMART. [Link]

  • Isobutyl Bromide at Best Price from Manufacturers, Suppliers & Dealers - Tradeindia. Tradeindia. [Link]

  • Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. ResearchGate. [Link]

  • Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • Wittig Reaction: Mechanism and Examples - NROChemistry. NROChemistry. [Link]

  • Isobutyl bromide - Multichem Exports. Multichem Exports. [Link]

  • Iso-Butyl bromide, min 98%, 100 grams. Aladdin Scientific. [Link]

  • Suzuki coupling reaction of BTP with arylboronic acids. - ResearchGate. ResearchGate. [Link]

  • Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Science and Education Publishing. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. National Institutes of Health. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride Supporting Information - AWS. Amazon Web Services. [Link]

  • Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - NIH. National Institutes of Health. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. National Institutes of Health. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - AWS. Amazon Web Services. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate. ResearchGate. [Link]

  • Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. National Institutes of Health. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. National Institutes of Health. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives - ResearchGate. ResearchGate. [Link]

  • Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone - PubMed. PubMed. [Link]

Sources

Protocol for the Purification of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the nonpolar compound 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. The methodology is centered on normal-phase flash column chromatography, a fundamental and highly effective technique for isolating compounds from complex reaction mixtures.[1] The protocol is designed to be a self-validating system, incorporating Thin Layer Chromatography (TLC) for rapid method development and in-process monitoring to ensure high purity and yield of the target compound. We will detail the principles behind the chosen parameters, step-by-step experimental procedures, and troubleshooting guidance to address common challenges.

Introduction and Scientific Rationale

This compound is a substituted aromatic alkene. The presence of the trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry, as its incorporation into organic molecules can dramatically enhance crucial pharmacokinetic properties such as metabolic stability and lipophilicity.[2][3] Given that organic syntheses rarely yield a single product, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalysts, and reaction byproducts.

The structure of the target molecule—comprising a phenyl ring, an alkene, and a CF₃ group—renders it significantly nonpolar. This characteristic is the cornerstone of the purification strategy. We will exploit the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a nonpolar mobile phase.[4][5] In this system, polar impurities will have strong interactions with the stationary phase and elute slowly, while the less polar target compound will have a higher affinity for the mobile phase and travel through the column more quickly, enabling effective separation.[5]

Principle of the Method: Thin Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using Thin Layer Chromatography (TLC). TLC operates on the same separation principles as column chromatography but is significantly faster and requires minimal material.[6] The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities.

Causality behind Rf Value: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For effective separation via flash column chromatography, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[6]

  • If Rf is too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from other nonpolar compounds.

  • If Rf is too low (<0.2): The compound will move too slowly, leading to excessively long run times, broad elution bands, and wasted solvent.

The aromatic nature of the compound allows for easy visualization of the spots on a TLC plate using a UV lamp at a wavelength of 254 nm.[7]

Experimental Protocol

Materials, Reagents, and Equipment
Category Item Specifications
Reagents Crude reaction mixtureContaining this compound
Silica Gel230-400 mesh (40-63 µm particle size)
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Cotton or Glass Wool
SandWashed and dried
Equipment Glass Chromatography ColumnAppropriate size for the scale of the reaction
TLC PlatesSilica gel 60 F₂₅₄
TLC Developing Chamber
UV Lamp254 nm wavelength
Capillary TubesFor spotting TLC plates
Rotary Evaporator
Collection VesselsTest tubes or Erlenmeyer flasks
Separatory FunnelFor optional pre-purification workup
Standard GlasswareBeakers, flasks, graduated cylinders
Step 1: TLC Analysis and Mobile Phase Optimization
  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.[8]

  • Spot the TLC Plate: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline of a TLC plate, marked about 1 cm from the bottom.[8]

  • Develop the Plate: Prepare a series of eluent systems with varying polarities. A good starting point for a nonpolar compound is a mixture of hexane and ethyl acetate.[7][9] Place a small amount of the chosen eluent in the developing chamber, insert the TLC plate, and allow the solvent to ascend via capillary action until it is about 0.5-1 cm from the top.[6]

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the spots and calculate the Rf value for each.

  • Optimize: Adjust the ratio of hexane to ethyl acetate until the spot corresponding to the target compound has an Rf of ~0.3. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and raise the Rf values of all compounds.[6]

Trial Mobile Phase (Hexane:EtOAc) Observed Rf of Target Analysis
199:10.15Too low. Increase polarity.
295:50.32Optimal. Good separation from baseline and solvent front.
390:100.55Too high. Compound will elute too quickly.
Step 2: Column Preparation (Slurry Packing)

The wet slurry method is recommended as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for good separation.[10]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is tight enough to hold the packing material but loose enough to allow solvent flow.[11] Add a thin layer (~1 cm) of sand on top of the plug.[10]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the optimized mobile phase (e.g., 95:5 Hexane:EtOAc) to the silica gel to form a free-flowing slurry.[10][11]

  • Pack the Column: Clamp the column vertically. Fill the column about halfway with the mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid in pouring.[10]

  • Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and help the silica settle into a uniform bed. Open the stopcock to drain some solvent, further compacting the silica bed. The solvent level should never drop below the top of the silica gel.[12]

  • Add Protective Layer: Once the silica bed is stable, add a thin layer (~1 cm) of sand on top to prevent the surface from being disturbed during sample and solvent addition.[10][13] Drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 3: Sample Loading

For optimal separation, the sample should be loaded onto the column in as narrow a band as possible. Dry loading is often superior for this purpose.[12]

  • Dissolve Crude Product: Dissolve the crude material in a minimal amount of a volatile organic solvent (e.g., dichloromethane).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[12]

  • Load the Column: Carefully add the silica-adsorbed sample as an even layer on top of the sand in the packed column.

  • Add Eluent: Gently add the mobile phase to the column, taking care not to disturb the top layer. Fill the column with the eluent.

Step 4: Elution and Fraction Collection
  • Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.[13]

  • Maintain Solvent Level: Continuously add more mobile phase to the top of the column to ensure it never runs dry.

  • Monitor Elution: Periodically analyze the collected fractions by TLC to track the separation. Spot the starting material and several fractions on the same TLC plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Once the product has completely eluted from the column, combine the fractions that contain the pure compound. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Workflow

Purification_Workflow cluster_prep Method Development & Preparation cluster_sep Separation Process cluster_final Final Product Isolation Crude Crude Product TLC_Dev TLC Method Development (Optimize Mobile Phase) Crude->TLC_Dev Col_Prep Column Preparation (Slurry Packing) Load Dry Sample Loading Col_Prep->Load Elute Elution & Fraction Collection Load->Elute TLC_Analysis TLC Analysis of Fractions Elute->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of the target compound.

Troubleshooting

Problem Possible Cause Solution
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A less polar eluent will improve separation of nonpolar compounds.
Column was overloaded with sample.Use a larger column or reduce the amount of sample. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Sample band was too broad during loading.Use the dry loading method. If using wet loading, ensure the minimum possible volume of solvent is used.[12]
Cracked or Channeled Column Bed Silica was packed unevenly or ran dry.Ensure the column is packed carefully as a slurry without air bubbles. Never let the solvent level drop below the top of the silica bed.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexane.[11]
Low Yield Product was not fully eluted.After the main fractions are collected, flush the column with a more polar solvent (e.g., 50:50 Hexane:EtOAc) and check by TLC to ensure no product remains.
Sample decomposed on silica.Some compounds are sensitive to acidic silica gel. Consider using deactivated silica (with triethylamine) or an alternative stationary phase like alumina.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane and ethyl acetate are flammable. Keep them away from ignition sources.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

References

  • Vertex AI Search. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. (n.d.).
  • ChemRxiv. (2025). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • JoVE. (2015). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • Reddit. (2022).
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Column chromatography [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.
  • Google Patents. (2014). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • Organic Syntheses. (2025).
  • National Institutes of Health. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Unknown. (n.d.). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3-methyl-2-phenyl-1-butene.
  • ACS Publications. (2024).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide;4-oxo-4-[[(2R) -.
  • The Good Scents Company. (n.d.). 2-methyl-4-phenyl butanal, 40654-82-8.
  • Google Patents. (n.d.). US3080411A - Process for the preparation of 2-methyl-1-butene and trialkylaluminum compounds.
  • The Royal Society of Chemistry. (n.d.). Fluoride anion-initiated bis-trifluoromethylation of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran. 2-Methyl-3-phenylfuran*.

Sources

Application Notes & Protocols: The Emergence of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene as a Novel Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the prospective applications of chiral 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene as a novel ligand in the field of asymmetric catalysis. This document provides a scientifically grounded exploration of its potential, drawing upon established principles of chiral olefin ligand design and their successful application in transition-metal-catalyzed reactions. While this specific molecule represents a frontier in ligand development, the protocols and insights presented herein are based on analogous systems and are intended to provide a robust framework for its investigation and application.

Introduction: The Rationale for a New Chiral Olefin Ligand

The quest for novel chiral ligands that can impart high stereoselectivity in metal-catalyzed reactions is a cornerstone of modern organic synthesis. Chiral olefins have emerged as a promising class of ligands, offering unique steric and electronic properties that can lead to exceptional levels of enantioselectivity in a variety of transformations.[1][2][3][4] Unlike traditional phosphine or amine-based ligands, the coordination of an olefin to a metal center is inherently less strong, which can be advantageous in catalytic cycles requiring facile product dissociation.

The proposed ligand, this compound, incorporates several key features that make it an attractive candidate for asymmetric catalysis:

  • A Chiral Center Proximal to the Coordinating Olefin: The stereogenic center at the 2-position is poised to exert significant steric influence on the coordination environment of the metal.

  • A Terminal Olefin: This provides a readily accessible coordination site for transition metals.

  • An Electron-Withdrawing Trifluoromethyl Group: The CF₃ group on the phenyl ring can modulate the electronic properties of the ligand and, by extension, the catalytic activity of the metal center. Organofluorine compounds are of significant interest in medicinal chemistry, and the use of fluorinated ligands can offer unique reactivity profiles.[5]

This guide will first propose a synthetic route to access the enantiopure forms of this ligand. Subsequently, it will detail its potential application in two key areas of asymmetric catalysis where chiral olefins have demonstrated considerable success: Rhodium-catalyzed asymmetric additions and Iridium-catalyzed asymmetric hydrogenations.

Proposed Synthesis of Enantiopure (R)- and (S)-2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Access to enantiomerically pure forms of the ligand is a prerequisite for its application in asymmetric catalysis. A plausible and efficient synthetic route can be envisioned starting from commercially available materials, leveraging a well-established asymmetric alkylation strategy.

G cluster_0 Proposed Synthetic Pathway A 3-(Trifluoromethyl)phenylacetic acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 3-(trifluoromethyl)phenylacetate B->C D Asymmetric Alkylation (Chiral Auxiliary, LDA, Allyl Bromide) C->D E Chiral Ester Intermediate D->E F Reduction (LiAlH₄) E->F G Chiral Alcohol Intermediate F->G H Oxidation (PCC or Swern) G->H I Chiral Aldehyde Intermediate H->I J Wittig Reaction (Ph₃P=CH₂) I->J K (R)- or (S)-2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene J->K

Caption: Proposed synthesis of the chiral olefin ligand.

Experimental Protocol: Synthesis of (S)-2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

This protocol is a representative procedure based on standard organic transformations. Optimization may be required.

Step 1: Esterification of 3-(Trifluoromethyl)phenylacetic acid

  • To a solution of 3-(trifluoromethyl)phenylacetic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 3-(trifluoromethyl)phenylacetate.

Step 2: Asymmetric α-Alkylation

  • To a solution of a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.05 eq) at -78 °C and stir for 15 minutes.

  • Add methyl 3-(trifluoromethyl)phenylacetate (1.0 eq) dropwise and stir for 30 minutes at -78 °C.

  • Add allyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 3: Reductive Removal of the Auxiliary

  • To a solution of the alkylated product (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Cool to 0 °C and quench sequentially with water, 15% NaOH (aq), and water.

  • Filter the resulting suspension through Celite and concentrate the filtrate. The crude alcohol is purified by column chromatography.

Step 4: Oxidation to the Aldehyde

  • To a solution of the chiral alcohol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate to obtain the crude aldehyde.

Step 5: Wittig Olefination

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.2 eq) and stir for 30 minutes to form the ylide.

  • Add a solution of the crude aldehyde from the previous step in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with water and extract with pentane. The combined organic layers are washed with brine, dried, and concentrated. The final product, (S)-2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, is purified by column chromatography.

Application in Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for the formation of C-C bonds. Chiral diene and olefin ligands have been instrumental in achieving high enantioselectivity in these reactions.[6] The proposed chiral olefin ligand is expected to form a C₁-symmetric environment around the rhodium center, effectively differentiating the two enantiotopic faces of the prochiral substrate.

G cluster_1 Rh-Catalyzed Asymmetric Conjugate Addition Workflow A [Rh(acac)(CO)₂] C [Rh(acac)L] (Active Catalyst) A->C B Chiral Olefin Ligand (L) B->C F Transmetalation C->F D Arylboronic Acid D->F E Base (e.g., KOH) E->F G [Rh(Aryl)L*] F->G I Carbometalation G->I H α,β-Unsaturated Ketone H->I J Intermediate I->J K Protonolysis (H₂O/MeOH) J->K L Chiral Product K->L M Catalyst Regeneration K->M M->C

Caption: Catalytic cycle for Rh-catalyzed conjugate addition.

Hypothetical Performance Data

The following table presents hypothetical, yet plausible, data for the rhodium-catalyzed conjugate addition of phenylboronic acid to cyclohex-2-en-1-one using (S)-2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene as the ligand.

EntryCatalyst Loading (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12.53.0Dioxane/H₂O50129295
21.01.2Toluene/H₂O50248894
32.53.0THF/H₂O25247596
Experimental Protocol: Asymmetric Conjugate Addition
  • In a glovebox, a Schlenk tube is charged with [Rh(acac)(CO)₂] (0.025 mmol, 2.5 mol%) and the chiral olefin ligand (0.03 mmol, 3.0 mol%).

  • Anhydrous dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • Phenylboronic acid (1.5 mmol) and cyclohex-2-en-1-one (1.0 mmol) are added, followed by 0.2 mL of an aqueous solution of KOH (2.0 M).

  • The Schlenk tube is sealed and the reaction mixture is stirred at 50 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Application in Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of unfunctionalized and weakly coordinating olefins.[7][8] The electronic properties of the trifluoromethyl group in our proposed ligand could enhance the Lewis acidity of the iridium center, potentially leading to higher catalytic activity.

Hypothetical Performance Data

The following table shows plausible results for the iridium-catalyzed asymmetric hydrogenation of a model trisubstituted olefin, (E)-1,2-diphenylprop-1-ene.

EntryCatalyst PrecursorLigand (mol%)SolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
1[Ir(COD)Cl]₂ (1.0 mol%)2.2DCM5025>9992
2[Ir(COD)Cl]₂ (0.5 mol%)1.1Toluene5025>9990
3[Ir(COD)Cl]₂ (1.0 mol%)2.2THF20259588
Experimental Protocol: Asymmetric Hydrogenation
  • In a glovebox, a vial is charged with [Ir(COD)Cl]₂ (0.01 mmol, 1 mol% Ir) and the chiral olefin ligand (0.022 mmol, 2.2 mol%).

  • Anhydrous and degassed dichloromethane (DCM, 2.0 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst precursor.

  • (E)-1,2-diphenylprop-1-ene (1.0 mmol) is added to the catalyst solution.

  • The vial is placed in a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 bar of H₂.

  • The reaction is stirred at 25 °C for 12-24 hours.

  • After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • The conversion is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The chiral olefin this compound represents a promising, albeit unexplored, candidate for asymmetric catalysis. Its modular synthesis and the combination of steric and electronic features suggest a broad potential applicability. The protocols and data presented in these notes, while based on established precedents, provide a solid foundation for the experimental validation of this new ligand. Future work should focus on the synthesis of a library of related ligands with varied electronic properties on the aromatic ring and the exploration of their utility in a wider range of asymmetric transformations, including hydroformylations, cyclizations, and C-H activation reactions.[9] The successful development of such ligands would be a valuable addition to the toolkit of synthetic chemists in both academic and industrial settings.

References

  • Feng, X., & Du, H. (2012). Synthesis of Chiral Olefin Ligands and their Application in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 1(3), 204–213.
  • Anonymous. (2025). Application of Chiral Olefin Ligands in Asymmetric Catalysis.
  • Anonymous. (N/A). Chiral S/olefin ligands and their application in asymmetric additions.
  • Defieber, C., Grützmacher, H., & Carreira, E. M. (2008). Chiral olefins as steering ligands in asymmetric catalysis.
  • Anonymous. (2013). Simple Branched Sulfur–Olefins as Chiral Ligands for Rh-Catalyzed Asymmetric Arylation of Cyclic Ketimines: Highly Enantioselective Construction of Tetrasubstituted Carbon Stereocenters. Journal of the American Chemical Society.
  • Shih, H.-W. (2011).
  • Anonymous. (2025).
  • Anonymous. (2026). Asymmetric Synthesis of Axially Chiral Olefins and Heterobiaryls via Rhodium-Catalyzed C–C Activation and [4 + 2] Annulation.
  • Anonymous. (2009). Iridium-catalyzed reactions of trifluoromethylated compounds with alkenes: a C(sp3)-H bond activation alpha to the trifluoromethyl group. PubMed.
  • Defieber, C., Grützmacher, H., & Carreira, E. M. (2008).
  • Anonymous. (2025). Chiral Phosphorus-Olefin Ligands for Asymmetric Catalysis.
  • Anonymous. (N/A).
  • Anonymous. (N/A).
  • Anonymous. (2025). Iridium-Catalyzed Reactions of Trifluoromethylated Compounds with Alkenes: A Csp 3 H Bond Activation α to the Trifluoromethyl Group | Request PDF.
  • Anonymous. (N/A).
  • Anonymous. (N/A). Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
  • Yu, J., Xia, Y., Dey, S., Zhu, J., Cheung, K. S., Geib, S. J., & Wang, Y.-M. (2024). Iridium-Catalyzed Enantioselective Propargylic C-H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society, 146(41), 27998-28004.
  • Anonymous. (2023).
  • Salomó, E., Gallen, A., Sciortino, G., Ujaque, G., Grabulosa, A., Lledós, A., Riera, A., & Verdaguer, X. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16360-16367.
  • Anonymous. (N/A). Pd-catalyzed asymmetric hydrogenation of α-alkyl-substituted...
  • Anonymous. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas.
  • Lam, L., Park, S., & Sloop, J. (N/A). Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H).
  • Hayashi, T., & Sasaki, K. (2010). Asymmetric Conjugate Addition to Borylalkenes. Synfacts, 2011(01), 0072–0072.
  • Anonymous. (N/A). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PMC - NIH.
  • Anonymous. (N/A). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Anonymous. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • Anonymous. (2023).
  • Anonymous. (N/A). Process for the preparation of 2-methyl-1-butene and trialkylaluminum compounds.
  • Anonymous. (N/A). 2-Methyl-4-phenyl-1-butene. PubChem.
  • Anonymous. (N/A). Catalytic Asymmetric C–H Insertions of Rhodium(II) Azavinyl Carbenes. PMC - NIH.
  • Anonymous. (2025). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent.
  • Anonymous. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. PubMed.
  • Anonymous. (2019). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study.
  • Anonymous. (2019). 2-Methyl-4-(4-nitro-phen-yl)

Sources

Application Notes & Protocols: 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Alkene

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1] This guide focuses on a valuable, yet underexplored, building block: 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene . Its structure is a compelling marriage of a terminal alkene, ripe for a multitude of transformations, and a trifluoromethylated aromatic ring.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its application in key synthetic transformations. We will explore its synthesis and subsequent use in powerful reactions such as the Wacker-Tsuji oxidation, hydroformylation, and the Sharpless asymmetric dihydroxylation, demonstrating its utility in generating complex and high-value chemical entities.

Part 1: Synthesis of the Building Block

A robust and scalable synthesis is paramount for the utility of any building block. Herein, we propose a highly reliable two-step sequence commencing with the formation of a Grignard reagent, a classic and powerful method for carbon-carbon bond formation.[2]

Proposed Synthetic Pathway: Grignard Alkylation

The synthesis hinges on the nucleophilic attack of a custom Grignard reagent, derived from 3-bromobenzotrifluoride, on methallyl chloride. This approach is favored for its high efficiency and the ready availability of the starting materials.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Alkylation A 3-Bromobenzotrifluoride C (3-Trifluoromethyl)phenyl magnesium bromide A->C Anhydrous THF Iodine (cat.) B Magnesium Turnings (Mg) B->C C_ref (from Step 1) D Methallyl Chloride E This compound D->E C_ref->E Anhydrous THF -10 °C to RT

Caption: Proposed synthesis of the target building block.

Experimental Protocol: Synthesis of this compound

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.312.67 g110
Iodine253.811 crystalcatalytic
3-Bromobenzotrifluoride225.0122.5 g (14.9 mL)100
Methallyl Chloride (3-chloro-2-methyl-1-propene)90.559.06 g (9.95 mL)100
Anhydrous Tetrahydrofuran (THF)-350 mL-
Saturated Aqueous NH₄Cl-150 mL-
Diethyl Ether-200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-10 g-

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the apparatus with septa and allow it to cool to room temperature under a nitrogen atmosphere.

    • Place the magnesium turnings and a single crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride in 100 mL of anhydrous THF.

    • Add approximately 10 mL of the bromide solution to the magnesium turnings. The reaction should initiate, evidenced by gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.[3]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the gray-black mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Alkylation Reaction:

    • Cool the Grignard reagent solution to -10 °C using an ice-salt bath.

    • Dissolve the methallyl chloride in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add the methallyl chloride solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench it by the slow, dropwise addition of 150 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield the pure This compound .

Part 2: Applications in Organic Synthesis

The terminal alkene functionality of this compound is a gateway to a diverse range of valuable molecular architectures.

Application 1: Wacker-Tsuji Oxidation for Ketone Synthesis

The Wacker-Tsuji oxidation is a premier method for the conversion of terminal alkenes into methyl ketones, which are themselves versatile intermediates.[4][5] This palladium-catalyzed reaction uses molecular oxygen as the terminal oxidant, making it an attractive process from a green chemistry perspective.[6]

G Start This compound Product 4-(3-(Trifluoromethyl)phenyl)-2-methylbutan-2-one Start->Product Wacker-Tsuji Oxidation Reagents PdCl₂ (cat.) CuCl₂ (cat.) O₂ (balloon) DMF/H₂O Reagents->Product

Caption: Wacker-Tsuji oxidation workflow.

Protocol: Synthesis of 4-(3-(Trifluoromethyl)phenyl)-2-methylbutan-2-one

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound214.242.14 g10
Palladium(II) Chloride (PdCl₂)177.33177 mg1.0
Copper(I) Chloride (CuCl)99.00990 mg10
N,N-Dimethylformamide (DMF)-40 mL-
Water-4 mL-
Oxygen (balloon)-1 atm-

Procedure:

  • To a 100 mL round-bottom flask, add PdCl₂ and CuCl.

  • Add the DMF and water, and stir the mixture until the salts dissolve, forming a dark solution.

  • Add the this compound.

  • Purge the flask with oxygen and then maintain a positive pressure of oxygen with a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired methyl ketone.

Scientific Rationale: The reaction proceeds via a palladium(II) catalyst. The alkene coordinates to the palladium, followed by nucleophilic attack of water.[4] CuCl is used as a co-catalyst to reoxidize the resulting Pd(0) back to Pd(II), and oxygen reoxidizes the Cu(I) back to Cu(II), thus completing the catalytic cycle.[5][7] DMF is a common solvent for this transformation.[5]

Application 2: Hydroformylation for Aldehyde Synthesis

Hydroformylation, or the "oxo process," is a powerful industrial method to convert alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[8][9] This transformation is of immense importance as aldehydes are precursors to alcohols, carboxylic acids, and amines.

G Start This compound Product_L 3-Methyl-5-(3-(trifluoromethyl)phenyl)pentanal (Linear Product) Start->Product_L Hydroformylation Product_B 2,2-Dimethyl-4-(3-(trifluoromethyl)phenyl)butanal (Branched Product) Start->Product_B Hydroformylation Reagents CO/H₂ (Syngas) Rh(acac)(CO)₂ (cat.) Ligand (e.g., Xantphos) Reagents->Product_L Reagents->Product_B G Start This compound Product (R)-2-Methyl-4-(3-(trifluoromethyl)phenyl)butane-1,2-diol Start->Product Sharpless Asymmetric Dihydroxylation Reagents AD-mix-β t-BuOH/H₂O MeSO₂NH₂ Reagents->Product

Sources

Application Notes and Protocols for Evaluating the Efficacy of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Trifluoromethylphenyl Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. The trifluoromethylphenyl group, in particular, is a privileged scaffold due to its unique electronic properties. The high electronegativity of the trifluoromethyl (-CF3) group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics often translate into improved pharmacokinetic and pharmacodynamic profiles, making compounds containing this motif promising candidates for development.

The class of compounds, 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene derivatives, represents a novel area of investigation. While the specific biological activities of these derivatives are under exploration, the presence of the trifluoromethylphenyl group suggests potential applications in oncology and immunology, where modulation of cell signaling pathways is a key therapeutic strategy.[3][4] This guide provides a comprehensive suite of cell-based assays to systematically evaluate the efficacy of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies.

A Tiered Approach to Efficacy Evaluation

A logical and resource-efficient approach to evaluating a novel compound class involves a tiered series of assays. This begins with broad assessments of cellular viability and progresses to more focused investigations into the mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Pathway Identification A Cytotoxicity Assays (MTT/XTT) B Dose-Response & IC50 Determination A->B C Apoptosis Assays (Annexin V/Caspase) A->C Active Compounds D Cell Cycle Analysis C->D E Signaling Pathway Analysis (e.g., MAPK, NF-κB) C->E Confirmed Mechanism F Protein Expression & Localization E->F G cluster_0 MAPK Signaling Pathway cluster_1 NF-κB Signaling Pathway GrowthFactors Growth Factors Stress Stress, Cytokines MKK3_6 MKK3_6 Stress->MKK3_6 MKK4_7 MKK4_7 Stress->MKK4_7 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Proliferation, Differentiation p38 p38 MKK3_6->p38 p38->TranscriptionFactors Inflammation, Apoptosis JNK JNK MKK4_7->JNK JNK->TranscriptionFactors Apoptosis, Stress Response Cytokines Cytokines (TNFα, IL-1) IKK IKK Cytokines->IKK IkB_p50_p65 IkB_p50_p65 IKK->IkB_p50_p65 Phosphorylates p50_p65_translocation p50_p65_translocation IkB_p50_p65->p50_p65_translocation IkB Degradation Nucleus Nucleus p50_p65_translocation->Nucleus Nuclear Translocation GeneExpression GeneExpression Nucleus->GeneExpression Gene Expression (Inflammation, Survival)

Caption: Overview of MAPK and NF-κB signaling pathways.

Analysis of Signaling Pathway Activation by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. [5][6]By using antibodies that recognize the phosphorylated (activated) forms of key signaling proteins, it is possible to determine if a compound is inhibiting or activating a particular pathway. For example, assessing the phosphorylation status of ERK, JNK, and p38 can reveal the impact on the MAPK pathways. [7]Similarly, analyzing the phosphorylation of IκBα can indicate the activation of the NF-κB pathway. [8] Protocol: Western Blotting for Phosphorylated Signaling Proteins

  • Protein Extraction:

    • Treat cells with the compound for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [9] * Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. [9] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. [10] * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK) overnight at 4°C. [10] * Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

Subcellular Localization of NF-κB by Immunofluorescence

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. [11]Upon activation of the pathway, IκB is degraded, and NF-κB translocates to the nucleus to regulate gene expression. [12]Immunofluorescence microscopy can be used to visualize the subcellular localization of NF-κB and thus determine if the compound affects its activation. [13][14] Protocol: Immunofluorescence Staining for NF-κB Translocation

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with the compound, with or without a known NF-κB activator like TNF-α.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. [15] * Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins. [14]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a primary antibody against the p65 subunit of NF-κB for 1-2 hours at room temperature or overnight at 4°C. [16] * Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark. [16] * Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • In untreated cells, NF-κB (green fluorescence) should be predominantly in the cytoplasm. In activated cells, the green fluorescence will overlap with the blue DAPI stain in the nucleus.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound derivatives. By employing a tiered approach, researchers can efficiently screen for active compounds, elucidate their mechanisms of action, and identify the specific signaling pathways they modulate. This comprehensive analysis is essential for advancing promising candidates through the drug discovery pipeline.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Adan, A., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 988889. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Sygnature Discovery. Cell Based Assays Development. [Link]

  • Pharmaron. Enhance Drug Efficacy With Cell-Based Assays. [Link]

  • YouTube. (2021). Cell cycle analysis by flow cytometry. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Advanced BioMatrix. (2024). Immunofluorescence Staining Protocol. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • Protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. [Link]

  • Wikipedia. MTT assay. [Link]

  • ibidi. Immunofluorescence Staining | A Typical Workflow. [Link]

  • Frontiers. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. [Link]

  • Friedman, A., & Perrimon, N. (2007). Methods for analyzing MAPK cascades. Methods in Molecular Biology, 397, 1-14. [Link]

  • Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • OHSU. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Uddin, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7247. [Link]

  • Ferreira, I. G. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(1), 1. [Link]

  • Wang, F., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic & Biomolecular Chemistry, 20(33), 6646-6650. [Link]

Sources

Application Notes & Protocols for In Vivo Experimental Design: 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel small molecule from a laboratory curiosity to a potential therapeutic agent is a rigorous and multi-stage process. A critical phase in this journey is the in vivo evaluation, where the compound's behavior is assessed within a living organism for the first time. This document provides a comprehensive guide to designing and executing foundational in vivo studies for the novel compound 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene .

While the trifluoromethylphenyl moiety is a common feature in a variety of biologically active agents, including those with anticancer and anti-inflammatory properties, the specific biological profile of this compound is yet to be characterized in public literature.[1][2][3][4] Therefore, this guide is structured as a foundational framework, outlining the logical progression from initial safety and exposure assessments to preliminary efficacy studies. The protocols and rationale provided herein are based on established principles of preclinical drug development and are intended to be adapted based on emerging in vitro and in vivo data.[5][6]

The primary objective of these initial in vivo studies is to establish a foundational understanding of the compound's safety profile, its pharmacokinetic behavior, and to gain early evidence of its potential therapeutic effect (proof-of-concept).[7][8] This structured approach ensures that decisions to advance the compound are supported by robust and reproducible data, ultimately de-risking the later stages of drug development.[9]

PART 1: Core Directive - A Phased Approach to In Vivo Evaluation

A logical, phased approach is paramount to efficiently characterize a new chemical entity. This strategy allows for go/no-go decisions at the end of each phase, conserving resources and ensuring that only the most promising candidates move forward.[7]

Phase I: Foundational Safety and Pharmacokinetics (PK)

The initial foray into in vivo testing must answer two fundamental questions: Is the compound safe at potential therapeutic doses, and how does the body handle it? This phase focuses on acute toxicity and the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10]

  • Causality behind Experimental Choices: An acute toxicity study is essential to determine the maximum tolerated dose (MTD), which informs the dose range for subsequent efficacy studies.[11] Without this, efficacy studies risk being conducted at sub-therapeutic or overtly toxic levels. Concurrently, a pharmacokinetic (PK) study reveals the compound's bioavailability, half-life, and clearance.[12][13] This information is crucial for designing a dosing regimen that maintains the desired therapeutic exposure over time in efficacy models.[8]

Phase II: Preliminary Efficacy (Proof-of-Concept)

Once a safe dose range and a preliminary dosing schedule are established, the next step is to investigate whether the compound has the desired biological effect in a relevant disease model.

  • Causality behind Experimental Choices: The selection of an animal model is one of the most critical decisions in preclinical research.[14][15] Given the presence of the trifluoromethylphenyl group, a feature found in some anticancer agents, a human tumor xenograft model in immunocompromised mice is a logical starting point for efficacy screening.[3][16] This model allows for the evaluation of the compound's direct effect on human cancer cell growth in vivo. The goal of this phase is not exhaustive characterization but to generate initial data to support or refute the therapeutic hypothesis.

Phase III: Integrated Pharmacodynamics (PD) and Biomarker Analysis

Positive efficacy data from Phase II prompts a deeper investigation into the compound's mechanism of action in vivo.

  • Causality behind Experimental Choices: Pharmacodynamic (PD) studies link the drug's concentration (PK) to its biological effect (the "what the drug does to the body").[8] This is often achieved by measuring biomarkers—molecular or cellular indicators of a drug's effect on its target.[17][18] For instance, if in vitro data suggests the compound inhibits a specific kinase, a PD study would measure the phosphorylation of that kinase's downstream substrates in tumor tissue collected from treated animals.[4] This provides crucial evidence that the compound is engaging its target in the intended manner.[19]

PART 2: Scientific Integrity & Logic - Protocols and Methodologies

The following protocols are detailed, step-by-step methodologies for the key experiments outlined in the phased approach. They are designed to be self-validating systems, with integrated controls and clear endpoints.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination in Mice

Objective: To determine the single-dose toxicity profile and identify the MTD of this compound.

Animal Model:

  • Species: Mouse[20]

  • Strain: CD-1 or similar outbred strain

  • Sex: Both male and female (run in separate cohorts)[21]

  • Age: 6-8 weeks

  • Number of Animals: 3-5 per group

Methodology:

  • Acclimatization: Acclimate animals to the facility for a minimum of 5 days prior to dosing.

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The choice of vehicle should be based on the compound's solubility and stability. A vehicle-only control group is mandatory.

  • Dose Escalation Design:

    • Begin with a low dose, estimated from in vitro cytotoxicity data (e.g., 100x the IC50) or, in the absence of data, a conservative starting dose (e.g., 10 mg/kg).[22]

    • Employ a dose escalation scheme (e.g., modified Fibonacci sequence) in subsequent cohorts of animals.

  • Administration: Administer the compound via the intended clinical route, if known. If not, a comparison of intravenous (IV) and oral (PO) routes is recommended.[23] For oral administration, use gavage to ensure accurate dosing.[24]

  • Monitoring and Observations:

    • Observe animals continuously for the first 4 hours post-dosing, then at 8 and 24 hours.

    • Thereafter, record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and body weight daily for 14 days.[11]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and produces no more than mild, transient clinical signs of toxicity.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy, examining major organs for any abnormalities.

Data Presentation: MTD Study Dosing Table

GroupDose (mg/kg)RouteNo. of Animals (M/F)Observations
1Vehicle ControlPO3/3Normal
210PO3/3Monitor for signs
330PO3/3Monitor for signs
4100PO3/3Monitor for signs
5300PO3/3Monitor for signs
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) of this compound following intravenous and oral administration.

Animal Model:

  • Species: Rat[8]

  • Strain: Sprague-Dawley or Wistar

  • Sex: Male

  • Age: 8-10 weeks

  • Special Requirements: Jugular vein cannulated for serial blood sampling.

Methodology:

  • Acclimatization & Surgery: Allow animals to recover for at least 3 days after jugular vein cannulation surgery.

  • Dosing:

    • IV Group (n=3-4 rats): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low and well-tolerated.[10]

    • PO Group (n=3-4 rats): Administer a single oral gavage dose (e.g., 10 mg/kg).[23]

  • Blood Sampling:

    • Collect serial blood samples (approx. 150 µL) from the jugular vein cannula into EDTA-coated tubes at specified time points.[25]

    • IV time points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO time points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time for each animal.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[10]

Data Presentation: PK Sampling Schedule

RouteDose (mg/kg)Time Points for Blood Collection (hours)
IV20, 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24
PO100, 0.25, 0.5, 1, 2, 4, 8, 24
Protocol 3: In Vivo Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous human cancer xenograft model.

Animal Model:

  • Species: Mouse

  • Strain: Immunocompromised (e.g., NOD/SCID or Nude)

  • Sex: Female (often preferred for lower aggression)

  • Age: 6-8 weeks

Methodology:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., a line known to be sensitive to compounds with similar structural motifs, such as U87MG glioblastoma or A549 lung cancer) under sterile conditions.[3]

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Inject approximately 5 x 10^6 cells suspended in Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Once tumors reach the target size, randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[21]

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 0.5x MTD)

    • Group 3: Test Compound (High Dose, e.g., MTD)

    • Group 4: Positive Control (a standard-of-care chemotherapy for that cancer type)

  • Treatment:

    • Administer the compound and vehicle according to the dosing regimen determined from the PK study (e.g., once daily, PO) for a set period (e.g., 21 days).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle control group.

    • Secondary: Body weight (as a measure of toxicity), clinical observations.

  • Termination and Analysis:

    • At the end of the study, euthanize the animals.

    • Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

PART 3: Visualization & Formatting

Diagrams (Graphviz)

Experimental_Workflow cluster_0 Phase I: Safety & PK cluster_1 Phase II: Efficacy cluster_2 Phase III: Mechanism MTD Acute Toxicity / MTD (Protocol 1) PK Pharmacokinetics (PK) (Protocol 2) Decision1 Go/No-Go: Acceptable Safety & PK Profile? MTD->Decision1 Efficacy Xenograft Efficacy Study (Protocol 3) Decision2 Go/No-Go: Significant Tumor Growth Inhibition? Efficacy->Decision2 PD Pharmacodynamics (PD) & Biomarker Analysis Decision1->Efficacy Go Decision2->PD Go

Dose_Selection Invivo_MTD In Vivo MTD Study (Protocol 1) Efficacy_Dose Select Doses for Efficacy Study Invivo_MTD->Efficacy_Dose Determines Max Dose PK_Data PK Data Analysis (Protocol 2) PK_Data->Efficacy_Dose Informs Dosing Frequency (e.g., QD, BID)

References

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • National Center for Biotechnology Information. Toxicology in the drug discovery and development process. [Link]

  • Jordi Labs. How Toxicology Studies Factor into New Drug Development. [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. [Link]

  • Labcorp. The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

  • Pharmaceutical Technology. (2022, February 2). Predicting Toxicity in Drug Development. [Link]

  • Creative Biolabs. In Vivo PK Studies. [Link]

  • BioAgilytix. (2023, July 25). From screening to IND submission: Biomarker analysis in preclinical drug development. [Link]

  • Biobide. How to Choose an Animal Model in Research. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • National Center for Biotechnology Information. (2022, July 1). Role of animal models in biomedical research: a review. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • K-State College of Veterinary Medicine. SCIENTIFIC CONSIDERATIONS AND CHOICE OF SPECIES. [Link]

  • Charles River Laboratories. Early Biomarker Discovery. [Link]

  • Precision for Medicine. (2022, June 9). Strategies to Support Successful Translation of Preclinical Biomarker Assays. [Link]

  • Allied Academies. (2023, July 31). Biomarkers in drug discovery: Bridging the gap between preclinical and clinical studies. [Link]

  • National Center for Biotechnology Information. (2011, September 5). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]

  • SAGE Journals. (2022, April 14). A Structured Approach to Optimizing Animal Model Selection for Human Translation. [Link]

  • Fierce Biotech. (2022, March 21). Bridging the preclinical to clinical divide: practical considerations for biomarker success. [Link]

  • PRISYS Biotech. (2025, January 12). Animal Models For In Vivo Testing (1): Establishment And Classification. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Laboratory Animal Resources. A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • National Center for Biotechnology Information. Advancements in small molecule drug design: A structural perspective. [Link]

  • ResearchGate. (2023, October 18). Designing an In Vivo Preclinical Research Study. [Link]

  • PubChem. 2-Methyl-4-phenyl-1-butene. [Link]

  • MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]

  • PubMed. (2010, May 12). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. [Link]

  • PubChem. 2-Methyl-1-butene. [Link]

  • PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][12][26]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][12][27]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

  • MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. [Link]

Sources

Application Note: Formulation Development for In Vivo Administration of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation development of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, a novel chemical entity (NCE) with predicted poor aqueous solubility, for in vivo administration. The lipophilic nature, conferred by the phenyl ring, butene chain, and the trifluoromethyl group, presents a significant challenge for achieving adequate bioavailability in preclinical studies.[1][2] This application note outlines a systematic approach, from initial physicochemical characterization and solubility screening to the selection and preparation of appropriate vehicle systems. Detailed protocols for creating solution, suspension, and lipid-based formulations are provided, along with methods for their analytical characterization to ensure stability, homogeneity, and suitability for in vivo dosing. The causality behind experimental choices is emphasized to empower researchers in making informed decisions throughout the formulation development process.

Introduction: The Challenge of Poorly Soluble Compounds

A significant percentage of new chemical entities emerging from drug discovery pipelines exhibit poor water solubility.[3] This characteristic is a major hurdle for in vivo studies, as inadequate dissolution in gastrointestinal fluids or parenteral vehicles can lead to low and erratic bioavailability, hindering the accurate assessment of a compound's pharmacological and toxicological profile.[4][5] this compound is presumed to be a lipophilic molecule, making it a prime candidate for requiring an enabling formulation to achieve desired systemic exposure in animal models.

The primary objective of preclinical formulation development is to create a safe and effective delivery system that maximizes exposure for safety and efficacy testing.[3] This involves a thorough understanding of the compound's physicochemical properties and the selection of appropriate excipients to enhance its solubility and stability.[6][7] This guide will walk through a logical, multi-step workflow for developing a suitable formulation for this novel compound.

Preformulation Characterization: Building the Foundation

Before embarking on formulation development, a comprehensive preformulation study is essential to understand the physicochemical properties of this compound.[8][9]

Key physicochemical parameters to determine:

  • Aqueous Solubility: Measurement in buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4) is critical.[9]

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity. A high LogP value will confirm the need for solubility enhancement techniques.[8]

  • pKa: Determination of the ionization constant is crucial if the molecule has ionizable groups, as it will dictate solubility changes with pH.

  • Solid-State Properties: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form, polymorphism, and melting point, which influence dissolution rates.[10]

  • Chemical Stability: Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) will identify potential stability issues and inform the selection of compatible excipients and storage conditions.[7]

Formulation Development Workflow

The following workflow provides a systematic approach to developing a formulation for this compound.

FormulationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation Selection & Preparation cluster_2 Phase 3: Characterization & Optimization A Preformulation Characterization B Solubility Screening in Various Vehicles A->B Physicochemical Data C Solution Formulation B->C Sufficient Solubility D Suspension Formulation B->D Insoluble E Lipid-Based Formulation (e.g., SEDDS) B->E High Lipophilicity (High LogP) F Analytical Characterization (Appearance, pH, Viscosity) C->F D->F E->F G Homogeneity & Stability Testing F->G H In Vivo Study Preparation (Dose Verification) G->H Stable & Homogeneous

Caption: A stepwise workflow for formulation development.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To identify suitable solvents and excipients that can solubilize this compound.

Materials:

  • This compound

  • A selection of common pharmaceutical vehicles (see Table 1)

  • Vials, magnetic stirrer, sonicator, analytical balance

  • HPLC with a validated method for the compound

Procedure:

  • Weigh an excess amount of the compound into a series of vials.

  • Add a known volume of each vehicle to the respective vials.

  • Stir the mixtures at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, visually inspect for undissolved particles.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Table 1: Example Solubility Screening Data

Vehicle CategoryExample VehicleSolubility (mg/mL)Observations
Aqueous Water< 0.001Insoluble
PBS, pH 7.4< 0.001Insoluble
Co-solvents PEG 40015.2Clear solution
Propylene Glycol8.5Clear solution
Ethanol25.8Clear solution
Surfactants 10% Solutol HS 155.1Clear solution
10% Cremophor EL4.3Clear solution
Oils Corn Oil30.5Clear solution
Sesame Oil28.9Clear solution
Medium-Chain Triglycerides35.1Clear solution
Protocol 2: Preparation of a Solution Formulation

Rationale: If the required dose can be dissolved in a minimal and safe volume of a co-solvent or surfactant system, a solution is often the preferred formulation due to dose uniformity.[8] However, the potential for precipitation upon dilution in the body must be considered.[9]

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol

  • Sterile water for injection (if applicable)

  • Glass beaker, magnetic stirrer, sterile filter

Procedure:

  • Calculate the required amounts of the compound and solvents based on the target concentration.

  • In a glass beaker, add the PEG 400 and propylene glycol.

  • While stirring, slowly add the weighed compound to the solvent mixture.

  • Continue stirring until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but stability must be confirmed.

  • If required, add sterile water to the final volume.

  • For parenteral administration, sterile filter the final solution through a 0.22 µm filter.

Protocol 3: Preparation of a Suspension Formulation

Rationale: For compounds with very low solubility in acceptable vehicle systems, a suspension is a common alternative.[8] Particle size reduction can enhance the dissolution rate.[1] The use of a wetting agent and a suspending agent is crucial to ensure homogeneity and prevent caking.

Materials:

  • Micronized this compound

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the vehicle by dissolving HPMC in water, followed by the addition of Tween 80.

  • Weigh the required amount of the micronized compound.

  • In a mortar, add a small amount of the vehicle to the compound to form a smooth paste. This step is crucial for proper wetting of the particles.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing to achieve a uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously before dose administration.

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: For highly lipophilic compounds (high LogP), lipid-based formulations like SEDDS can significantly improve oral bioavailability by presenting the drug in a solubilized state and facilitating lymphatic absorption.[11][12][13] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[14]

Materials:

  • This compound

  • Oil phase: Medium-Chain Triglycerides (e.g., Capmul MCM)

  • Surfactant: Cremophor EL or Solutol HS 15[12]

  • Co-surfactant/Co-solvent: Transcutol HP or PEG 400

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture to approximately 40°C to ensure homogeneity.

  • Add the weighed compound to the mixture and stir until completely dissolved.

  • The resulting formulation should be a clear, isotropic liquid.

  • To test the self-emulsification properties, add a small amount of the SEDDS formulation to water and observe the spontaneous formation of a microemulsion.

Analytical Characterization of Formulations

All prepared formulations must be characterized to ensure they are suitable for in vivo studies.[10]

Table 2: Key Analytical Tests for Formulation Characterization

ParameterMethodPurpose
Appearance Visual InspectionTo check for clarity (solutions), uniformity (suspensions), and phase separation.
pH pH meterTo ensure physiological compatibility.
Viscosity ViscometerTo ensure the formulation can be easily administered (e.g., via oral gavage or injection).
Particle Size Laser Diffraction or MicroscopyTo determine the particle size distribution in suspensions, which affects dissolution and stability.
Homogeneity HPLC analysis of multiple samples from the same batchTo ensure uniform distribution of the drug, especially critical for suspensions.
Stability HPLC analysis over time at different storage conditionsTo determine the chemical and physical stability of the formulation and establish an appropriate shelf-life.[15]
Dose Verification HPLC analysis of samples taken before and after dosingTo confirm the concentration of the dosing formulation is as intended.

Decision-Making Logic for Formulation Selection

The choice of formulation depends on the physicochemical properties of the compound, the intended route of administration, and the required dose.

FormulationDecision A Target Dose Soluble in < 10 mL/kg of Safe Vehicle? B High LogP (>3)? A->B No D Solution Formulation A->D Yes C Oral Route? B->C Yes E Suspension Formulation B->E No C->E No F Consider Lipid-Based Formulation (SEDDS) C->F Yes F->E If SEDDS fails G Re-evaluate Dose or Consider Alternative Routes

Caption: Decision tree for selecting an appropriate formulation.

Conclusion

The successful in vivo evaluation of a novel, poorly soluble compound like this compound is critically dependent on the development of an appropriate formulation. A systematic approach that begins with thorough preformulation characterization, followed by solubility screening and the rational selection of excipients, is paramount. This guide provides the foundational protocols and decision-making logic to develop solution, suspension, or lipid-based formulations. Rigorous analytical characterization is a non-negotiable step to ensure the quality, stability, and homogeneity of the final formulation, thereby ensuring the integrity and reproducibility of the subsequent in vivo studies.

References

  • University of Mississippi. (n.d.). Guideline for the Use of Novel Compound in Animals. Retrieved from [Link]

  • ABITEC. (n.d.). Lipid Based Excipients For Pharmaceutical Industries. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2017, March 25). Preformulation Analytical Techniques during Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • PMC. (2022, April 11). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lipidic excipients in drug delivery for solubility and bioavailability enhancement. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Lipid Excipients. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from [Link]

  • Drug Development & Delivery. (2019, May 1). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • The Pharma Letter. (2024, April 3). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Analytical Methods. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

Sources

GC-MS method for the detection of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the sensitive and selective detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest in pharmaceutical development and chemical synthesis, often appearing as a critical intermediate or a process-related impurity. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework from sample preparation to data analysis. The protocol is developed based on established principles of analytical chemistry and is structured for validation in accordance with ICH Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Principle

This compound is a volatile organic compound whose detection and quantification are essential for ensuring the purity, safety, and efficacy of pharmaceutical products or the efficiency of a chemical synthesis process. Its structure, featuring a substituted aromatic ring and an alkene chain, makes it an ideal candidate for analysis by Gas Chromatography (GC).

The principle of this method relies on the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[4] A sample, dissolved in a suitable volatile solvent, is injected into the GC system.[5] The analyte is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[6][7] Separation occurs based on the analyte's volatility and its differential interactions with the stationary phase.[6] As the separated analyte elutes from the column, it enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for unequivocal identification.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

  • Chemical Structure:

    
    (Self-generated image, as a placeholder for the actual structure)
    
  • Molecular Formula: C₁₂H₁₃F₃

  • Molecular Weight: 214.23 g/mol

  • Predicted Properties: The compound is predicted to be non-polar and possess sufficient volatility for GC analysis, similar to related structures like 2-Methyl-4-phenyl-1-butene.[8] Its trifluoromethyl group may influence its interaction with certain GC stationary phases.

Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS or HPLC grade

  • Inert Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL GC autosampler vials with PTFE-lined septa.[9]

Instrumentation and Analytical Conditions

A standard GC-MS system is required. The following parameters are recommended as a starting point for method development and can be optimized as needed.

Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA low-polarity 5% phenyl-methylpolysiloxane phase offers excellent selectivity for non-polar to semi-polar volatile compounds.[4]
Carrier Gas HeliumInert and provides good separation efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.[10]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[11]
Injection Mode Splitless (or Split 10:1)Splitless mode is ideal for trace analysis to maximize sensitivity. A split injection can be used for higher concentration samples to prevent column overload.[6]
Injection Volume 1.0 µLA standard volume for capillary GC.
Oven Program Initial: 70 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.The initial temperature allows for focusing of the analyte at the head of the column. The ramp rate is designed to elute the analyte as a sharp peak in a reasonable timeframe.[7]
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentA sensitive and robust quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy 70 eVThe standard energy for EI, providing consistent and extensive fragmentation for structural elucidation.[10]
Ion Source Temp. 230 °CPrevents condensation of the analyte within the source while minimizing thermal degradation.[10]
Quadrupole Temp. 150 °CEnsures consistent ion transmission and mass accuracy.
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full Scan (m/z 40-300): Used for method development, peak identification, and specificity assessment. SIM: Used for quantification to enhance sensitivity and selectivity.
SIM Ions m/z 214, 199, 157, 145 (Predicted)Quantifier Ion: The most abundant, characteristic fragment (e.g., m/z 157). Qualifier Ions: Other significant fragments used for confirmation.

Protocols: Step-by-Step Methodologies

Standard and Sample Preparation Protocol

Proper sample preparation is crucial to avoid contamination and ensure accurate results.[5][12]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standard Solutions: Perform serial dilutions from the stock solution to prepare a series of calibration standards. For a typical range, prepare solutions at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., drug substance) into a volumetric flask.

    • Add Dichloromethane to dissolve the sample.

    • Dilute to a final concentration expected to be within the calibration range.

    • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[11]

  • Final Step: Transfer the final prepared standards and samples into 2 mL autosampler vials for analysis.

GC-MS Instrumental Workflow

The following diagram illustrates the analytical workflow from sample injection to data acquisition.

GCMS_Workflow cluster_prep Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample in Vial Autosampler Autosampler Sample->Autosampler Load Injector GC Inlet (250°C) Autosampler->Injector 1 µL Injection Column DB-5ms Column (Temp Programmed) Injector->Column Vaporization & Transfer IonSource EI Ion Source (70 eV) Column->IonSource Analyte Elution Quad Quadrupole (Mass Analyzer) IonSource->Quad Ion Acceleration Detector Detector Quad->Detector m/z Separation Data Data System Detector->Data Signal Acquisition

Caption: GC-MS analytical workflow from sample injection to data acquisition.

Data Interpretation and Predicted Fragmentation

Under EI conditions, this compound (m/z 214) is expected to fragment via several predictable pathways based on established principles for trifluoromethylphenyl compounds.[10][13]

  • Molecular Ion ([M]⁺•): The parent peak at m/z 214 .

  • Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to a stable benzylic or tropylium-like cation. This would result in a fragment at m/z 157 ([C₈H₆F₃]⁺), which is a highly characteristic ion.

  • Loss of Methyl Radical: Loss of a methyl group (•CH₃) from the butene chain would yield an ion at m/z 199 ([M-15]⁺).

  • Rearrangement and Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) and formation of the trifluoromethyl toluene radical cation at m/z 146 .

  • Loss of Trifluoromethyl Radical: While less common from the molecular ion, subsequent fragmentation could involve the loss of •CF₃ to form an ion at m/z 145 .

The proposed fragmentation pathway is visualized below.

Fragmentation M [C12H13F3]+• m/z 214 (Molecular Ion) F1 [C11H10F3]+ m/z 199 M->F1 - •CH3 F2 [C8H6F3]+ m/z 157 (Benzylic Cation) M->F2 - •C4H7 (Benzylic Cleavage) F3 [C7H5F3]+• m/z 146 M->F3 - C3H6 (Rearrangement) F4 [C11H13]+ m/z 145 M->F4 - •CF3

Caption: Proposed EI fragmentation pathway for the target analyte.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the analytical procedure is suitable for its intended purpose, a validation study must be performed.[1][3][14] The following outlines the key parameters to be evaluated.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank solvent, a placebo/matrix blank, and the analyte standard. Spike the blank matrix with the analyte and potential impurities to demonstrate no interference at the analyte's retention time.The analyte peak should be free from interference from endogenous matrix components or other impurities. Peak purity analysis should pass.
Linearity Analyze the calibration standards (e.g., 5 levels) in triplicate. Plot the peak area response versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at the lowest level.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.LOD: Typically S/N ≥ 3. LOQ: Typically S/N ≥ 10. The LOQ must be determined with acceptable precision and accuracy.[14]
Accuracy (Recovery) Analyze samples of a blank matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Robustness Intentionally vary critical method parameters (e.g., GC flow rate ±5%, oven ramp rate ±1°C/min, inlet temperature ±5°C) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Low Sensitivity Injector or syringe issue; Leak in the system; MS source is dirty; Incorrect sample concentration.Check syringe and injection cycle. Perform a leak check. Clean the ion source. Verify sample and standard dilutions.
Peak Tailing or Fronting Column contamination or degradation; Active sites in the inlet liner; Sample overload.Condition or trim the column; Replace the inlet liner (use a deactivated liner); Dilute the sample.
Poor Reproducibility Inconsistent injection volume; Variability in sample preparation; System instability (leaks, temperature fluctuations).Use an autosampler for injections; Review and standardize the sample prep protocol; Perform system maintenance and suitability checks.
Extraneous Peaks Contaminated solvent or glassware; Septum bleed; Sample matrix interference.Run a solvent blank; Replace the inlet septum; Improve the sample clean-up procedure (e.g., SPE).

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. The proposed instrumental conditions serve as an excellent starting point for method development, and the comprehensive validation framework ensures that the finalized method will be reliable and fit for its intended purpose in a regulated or research environment. Proper adherence to the sample preparation and analysis protocols will yield high-quality, defensible data critical for pharmaceutical and chemical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. MSAFACILITY. [Link]

  • The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. SciSpace. [Link]

  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. LinkedIn. [Link]

  • Gas chromatographic determination of volatile compounds. ResearchGate. [Link]

  • Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Royal Society of Chemistry. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • 2-Methyl-4-phenyl-1-butene. PubChem. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related molecules. We provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established organometallic chemistry principles.

The most common synthetic approach involves the coupling of a benzylic Grignard reagent with an allylic halide. This guide will focus on troubleshooting this specific pathway.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Formation

A low or nonexistent yield is the most common issue, often pointing to problems with the Grignard reagent formation or its subsequent reaction.

Possible Cause 1.1: Inactive or Low-Titer Grignard Reagent The Grignard reagent, 3-(trifluoromethyl)benzylmagnesium halide, is the cornerstone of this synthesis. Its successful formation is paramount. Failure is often due to impure reagents or improper reaction setup.

  • Solution:

    • Ensure Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react destructively with water.[1] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[1][2]

    • Solvent Purity is Critical: Tetrahydrofuran (THF) is a common solvent but readily forms explosive peroxides and absorbs moisture.[3][4] Use fresh, inhibitor-free anhydrous THF, preferably distilled from a drying agent like sodium/benzophenone or passed through an activated alumina column.[3][4][5]

    • Activate Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction. Activate the magnesium by stirring vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to initiate the reaction.[1][2]

    • Quantify Your Reagent: The concentration of a Grignard reagent can vary significantly. It is crucial to determine the exact molarity via titration before use to ensure correct stoichiometry.[6][7] A common method involves titration with a standard solution of sec-butanol or (-)-menthol using 1,10-phenanthroline as an indicator.[6][7][8]

Workflow for Diagnosing Low Yield The following flowchart illustrates a logical sequence for troubleshooting low-yield reactions.

G start Low or No Product Yield check_reagent Was Grignard Reagent Titrated? start->check_reagent titrate Action: Titrate Grignard Reagent (e.g., with menthol/phenanthroline). Recalculate stoichiometry. check_reagent->titrate No check_conditions Were Anhydrous Conditions Maintained? check_reagent->check_conditions Yes titrate->check_conditions dry_system Action: Flame-dry glassware. Use freshly distilled anhydrous THF. Ensure inert atmosphere. check_conditions->dry_system No check_temp Was Reaction Temperature Controlled? check_conditions->check_temp Yes dry_system->check_temp optimize_temp Action: Cool Grignard to 0 °C before adding allylic halide. Maintain low temperature during addition. check_temp->optimize_temp No check_impurities Significant Impurities Observed? check_temp->check_impurities Yes optimize_temp->check_impurities analyze_impurities Proceed to Impurity Analysis (Problem 2) check_impurities->analyze_impurities Yes end Re-run Reaction with Optimized Parameters check_impurities->end No analyze_impurities->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Impurities

The presence of major side products can drastically reduce the yield and complicate purification.

Impurity Profile and Mitigation Strategies

Impurity NameStructureCommon Identification MethodCauseMitigation Strategy
Bibenzyl Homocoupling Product 1,2-bis(3-(trifluoromethyl)phenyl)ethaneGC-MS, 1H NMRWurtz-type coupling: The Grignard reagent reacts with unreacted 3-(trifluoromethyl)benzyl halide.[2][9][10]1. Slow Addition: Add the benzyl halide dropwise to the magnesium suspension to maintain a low halide concentration.[2][9][10] 2. Temperature Control: Avoid excessive heating during Grignard formation.[1]
Allylic Homocoupling Product 2,5-dimethyl-1,5-hexadieneGC-MSThe allylic halide (methallyl chloride) reacts with the Grignard reagent in a Wurtz-Fittig type reaction.[11]1. Inverse Addition: Add the Grignard reagent solution slowly to a solution of the allylic halide at low temperature (e.g., 0 °C or -78 °C). 2. Use of Catalyst: A catalytic amount of Cu(I) or Fe(III) can sometimes favor the cross-coupling over homocoupling.
Rearranged Isomer 2-Methyl-3-(3-(trifluoromethyl)phenyl)-1-buteneGC-MS, 1H NMRSN2' Reaction: The Grignard reagent attacks the γ-carbon of the allylic system instead of the α-carbon. Allylic Grignard reagents themselves can exist in equilibrium between isomers.[12]1. Solvent Choice: Less polar solvents can sometimes reduce the rate of allylic rearrangement. 2. Temperature Control: Lower temperatures generally favor the direct SN2 pathway.
Problem 3: Difficulties in Product Purification

The target molecule is a relatively non-polar, volatile oil, which can present purification challenges.

  • Issue 3.1: Co-elution with Side Products

    • Problem: The non-polar bibenzyl impurity often has a similar retention factor (Rf) to the product in normal-phase chromatography.

    • Solution:

      • Optimize Chromatography: Use a very non-polar mobile phase (e.g., pure hexanes or heptane) and a high-quality silica gel. A long column can improve separation.

      • Alternative Technique: Consider fractional distillation under reduced pressure if the boiling points of the product and impurity are sufficiently different. The boiling point of the analogous 2-methyl-4-phenyl-1-butene is ~205 °C, suggesting the target compound will have a similar boiling point, requiring vacuum distillation.[13]

  • Issue 3.2: Product Volatility

    • Problem: The product may be lost during solvent removal under high vacuum.

    • Solution:

      • Careful Solvent Removal: Use a rotary evaporator with controlled vacuum and a moderately warm water bath (30-40°C).

      • Avoid High Vacuum: Do not leave the final product on a high-vacuum line for extended periods unless it is cooled (e.g., with a cold trap).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended grade for starting materials and solvents? For Grignard reactions, the highest purity reagents are essential. Use at least 99% pure 3-(trifluoromethyl)benzyl bromide and methallyl chloride. Solvents like THF and diethyl ether must be anhydrous grade (<50 ppm water).[4][14]

Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is a simple method. Take a small aliquot from the reaction, quench it carefully with saturated NH4Cl solution, and extract with a small amount of ether. Spot the ether layer on a TLC plate and elute with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). The disappearance of the benzyl bromide starting material and the appearance of a new, less polar spot indicates product formation. Gas Chromatography-Mass Spectrometry (GC-MS) provides more definitive monitoring.

Q3: Are there alternative synthetic routes to consider? Yes. The Kumada coupling is an excellent alternative that often gives higher yields and fewer side products.[15][16] This reaction involves coupling the same Grignard reagent with the allylic halide but in the presence of a palladium or nickel catalyst.[15][16] Ni(acac)2 or Pd(dppf)Cl2 are common catalysts for such transformations.[17][18]

Q4: What are the key safety considerations for this synthesis?

  • Grignard Reagents: Are pyrophoric, especially if the solvent evaporates. Handle them strictly under an inert atmosphere.

  • Anhydrous THF: Can form explosive peroxides upon storage. Always test for peroxides before distilling.[3][4]

  • Work-up: Quenching the reaction is highly exothermic. Add the reaction mixture slowly to a cold quenching solution (e.g., ice-cold saturated ammonium chloride). Never add water directly to a concentrated Grignard solution.

Section 3: Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required.

Reaction Scheme

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling Reaction Start1 3-(CF3)C6H4CH2Br Grignard 3-(CF3)C6H4CH2MgBr Start1->Grignard + Mg, THF Mg Mg(0) THF Anhydrous THF Grignard2 3-(CF3)C6H4CH2MgBr Product Target Molecule Grignard2->Product + Allyl Halide AllylHalide CH2=C(CH3)CH2Cl

Caption: Two-step synthesis via Grignard coupling.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 3-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't start, gentle heating or sonication may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, stir the grey, cloudy solution for an additional hour at room temperature to ensure complete formation.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of methallyl chloride (1.05 equivalents) in anhydrous THF to the dropping funnel.

    • Add the methallyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. This addition is exothermic and must be controlled.[9]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, ice-cold solution of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using hexanes as the eluent to yield the pure product.

References

  • Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
  • Benchchem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure: PURIFICATION OF TETRAHYDROFURAN.
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Watson, S. C., & Eastham, J. F. (1967). Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 9(1), 165-168. (Referenced in Scribd document).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure: Titration of Grignard Reagent.
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
  • Benchchem. (n.d.). Technical Support Center: Managing THF for Grignard Reactions.
  • Grignard, V., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Wikipedia. (n.d.). Kumada coupling.
  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Referenced in study on solvent drying).
  • Cárdenas, D. J., et al. (2014). Nickel-Catalyzed Kumada Coupling of Benzyl Chlorides and Vinylogous Derivatives. ChemInform, 45(36).
  • Stenutz. (n.d.). 2-methyl-4-phenyl-1-butene.
  • Chemistry Stack Exchange. (2020). Allylic Rearrangement in formation of Grignard Reagent.
  • Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5943.

Sources

Improving the yield and purity of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol for higher yield and purity.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can present challenges in achieving high yield and purity. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of intermediates and lead to side reactions.[1][2] This guide will focus on a common and practical two-step synthetic route: the Grignard reaction of 3-(trifluoromethyl)phenethyl magnesium bromide with acetone, followed by the acid-catalyzed dehydration of the resulting tertiary alcohol.

Synthetic Pathway Overview

A plausible and efficient synthetic route is a two-step process. The first step involves the synthesis of the tertiary alcohol, 4-(3-(trifluoromethyl)phenyl)-2-methylbutan-2-ol, via a Grignard reaction. The second step is the dehydration of this alcohol to yield the desired terminal alkene, this compound.

Synthetic_Pathway 3-(Trifluoromethyl)phenethyl bromide 3-(Trifluoromethyl)phenethyl bromide Grignard Reagent 3-(Trifluoromethyl)phenethyl magnesium bromide 3-(Trifluoromethyl)phenethyl bromide->Grignard Reagent Grignard Formation Mg, anhydrous Et2O Mg, anhydrous Et2O Tertiary Alcohol 4-(3-(Trifluoromethyl)phenyl)-2-methylbutan-2-ol Grignard Reagent->Tertiary Alcohol Grignard Reaction Acetone Acetone Acetone->Tertiary Alcohol Isomeric Mixture Mixture of Alkenes Tertiary Alcohol->Isomeric Mixture Dehydration Acid Catalyst (e.g., H2SO4), Heat Acid Catalyst (e.g., H2SO4), Heat Acid Catalyst (e.g., H2SO4), Heat->Isomeric Mixture Final Product This compound Isomeric Mixture->Final Product Separation Purification Fractional Distillation or Chromatography Purification->Final Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Part 1: Grignard Reaction

Question 1: Why is my Grignard reaction not initiating?

Possible Causes & Solutions:

  • Wet Glassware or Solvents: Grignard reagents are highly reactive with protic solvents like water.[3][4][5] Even trace amounts of moisture can prevent the reaction from starting.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and consider freshly distilling them over a suitable drying agent.

  • Inactive Magnesium Surface: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide.

    • Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.[3]

  • Impure Alkyl Halide: The starting 3-(trifluoromethyl)phenethyl bromide may contain impurities that inhibit the reaction.

    • Solution: Purify the alkyl halide by distillation before use.

Question 2: My Grignard reaction has a low yield of the tertiary alcohol. What could be the issue?

Possible Causes & Solutions:

  • Side Reaction with Acetone (Enolization): The Grignard reagent is a strong base and can deprotonate acetone to form an enolate, which will not lead to the desired alcohol.[1]

    • Solution: Add the Grignard reagent slowly to a cooled solution of acetone. This keeps the concentration of the Grignard reagent low and favors nucleophilic addition over deprotonation.

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a biphenyl-type byproduct.[4]

    • Solution: Ensure slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.

  • Reaction with Atmospheric CO2: Grignard reagents react with carbon dioxide to form carboxylic acids.

    • Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Parameter Recommendation for Grignard Reaction Rationale
Solvent Anhydrous diethyl ether or THFStabilizes the Grignard reagent.[5]
Temperature Maintain gentle reflux during Grignard formation; cool to 0°C for addition of acetone.Controls reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and CO2.[3]
Part 2: Dehydration of the Tertiary Alcohol

Question 3: The dehydration step produces a mixture of alkenes, with the desired terminal alkene as a minor product. How can I improve the selectivity?

Possible Causes & Solutions:

  • Zaitsev's Rule: Acid-catalyzed dehydration of alcohols typically follows Zaitsev's rule, favoring the formation of the more substituted (and more stable) internal alkene.[2][6][7][8]

    • Solution 1 (Milder Dehydration Conditions): Use a milder dehydrating agent that favors the Hofmann elimination pathway, which leads to the less substituted alkene. Reagents like phosphorus oxychloride (POCl₃) in pyridine can be effective.

    • Solution 2 (Bulky Base): While not a direct dehydration, an alternative is to convert the alcohol to a good leaving group (e.g., a tosylate) and then perform an E2 elimination using a sterically hindered base like potassium tert-butoxide. The bulky base will preferentially abstract a proton from the less sterically hindered methyl group, leading to the terminal alkene.

Question 4: My yield of the final product is low after purification. What are the best methods for separating the isomeric alkenes?

Possible Causes & Solutions:

  • Similar Boiling Points: The terminal and internal alkene isomers may have very close boiling points, making separation by simple distillation difficult.

    • Solution 1 (Fractional Distillation): Use a fractional distillation column with a high number of theoretical plates for better separation.

    • Solution 2 (Column Chromatography): Silica gel chromatography can be effective in separating alkene isomers.[9] A non-polar eluent system (e.g., hexanes) should be used. The less polar terminal alkene will typically elute first.

Parameter Recommendation for Dehydration Rationale
Dehydrating Agent H₂SO₄ or H₃PO₄ (for Zaitsev); POCl₃/Pyridine (for Hofmann)Choice of reagent influences the regioselectivity of the elimination.[7]
Temperature Varies with the alcohol's substitution; tertiary alcohols dehydrate under milder conditions.[2][8]Controls the rate of dehydration and can influence side reactions.
Purification Fractional Distillation or Silica Gel ChromatographyEssential for separating the desired terminal alkene from its internal isomer.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in this synthesis?

The trifluoromethyl group is a strong electron-withdrawing group.[1][2] This can make the aromatic ring less susceptible to electrophilic attack but can also influence the stability of intermediates. In the context of the Grignard reagent, it can potentially affect its reactivity.

Q2: Can I use a Wittig reaction as an alternative synthetic route?

Yes, a Wittig reaction is a viable alternative. This would involve the reaction of a (3-(trifluoromethyl)benzyl)triphenylphosphonium ylide with acetone. The ylide would be generated by treating the corresponding phosphonium salt with a strong base.[10][11]

Wittig_Pathway Phosphonium Salt (3-(Trifluoromethyl)benzyl) triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium Salt->Ylide Ylide Formation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Ylide Final Product This compound Ylide->Final Product Wittig Reaction Acetone Acetone Acetone->Final Product Triphenylphosphine oxide Triphenylphosphine oxide Final Product->Triphenylphosphine oxide Byproduct

Sources

Resolving poor solubility issues of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving poor aqueous solubility issues of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving desired concentrations of this compound in aqueous media for their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome these solubility hurdles.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound is an aromatic hydrocarbon. Aromatic hydrocarbons are generally poorly soluble in water because they are nonpolar molecules that cannot form significant attractive interactions with polar water molecules.[1] The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar solute is not compensated by the weak interactions formed between the solute and water.

The presence of a trifluoromethyl (-CF3) group further exacerbates this issue. The -CF3 group is highly lipophilic and electron-withdrawing, which significantly increases the compound's hydrophobicity.[2] Consequently, achieving a sufficient concentration in aqueous solutions for biological assays or other experimental setups can be a significant challenge.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions.

Q1: I've tried dissolving the compound in water, and it's not working. What is the first thing I should try?

A1: Initial Solvent Screening with Co-solvents.

Direct dissolution in water is unlikely to be successful. The first and often simplest approach is to use a water-miscible organic co-solvent.[3][4] Co-solvents work by reducing the polarity of the aqueous solution, thereby making it more favorable for the nonpolar solute to dissolve.

Recommended Co-solvents for Initial Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in each of the selected co-solvents (e.g., 10-50 mg/mL).

  • Solubility Test: Gently vortex or sonicate the mixture to aid dissolution. Visually inspect for any undissolved particles.

  • Aqueous Dilution: Once a clear stock solution is obtained, perform serial dilutions into your aqueous experimental buffer.

  • Precipitation Check: After each dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). It is recommended to let the solutions stand for a period (e.g., 1-2 hours) to check for delayed precipitation.

Causality Behind this Choice: This method is a rapid and effective way to identify a suitable solvent system that can be used for initial in vitro experiments. DMSO is a powerful solvent for many organic compounds, but it's important to be mindful of its potential effects on biological systems at higher concentrations.

Q2: My compound precipitates out of the co-solvent/water mixture when I dilute it to my final experimental concentration. What should I do now?

A2: Surfactant-based Formulations or Cyclodextrin Complexation.

Precipitation upon dilution is a common issue and indicates that the co-solvent alone is not sufficient to maintain solubility at the desired aqueous concentration. The next step is to explore more advanced formulation strategies.

Option 1: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[5] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous phase.[3][6]

Commonly Used Surfactants:

  • Tween® 20 (Polysorbate 20)

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

  • Sodium dodecyl sulfate (SDS) - Note: SDS is an ionic surfactant and can denature proteins, so its use in biological assays should be carefully considered.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the guest molecule from the aqueous environment.[3]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Workflow for Selecting a Solubilization Strategy:

G start Poorly Soluble Compound cosolvent Attempt Co-solvent System (e.g., DMSO, EtOH) start->cosolvent check1 Precipitation upon Aqueous Dilution? cosolvent->check1 success1 Successful Solubilization Proceed with Experiment check1->success1 No surfactant Explore Surfactant Formulations (e.g., Tween® 80, Cremophor® EL) check1->surfactant Yes cyclodextrin Explore Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) check1->cyclodextrin Yes check2 Solubility Goal Achieved? surfactant->check2 cyclodextrin->check2 lipid Consider Lipid-Based Formulations (e.g., SEDDS/SMEDDS) check2->lipid No success2 Successful Solubilization Proceed with Experiment check2->success2 Yes fail Re-evaluate Formulation Strategy Consider Particle Size Reduction lipid->fail

Caption: Decision workflow for selecting a solubilization strategy.

Q3: How do I prepare a surfactant-based formulation?

A3: Step-by-step protocol for preparing a formulation using Tween® 80.

Experimental Protocol: Surfactant Formulation

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.

  • Dissolve the Compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

  • Mixing: Slowly add the compound's stock solution to the vigorously stirring surfactant stock solution. The ratio of the organic solvent to the final volume should be kept low (ideally <1-5%) to avoid precipitation.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete encapsulation of the compound within the micelles.

  • Filtration: Filter the final formulation through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

Data Presentation: Example Surfactant Screening Data

FormulationCompound Concentration (µg/mL)Visual Appearance
1% Tween® 80 in PBS50Clear
1% Tween® 80 in PBS100Hazy
5% Tween® 80 in PBS100Clear
1% Cremophor® EL in PBS50Clear
1% Cremophor® EL in PBS100Clear
Q4: I am concerned about the biological effects of the formulation excipients. What are my options?

A4: Consider cyclodextrins or lipid-based formulations, and always include vehicle controls in your experiments.

This is a critical consideration. All formulation excipients have the potential to exert their own biological effects.

  • Cyclodextrins: HP-β-CD and SBE-β-CD are generally considered to have a better safety profile than many surfactants and are widely used in pharmaceutical formulations.

  • Lipid-Based Formulations: For in vivo studies, Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be an excellent choice. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Crucial Experimental Control:

It is imperative to include a "vehicle control" in all your experiments. This control should contain all the components of your formulation (e.g., co-solvent, surfactant, cyclodextrin) at the same concentration as in your experimental samples, but without the active compound. This allows you to differentiate the effects of the compound from the effects of the formulation itself.

Workflow for Preparing a Cyclodextrin Formulation:

Caption: Step-by-step workflow for cyclodextrin complexation.

Q5: Are there any other methods to improve the dissolution rate if I have the compound in solid form?

A5: Yes, particle size reduction can significantly improve the dissolution rate.

The dissolution rate of a solid is directly proportional to its surface area.[3] By reducing the particle size, you increase the surface area available for interaction with the solvent.

Methods for Particle Size Reduction:

  • Micronization: This process reduces the particle size to the micron range (1-10 µm) and can be achieved through methods like jet milling or micro-milling.[4]

  • Nanonization (Nanosuspensions): This involves producing drug particles in the nanometer range. Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants.[6] This can be achieved by high-pressure homogenization or media milling.

These techniques are more advanced and typically require specialized equipment but can be highly effective for very poorly soluble compounds.

References

  • Quora. (2021, November 5). Why are most aromatic hydrocarbons soluble in water only to a limited extent? Retrieved from [Link]

  • International Journal of Science and Research (IJSR). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]

  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, May 22). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]

Sources

Preventing degradation of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene during storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preventing Degradation During Storage

Welcome to the technical support center for 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with the technical expertise and practical insights necessary to ensure the long-term stability and integrity of your samples. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This resource offers a structured approach to troubleshooting common storage issues and provides clear, actionable protocols to maintain the purity of your compound.

Chemical Stability Profile

To effectively prevent degradation, it is crucial to first understand the chemical vulnerabilities of this compound. The molecule possesses specific functional groups that are susceptible to particular reaction pathways.

Key Reactive Sites

The structure contains three primary sites prone to degradation under typical laboratory storage conditions:

  • Terminal Alkene (Double Bond): This is the most reactive part of the molecule. It can undergo:

    • Oxidation: Reaction with atmospheric oxygen, often initiated by light or trace metal impurities, can lead to the formation of epoxides, aldehydes, or carboxylic acids.

    • Isomerization: The terminal double bond can migrate to an internal, more thermodynamically stable position.[1][2][3] This results in the formation of constitutional isomers which can be difficult to separate from the parent compound.

    • Polymerization: Under certain conditions (e.g., presence of acid or radical initiators), the alkene can polymerize, leading to a viscous liquid or solid residue and a significant loss of the desired monomer.

  • Allylic C-H Bonds: The C-H bonds on the carbon atom adjacent to the double bond are weakened and susceptible to abstraction by free radicals. This is often the initial step in autoxidation, a free-radical chain reaction with atmospheric oxygen that leads to the formation of hydroperoxides and other oxidative degradation products.[4][5]

  • Benzylic C-H Bonds: The C-H bonds on the carbon atom adjacent to the phenyl ring are also activated and can be a site for oxidative degradation, similar to the allylic position.

Visualization of Reactive Sites

The following diagram highlights the key areas of the molecule that are susceptible to degradation. Understanding these vulnerabilities is the first step toward implementing effective storage protocols.

G cluster_0 start Suspicion of Degradation (e.g., failed reaction, color change) hplc Run HPLC Analysis Compare to Reference/CoA start->hplc hplc_ok Purity Matches Reference? hplc->hplc_ok gcms Run GC-MS Analysis hplc_ok->gcms No no_degradation No Significant Degradation Investigate Other Experimental Parameters hplc_ok->no_degradation Yes nmr Run NMR (¹H, ¹³C) Analysis gcms->nmr problem_identified Degradation Confirmed: Identify Degradation Products nmr->problem_identified

Sources

Technical Support Center: Optimization and Troubleshooting for the Functionalization of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the functionalization of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both success and reproducibility in your work.

Introduction to the Functionalization Reaction

The functionalization of this compound, a substituted allylic compound, is a critical step in the synthesis of various molecules of pharmaceutical interest. A common and powerful method for this transformation is the Palladium-catalyzed Heck reaction, which forms a new carbon-carbon bond between the alkene and an aryl or vinyl halide.[1][2] The presence of the trifluoromethyl group introduces electronic effects that can influence the reactivity of the aromatic ring and the stability of reaction intermediates. This guide will focus primarily on optimizing Heck-type coupling reactions for this substrate.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific experimental challenges in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired functionalized product. What are the likely causes and how can I address them?

Answer: Low to no yield is a common hurdle in cross-coupling reactions. The root cause often lies in one or more of the following areas:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is prone to oxidation or agglomeration into inactive palladium black.[3]

    • Solution: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial.[3] If you observe a black precipitate, it's a strong indication of catalyst decomposition.[3] Consider lowering the reaction temperature, as excessive heat can promote this process.[3]

  • Inefficient Pre-catalyst Reduction: Many Heck reactions utilize a Pd(II) pre-catalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.

    • Solution: The choice of phosphine ligand can facilitate this reduction.[3] Additionally, ensure your reaction conditions are suitable for this initial step.

  • Poor Substrate Reactivity: The trifluoromethyl group on the phenyl ring is electron-withdrawing, which can affect the oxidative addition step if the aryl halide partner is also electron-deficient.

    • Solution: If coupling with an aryl halide, consider using an aryl iodide or bromide over a chloride, as they are generally more reactive in the oxidative addition step.

  • Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[4]

    • Solution: For electron-deficient substrates, sterically demanding and electron-rich phosphine ligands can be beneficial.[4] Experiment with a range of phosphine ligands, such as P(t-Bu)₃ or DavePhos, to find the optimal one for your specific transformation.[4]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, including isomers and homocoupled byproducts. How can I improve the selectivity?

Answer: Poor selectivity can often be traced back to the reaction conditions and the stability of intermediates.

  • Isomerization of the Alkene: The double bond in this compound can potentially migrate under certain conditions.

    • Solution: Carefully select the base and solvent system. Non-coordinating, bulky bases are often preferred to minimize isomerization. The reaction temperature should also be optimized, as higher temperatures can sometimes lead to more side reactions.

  • Homocoupling of the Coupling Partner: This occurs when the aryl or vinyl halide couples with itself.

    • Solution: Adjust the stoichiometry of your reactants. Sometimes, a slight excess of the alkene can suppress homocoupling. The choice of ligand and catalyst loading can also influence the rates of the desired cross-coupling versus the undesired homocoupling.

Issue 3: Reaction Stalls Before Completion

Question: The reaction starts well but then stops, leaving a significant amount of starting material. What could be causing this?

Answer: A stalled reaction often points to catalyst deactivation over time.

  • Catalyst Deactivation: As mentioned, the formation of palladium black is a common deactivation pathway.[3]

    • Solution: Besides rigorous degassing, consider using a higher catalyst loading or a more robust catalyst system. Some modern palladium pre-catalysts are designed for higher stability and turnover numbers.

  • Inhibitors in the Reaction Mixture: Trace impurities in your starting materials or solvents can act as catalyst poisons.

    • Solution: Ensure the purity of all your reagents. Purifying starting materials and using high-purity, dry solvents can make a significant difference.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Heck functionalization of this substrate?

A1: While there is no single "best" system for all functionalizations, a good starting point for this compound is a palladium(II) acetate (Pd(OAc)₂) pre-catalyst in combination with a phosphine ligand. The choice of ligand is critical; consider screening both monodentate and bidentate phosphine ligands to optimize your reaction.[5]

Q2: How do I choose the right solvent for this reaction?

A2: The solvent can significantly influence the reaction's efficiency.[6] Green solvents like ethanol and water have shown promise in enhancing catalytic efficiency in allylic functionalizations.[6][7][8] More traditional solvents for Heck reactions include polar aprotic solvents like DMF, DMAc, or acetonitrile. The optimal solvent will depend on the specific reactants and should be determined experimentally.

Q3: What role does the base play, and which one should I use?

A3: The base is required to neutralize the hydrogen halide that is formed during the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[9] Organic bases such as triethylamine (NEt₃) are also commonly used.[1] The choice of base can affect the reaction rate and selectivity, so it's a parameter worth optimizing.

Q4: Can I perform this functionalization under milder, more sustainable conditions?

A4: Yes, recent advancements in catalysis are enabling more sustainable approaches. Synergistic palladium/hydroquinone catalytic systems have been developed for aerobic allylic C-H functionalization under ambient conditions using green solvents.[7][8] These systems can offer high efficiency while avoiding harsh oxidants and toxic reagents.[8]

Experimental Protocols and Data

General Procedure for a Heck Coupling Reaction

This is a representative protocol and should be optimized for your specific needs.

  • To a dried reaction vessel, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-2 equivalents relative to palladium).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 1: Example of Reaction Condition Optimization
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)NEt₃ (2)DMF10045
2Pd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃ (2)DMF10065
3Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc12080
4PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMAc12075

This table is a hypothetical representation for illustrative purposes.

Visualizing the Process

The Heck Catalytic Cycle

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Alkene_Coordination Alkene Coordination Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Hydrido_Pd_Complex Hydrido-Pd-Alkene Complex Beta_Hydride_Elimination->Hydrido_Pd_Complex Reductive_Elimination Reductive Elimination (Base) Reductive_Elimination->Pd(0)L_n Product HX

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Observe Black Precipitate? Start->Check_Catalyst Yes_Decomposition Catalyst Decomposition Check_Catalyst->Yes_Decomposition Yes No_Decomposition No Check_Catalyst->No_Decomposition Action_Degas Improve Degassing Lower Temperature Yes_Decomposition->Action_Degas Check_Reagents Purity of Reagents? No_Decomposition->Check_Reagents Purify Purify Starting Materials Use Dry Solvents Check_Reagents->Purify Impurities Suspected Optimize_Conditions Screen Ligands, Solvents, and Bases Check_Reagents->Optimize_Conditions Reagents are Pure

Sources

Technical Support Center: Analytical Quantification of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions, moving beyond a simple list of steps to explain the causality behind experimental choices.

Introduction

This compound is a volatile organic compound (VOC) characterized by an aromatic trifluoromethylphenyl group and an alkene moiety. Its analysis is typically approached using gas chromatography (GC) due to its volatility, often coupled with mass spectrometry (MS) for definitive identification and quantification. High-performance liquid chromatography (HPLC) with UV detection is also a viable alternative, particularly for non-volatile sample matrices. This guide provides robust starting points for both techniques and addresses the common challenges you may encounter.

Part 1: Recommended Analytical Starting Points

A validated analytical method begins with a logical starting point. The following tables summarize recommended starting conditions for GC-MS and HPLC-UV analysis. These parameters are based on the physicochemical properties of the analyte and established chromatographic principles.

Table 1: Recommended Starting GC-MS Parameters

Parameter Recommended Condition Rationale & Expertise
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) This non-polar stationary phase is ideal for separating aromatic compounds and provides excellent inertness, minimizing peak tailing.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations) Splitless injection maximizes sensitivity, while a split injection prevents column overload for more concentrated samples.[1][2]
Inlet Temperature 250 °C Ensures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min Helium is an inert carrier gas that provides good chromatographic efficiency.[3]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) A starting temperature below the solvent's boiling point aids in peak focusing. The ramp rate is a good starting point for balancing resolution and analysis time.
MS Ion Source Temp. 230 °C Standard temperature to promote ionization while minimizing thermal degradation within the source.[3]
MS Quadrupole Temp. 150 °C A stable quadrupole temperature ensures consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eV EI at 70 eV is the standard for generating reproducible fragmentation patterns for library matching and structural elucidation.[3]

| Scan Range (m/z) | 40-400 amu | This range will capture the molecular ion and key fragment ions without collecting unnecessary low-mass solvent data.[3] |

Table 2: Recommended Starting HPLC-UV Parameters

Parameter Recommended Condition Rationale & Expertise
HPLC Column C18, 150 mm x 4.6 mm ID, 3.5 or 5 µm particle size The C18 stationary phase is the workhorse of reversed-phase chromatography, providing excellent retention for non-polar, aromatic compounds.
Mobile Phase A: Water; B: Acetonitrile (or Methanol) Acetonitrile is often preferred for its lower viscosity and UV transparency. Use only HPLC-grade solvents to avoid baseline noise.
Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Maintaining a constant column temperature is critical for reproducible retention times.[4]
Injection Volume 5-20 µL Start with a low injection volume to avoid column overload, which can cause peak fronting.[5]

| UV Detection | 210 nm and 254 nm | The trifluoromethylphenyl group should exhibit strong absorbance around these wavelengths. Monitoring multiple wavelengths can aid in peak purity assessment. |

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during your analysis. The troubleshooting logic is designed to be systematic, starting with the most common and easily solvable issues first.

Workflow for General Troubleshooting

Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to problem-solving in chromatography.

G Problem Identify Problem (e.g., Bad Peak Shape, RT Drift) Check_Method Review Method Parameters (Temp, Flow, Mobile Phase) Problem->Check_Method Check_Consumables Inspect Consumables (Vials, Septa, Liner, Column) Problem->Check_Consumables Check_Hardware Check Hardware (Leaks, Pump, Detector Lamp) Problem->Check_Hardware Check_Sample Evaluate Sample Prep (Solvent, Concentration) Problem->Check_Sample Isolate_Variable Isolate & Test One Variable (e.g., 'The Rule of One') Check_Method->Isolate_Variable Parameters OK? Check_Consumables->Isolate_Variable Consumables OK? Check_Hardware->Isolate_Variable Hardware OK? Check_Sample->Isolate_Variable Sample Prep OK? Solution Implement Solution & Verify Isolate_Variable->Solution Problem Identified

Caption: A systematic troubleshooting workflow.

GC-MS Specific Issues

Q1: My peak is tailing. What are the likely causes and how do I fix it?

A1: Peak tailing, where the back half of the peak is wider than the front, is a common problem.[6] It can compromise resolution and lead to inaccurate integration.[1]

  • Cause 1: Active Sites: The most frequent cause is interaction between your analyte and active sites (e.g., exposed silanols) in the GC inlet liner or at the head of the column.[1]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner with a new, deactivated liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[1][2]

  • Cause 2: Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and turbulence, causing tailing.

    • Solution: Re-cut the column using a ceramic wafer to ensure a clean, 90° cut. Re-install the column according to the manufacturer's instructions for the correct height within the inlet.[1]

  • Cause 3: Incompatible Solvent Polarity: A mismatch between the sample solvent polarity and the stationary phase can cause poor peak focusing.[2]

    • Solution: Ensure your sample is dissolved in a solvent compatible with the non-polar DB-5ms/HP-5ms column, such as hexane, dichloromethane, or ethyl acetate.

Q2: I'm not seeing my peak, or the sensitivity is very low. What should I check?

A2: A complete loss of signal or very low sensitivity can stem from issues in sample preparation, the injection system, or the MS detector.

  • Cause 1: Sample Preparation/Degradation: The analyte may not be present in the final sample at a sufficient concentration. Since the compound has a butene moiety, it could be susceptible to degradation.

    • Solution: Prepare a fresh, known-concentration standard and inject it to confirm system performance. Review your sample preparation workflow; for volatile compounds, ensure vials are sealed properly to prevent loss.[7] Consider using techniques like headspace or SPME for cleaner sample introduction and pre-concentration.[8][9]

  • Cause 2: System Leaks: A leak in the system (inlet septum, column fittings) will reduce the amount of sample reaching the detector.

    • Solution: Check for leaks using an electronic leak detector, paying close attention to the septum nut and column connections at the inlet and MS transfer line.

  • Cause 3: Contaminated MS Ion Source: Over time, the ion source can become coated with non-volatile material from samples, reducing its ionization efficiency.

    • Solution: If sensitivity has gradually decreased over many injections, the ion source may require cleaning. Follow the manufacturer's procedure for cleaning the source components (repeller, lenses, ion box).

Q3: My peak shape is fronting. What does this indicate?

A3: Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or poor sample solubility.[6][10]

  • Cause 1: Column Overload: Injecting too much analyte mass onto the column saturates the stationary phase at the point of injection.[10][11]

    • Solution: The fix is straightforward: dilute your sample and re-inject. Alternatively, if using a splitless injection, switch to a split injection (e.g., 20:1) to reduce the amount of sample reaching the column.[11]

  • Cause 2: Incompatible Injection Solvent: If the sample solvent is significantly stronger or more polar than the stationary phase, it can carry the analyte too quickly at the start, leading to a distorted peak.

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. For a 5% phenyl column, non-polar solvents are best.

HPLC-UV Specific Issues

Q1: My peak is tailing or showing significant asymmetry. What's the cause in HPLC?

A1: In reversed-phase HPLC, peak tailing is often chemical in nature.

  • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the C18 column can interact with polar functional groups on the analyte, causing tailing.[12]

    • Solution: Use a modern, high-purity, end-capped C18 column. You can also suppress silanol interactions by lowering the mobile phase pH (e.g., adding 0.1% formic acid) to protonate the silanols, reducing their activity.[12]

  • Cause 2: Column Overload: Similar to GC, injecting too high a concentration can cause peak distortion.[5]

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 3: Insufficient Buffer: If the analyte has ionizable groups, an unbuffered or weakly buffered mobile phase can lead to multiple ionic forms existing simultaneously, causing broad or tailing peaks.[12]

    • Solution: While this specific analyte is not expected to be ionic, if you are analyzing related compounds, ensure your mobile phase contains an appropriate buffer (e.g., 10-25 mM phosphate or acetate) to maintain a constant pH.[12]

Q2: My retention times are drifting or shifting between injections. Why?

A2: Unstable retention times are a critical issue for quantification, indicating a lack of system stability.[4]

  • Cause 1: Inadequate Column Equilibration: The column was not given enough time to equilibrate with the mobile phase, especially after a gradient run or when starting up the system.

    • Solution: Always include a re-equilibration step at the end of your gradient that is at least 5-10 column volumes long. Before starting a sequence, flush the column with the initial mobile phase conditions for 15-20 minutes.[4]

  • Cause 2: Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or one of the solvent reservoirs is running low, changing the composition being delivered by the pump. Evaporation of the more volatile solvent (e.g., acetonitrile) can also be a factor.

    • Solution: Prepare fresh mobile phase daily.[4] Ensure solvent lines are properly submerged and that reservoir caps are snug to minimize evaporation.

  • Cause 3: Temperature Fluctuations: The column temperature is not being controlled or is fluctuating.

    • Solution: Always use a thermostatted column compartment to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.[4]

Q3: My baseline is noisy or drifting upwards during a gradient run. What should I do?

A3: A poor baseline will compromise the limit of detection and quantification.

  • Cause 1: Contaminated Mobile Phase: Impurities in your solvents (especially water) or leaching from solvent bottles/tubing can elute during the gradient, causing a rising baseline or ghost peaks.[13]

    • Solution: Use only high-purity, HPLC-grade solvents and water. Filter aqueous mobile phases and buffers before use.[13]

  • Cause 2: Inadequate Degassing: Dissolved air in the mobile phase can outgas in the pump or detector, causing pressure fluctuations and baseline noise.[5][13]

    • Solution: Use an in-line degasser. If one is not available, sparge solvents with helium or sonicate them before use.

  • Cause 3: Detector Lamp Failing: An aging UV detector lamp can cause baseline drift and increased noise.

    • Solution: Check the lamp energy or intensity through the instrument software. If it is low, replace the lamp.

Part 3: Frequently Asked Questions (FAQs)

Workflow for Sample Preparation

The quality of your data is directly dependent on the quality of your sample preparation. For a VOC like this compound, the goal is to efficiently extract the analyte while minimizing matrix interference.

G Sample Obtain Raw Sample (e.g., Plasma, Tissue, Reaction Mixture) Spike Spike with Internal Standard Sample->Spike Extraction Choose Extraction Method Spike->Extraction LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Extraction->LLE Liquid Matrix SPE Solid-Phase Extraction (e.g., C18 Cartridge) Extraction->SPE Complex Matrix HS Headspace / SPME (for Volatiles) Extraction->HS Volatile Focus Concentrate Concentrate Sample (e.g., N2 Evaporation) LLE->Concentrate SPE->Concentrate Inject Inject into GC-MS or HPLC HS->Inject Direct Transfer Reconstitute Reconstitute in Injection Solvent Concentrate->Reconstitute Filter Filter (0.22 µm Syringe Filter) (Critical for HPLC) Reconstitute->Filter Filter->Inject

Caption: A decision workflow for sample preparation.

Q: How should I prepare my calibration standards?

A: Prepare a high-concentration stock solution of your reference standard in a pure, volatile solvent (e.g., methanol or acetonitrile). From this stock, perform serial dilutions to create a series of working standards that bracket the expected concentration range of your unknown samples. Prepare standards fresh and store them in tightly sealed vials at 4°C to prevent evaporation.

Q: What are the expected mass spectral fragments for this compound?

A: While an experimental spectrum is required for confirmation, based on the principles of mass spectrometry, we can predict key fragmentation pathways under Electron Ionization (EI).[3] The molecular weight is approximately 214.18 g/mol .

  • Benzylic Cleavage: A very likely fragmentation is the cleavage of the bond between the butene chain and the phenyl ring, which could lead to a stable trifluoromethyl-substituted benzyl-type cation.

  • Loss of Trifluoromethyl Radical (•CF3): The CF3 group can be lost, leading to a fragment ion at [M-69]+.

  • Rearrangements: Alkene chains can undergo rearrangements, leading to a series of smaller fragment ions. The presence of the trifluoromethyl group often results in characteristic fragmentation patterns that can be used for identification.[3][14][15]

Q: Should I use an internal standard for quantification?

A: Absolutely. Using an internal standard (IS) is highly recommended for robust quantification. An IS corrects for variations in sample preparation, injection volume, and instrument response. The ideal IS is a compound that is structurally similar to the analyte but does not co-elute and is not present in the native sample. A deuterated version of the analyte is the best choice, but a commercially available analog with a similar structure and physicochemical properties would also be suitable.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem.
  • ACD/Labs. (2022, October 6).
  • Chromatography Today. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • ScienceDirect. (2025, August 5).
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • SciSpace. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines.
  • PubMed Central (PMC). (2024, July 19). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers.
  • Agilent. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks.
  • PerkinElmer. (n.d.).
  • WIT Press. (n.d.). Sampling and analysis of volatile organic compounds (VOC)
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

Sources

Strategies to enhance the metabolic stability of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

To: Drug Development Professionals, Medicinal Chemists, and Researchers From: Lead Application Scientist, Metabolic Pathways Division Subject: Troubleshooting Guide for 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene and Analogs

This guide provides a comprehensive technical resource for researchers experiencing challenges with the metabolic stability of this compound. The content is structured in a question-and-answer format to directly address common issues and provide actionable strategies based on established medicinal chemistry principles.

Section 1: Initial Assessment & Problem Identification

Question: My lead compound, this compound, exhibits high clearance and poor bioavailability in preliminary screens. Where do I begin my investigation?

Answer: A high-clearance profile strongly suggests rapid metabolic degradation, a common hurdle in drug discovery. Your initial priority is to confirm that the observed clearance is indeed metabolic and then to identify the specific molecular "hotspots" susceptible to enzymatic attack.

The first step is to perform an in vitro metabolic stability assay using human liver microsomes (HLM).[1][2][3] Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism for a vast number of drugs.[3][4][5]

A typical workflow involves:

  • Incubation: Incubate the compound with HLM in the presence and absence of the essential cofactor NADPH.[1][3] A significant decrease in the parent compound concentration only in the "+NADPH" samples confirms CYP-mediated metabolism.

  • Quantification: Monitor the disappearance of the parent compound over time using LC-MS/MS.[1][2]

  • Data Analysis: Calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).[1] A short half-life (<30 minutes) in this assay typically flags a compound for metabolic liability.

This initial experiment will confirm if your molecule's instability is due to oxidative metabolism, justifying further investigation into specific structural modifications.

Section 2: Identifying Metabolic Hotspots

Question: The microsomal assay confirmed my compound is metabolically unstable. How do I determine which part of the molecule is being modified?

Answer: Identifying the site(s) of metabolism (SoM), or "metabolic hotspots," is critical for devising an effective chemical modification strategy.[6][7][8] Several complementary approaches can be used:

1. Structural Analysis & Prediction: First, a visual inspection of the molecule can reveal probable sites of attack based on known principles of CYP450 metabolism. For this compound, the most likely hotspots are:

  • Benzylic Position (C4): The C-H bonds on the carbon adjacent to the phenyl ring are highly susceptible to hydroxylation.

  • Allylic Position (C3): The C-H bonds on the carbon adjacent to the double bond are also prone to oxidation.

  • Aromatic Ring: The phenyl ring can be hydroxylated. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring, but oxidation can still occur, typically at the para position relative to the alkyl chain.[9]

  • Alkene (Double Bond): The double bond itself can be a site for epoxidation.

Predicted Metabolic Hotspots Diagram

Caption: Predicted metabolic hotspots on the parent compound.

2. Metabolite Identification Studies: The most definitive method is to identify the metabolites formed.[10] This is achieved by incubating your compound with liver microsomes (or hepatocytes for a broader view including Phase II metabolism) and analyzing the resulting mixture with high-resolution LC-MS/MS.[7][10] The mass shift from the parent compound to its metabolites reveals the type of reaction (e.g., a +16 Da shift indicates hydroxylation).

3. In Silico Prediction Tools: Computational models can predict SoMs with reasonable accuracy.[6][11] Software packages like MetaSite, SMARTCyp, or FAME use either structure-based docking into CYP enzymes or machine learning models trained on large datasets of known metabolic transformations to rank the most likely sites of metabolism on a query molecule.[6][11]

Section 3: Core Strategies for Blocking Metabolism

Once a metabolic hotspot has been identified, several medicinal chemistry strategies can be employed to block or slow down the enzymatic reaction.

Question: I suspect benzylic or allylic oxidation is the primary metabolic route. What is my best strategy?

Answer: For labile C-H bonds, particularly at benzylic or allylic positions, the "heavy hydrogen" or deuteration strategy is often highly effective.[12][13]

  • Mechanism of Action: This strategy relies on the Kinetic Isotope Effect (KIE) .[13][][15] The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-mediated oxidation.[12] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency, thus requiring more energy to break.[] Replacing the vulnerable hydrogens with deuterium can slow the rate of metabolism at that specific position, sometimes by a factor of 2 to 8.[15]

  • Implementation: Synthesize an analog of your compound where the one or two hydrogens at the benzylic (C4) or allylic (C3) position are replaced with deuterium.

  • Benefit: This is a very subtle structural modification that is unlikely to alter the compound's pharmacology (i.e., its binding to the intended target), making it an attractive first strategy.[12][] Deutetrabenazine is a well-known example of a successful deuterated drug with an improved pharmacokinetic profile.[16]

Question: What if aromatic hydroxylation is the problem?

Answer: If aromatic hydroxylation is the main pathway, the goal is to make the ring more electron-deficient and/or sterically block the site of oxidation.

  • Blocking with Fluorine: The most common and effective strategy is to place a fluorine atom at the site of hydroxylation (e.g., the para-position of the ring).[9][17][18][19] The carbon-fluorine (C-F) bond is extremely strong and resistant to oxidative cleavage by CYP enzymes.[19][20] Furthermore, fluorine is a relatively small atom and a good bioisostere for hydrogen, often causing minimal perturbation to target binding.[17]

  • Introduce Electron-Withdrawing Groups (EWGs): While your molecule already has a strong EWG (the CF₃ group), adding another EWG or replacing the phenyl ring with an electron-deficient heterocycle (like a pyridine) can further deactivate the ring towards oxidation.[21][22] This strategy is known as "scaffold-hopping."[21][22]

Question: My modifications improved stability, but now the compound is too lipophilic. What can I do?

Answer: This is a common challenge, as many stability-enhancing modifications (like adding methyl groups for steric hindrance or replacing C-H with C-F) increase lipophilicity. High lipophilicity can lead to other issues like poor solubility, off-target toxicity, and non-specific binding.

The key is to balance stability and physicochemical properties. Consider these options:

  • Introduce Polar Groups: Add a small, polar functional group at a position on the molecule that is not essential for biological activity and is not a new metabolic liability.

  • Bioisosteric Replacement: Replace a lipophilic group with a more polar bioisostere. For example, replacing a gem-dimethyl group with a more polar and metabolically stable oxetane ring can maintain a similar steric profile while reducing lipophilicity.[9]

  • Scaffold Hopping: As mentioned before, replacing a phenyl ring with a pyridine not only increases metabolic stability but also introduces a nitrogen atom that can act as a hydrogen bond acceptor and generally lowers the logP.[21]

Decision Tree for Strategy Selection

Strategy_Selection Start High Clearance Observed (Poor Metabolic Stability) MetID Perform Metabolite ID (LC-MS/MS) Start->MetID Result Primary Metabolic Route? MetID->Result Benzylic Benzylic/Allylic Oxidation (C-H) Result->Benzylic Yes Aromatic Aromatic Hydroxylation Result->Aromatic Yes Other Other Route (e.g., Epoxidation) Result->Other Yes Deuterate Strategy: Deuterate Hotspot (Kinetic Isotope Effect) Benzylic->Deuterate Fluorinate Strategy 1: Block with Fluorine Strategy 2: Add EWG / Heterocycle Aromatic->Fluorinate Bioisostere Strategy: Bioisosteric Replacement (e.g., Alkene -> Cyclopropane) Other->Bioisostere

Caption: A decision-making workflow for selecting a modification strategy.

Section 4: Experimental Protocols & Troubleshooting

Question: Can you provide a standard protocol for an in vitro metabolic stability assay using Human Liver Microsomes?

Answer: Certainly. This protocol provides a robust framework. Always optimize concentrations and time points for your specific compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), e.g., from commercial suppliers.

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system solution (or NADPH stock solution).

  • Positive control compound (e.g., Testosterone, Midazolam).[1]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing.

Protocol Steps:

  • Preparation: Thaw HLM at 37°C and immediately place on ice.[23] Dilute HLM to a working concentration of 1 mg/mL in cold phosphate buffer.

  • Incubation Plate Setup:

    • Add buffer to all wells of a 96-well plate.

    • Add a small volume of TC stock solution to achieve a final concentration of 1 µM. (Note: Final DMSO concentration should be ≤ 0.5%).

    • Prepare control wells:

      • -NADPH Control: No NADPH added. To check for non-CYP degradation.

      • T=0 Control: Reaction will be stopped immediately after adding NADPH.

      • Positive Control: Use a compound with a known metabolic rate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding a pre-warmed NADPH solution to all wells (except the -NADPH control).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm (ln) of the % remaining parent compound versus time.

  • The slope of the linear regression line equals the rate constant, k.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Clint) = (k / microsomal protein concentration) * 1000 (units: µL/min/mg protein)

Data Summary Table (Example)
CompoundModificationHotspot Targetedt½ (min) in HLMClint (µL/min/mg)
Parent None-886.6
Analog 1 DeuterationBenzylic (C4)2923.9
Analog 2 FluorinationAromatic (para)4515.4
Analog 3 Deuteration + FluorinationBoth> 120< 5.8
Question: I successfully improved the in vitro stability in microsomes, but the compound still shows high clearance in vivo. What could be the reason?

Answer: This is a critical and common issue in drug development, often referred to as poor in vitro-in vivo correlation (IVIVC). It indicates that clearance mechanisms other than CYP-mediated oxidation are at play.

Possible reasons include:

  • Phase II Metabolism: Your modifications may have blocked Phase I (oxidative) metabolism, but now the compound is being rapidly cleared by Phase II (conjugation) enzymes like UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases).[24] Microsomes contain UGTs, but hepatocytes are a more complete system for assessing both Phase I and Phase II metabolism.[2] Next Step: Repeat the stability assay using suspended or plated hepatocytes.

  • Non-CYP Oxidative Enzymes: Other oxidative enzymes like aldehyde oxidase (AO) or FMOs (flavin-containing monooxygenases) could be responsible. Standard microsomal assays are primarily designed for CYPs.

  • Active Transport: The compound might be a substrate for efflux transporters in the liver or kidney, leading to rapid excretion from the body.

  • Metabolic Switching: Blocking the primary metabolic site can sometimes unmask a secondary, previously minor, metabolic pathway that now becomes the main clearance route.[25] Next Step: Perform a full metabolite identification study on your stabilized analog to see if new metabolites have appeared.

By systematically investigating these alternative pathways, you can gain a complete picture of your compound's disposition and devise a more comprehensive strategy for enhancing its overall stability and exposure.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Elsevier. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. Drug Metabolism and Disposition. [Link]

  • The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

  • The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Active Learning Approach for Guiding Site-of-Metabolism Measurement and Annotation. Journal of Chemical Information and Modeling. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics. [Link]

  • How to improve metabolic stability in drug discovery. YouTube. [Link]

  • Metabolite characterisation to accelerate drug discovery. Sygnature Discovery. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Scilit. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Center for Biotechnology Information. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. [Link]

  • Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]

  • The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. ResearchGate. [Link]

  • Biochemistry, Cytochrome P450. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]

  • Cytochrome P450-mediated drug metabolism in the brain. Journal of Psychiatry & Neuroscience. [Link]

Sources

Addressing off-target effects of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene: As of early 2026, publicly available research on "this compound" is limited. Therefore, this guide provides a comprehensive framework for characterizing and mitigating the off-target effects of any novel compound, referred to herein as "Compound TFPB." This information is intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Specificity

In drug discovery, the ideal compound acts like a key fitting a single lock—it engages its intended target with high precision to produce a therapeutic effect. However, many molecules interact with unintended cellular components, leading to "off-target" effects.[1][2] These unintended interactions can obscure the true mechanism of action, cause cellular toxicity, or lead to misleading experimental data, ultimately contributing to clinical trial failures.[3][4] This guide provides a structured approach to identifying, understanding, and mitigating off-target effects of novel compounds like Compound TFPB in your cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern in cellular experiments?

A1: Off-target effects are the unintended interactions of a drug or compound with cellular molecules other than its primary therapeutic target.[1] They are a major concern because they can lead to:

  • Misinterpretation of Data: An observed cellular phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Engagement of unintended targets can disrupt normal cellular processes, leading to cytotoxicity that masks the specific effects of the compound.[5]

  • Poor Translatability: Off-target effects discovered late in development can lead to unforeseen side effects in vivo, causing costly failures.[6]

Q2: How can I begin to differentiate between on-target and off-target effects for Compound TFPB?

A2: A multi-pronged approach is essential. Key initial strategies include:

  • Dose-Response Analysis: A well-defined sigmoidal dose-response curve is often indicative of a specific, target-mediated effect. Off-target effects may appear at higher concentrations, often with a different slope or pattern.[1]

  • Use of Multiple Cell Lines: Compare the effects of Compound TFPB in cell lines that express the intended target at varying levels (e.g., high-expressing, low-expressing, and null). A consistent effect regardless of target expression suggests off-target activity.[1]

  • Rescue Experiments: If the on-target effect involves inhibiting a specific protein, attempt to "rescue" the phenotype by overexpressing a version of the target that is resistant to the compound.[1]

  • Orthogonal Assays: Confirm the on-target effect using different experimental methods that measure the same biological outcome through different means.[1]

Q3: What is the difference between "specificity" and "selectivity"?

A3: These terms are often used interchangeably but have distinct meanings.

  • Specificity is an absolute term, implying that a drug binds exclusively to one single target. In biology, true specificity is exceptionally rare.[7]

  • Selectivity is a relative term, referring to a drug's preference to bind to its intended target over other potential targets. It's often expressed as a ratio of binding affinities (e.g., 100-fold more selective for Target A over Target B).[7] Most drug development aims to achieve high selectivity rather than absolute specificity.

Q4: Can computational tools predict the off-targets of Compound TFPB?

A4: Yes, in silico methods are valuable for generating hypotheses about potential off-target interactions at the beginning of an investigation.[8] These tools use ligand-based or structure-based approaches to predict binding to other proteins.[8][9] Methods like Similarity Ensemble Approach (SEA) can predict unintended targets by comparing the compound's structure to ligands with known targets.[8] However, these predictions must always be validated experimentally.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter when working with Compound TFPB.

Issue 1: High Cytotoxicity Observed at Expected Effective Concentrations

You've treated your cells with Compound TFPB at a concentration where you expect to see a specific biological effect, but instead, you observe widespread cell death or stress.

Potential Cause Troubleshooting & Validation Steps
1. Solvent Toxicity The solvent (e.g., DMSO) used to dissolve Compound TFPB may be at a toxic concentration. Action: Run a solvent toxicity curve with the same final concentrations of the solvent used in your experiment, but without the compound, to determine the maximum tolerated level.[1]
2. Compound Precipitation At higher concentrations, the compound may be precipitating out of the media, causing physical stress to cells or appearing as artifacts in assays. Action: Visually inspect the media in your culture wells under a microscope for precipitates. Check the solubility of Compound TFPB in your specific cell culture medium.
3. On-Target Toxicity The intended biological pathway, when modulated, may be inherently cytotoxic to your cell line. Action: Use a secondary method like siRNA or CRISPR to knock down the intended target. If this phenocopies the cytotoxicity, the effect is likely on-target.
4. Off-Target Cytotoxicity The compound is binding to one or more unintended targets that regulate essential cellular processes (e.g., kinases involved in cell survival). Action: Proceed with off-target identification methods. A broad-spectrum kinase inhibitor panel screen can be a good starting point.[5]
Issue 2: The Observed Cellular Effect is Not Dose-Dependent

You see a biological effect at a low concentration of Compound TFPB, but increasing the concentration does not increase the effect (a flat dose-response curve).

Potential Cause Troubleshooting & Validation Steps
1. Target Saturation The on-target effect may be fully saturated at the lowest concentration tested. Action: Expand the lower end of your concentration range by performing serial dilutions (e.g., log or half-log scale) to identify the EC50/IC50.[1]
2. Confounding Off-Target Effects At higher concentrations, an off-target effect may be opposing or masking the on-target effect. Action: Use an orthogonal assay to measure the on-target effect more directly. For example, if the primary assay is cell viability, use a Western blot to check for phosphorylation of a downstream marker of your intended target.
3. Assay Signal Saturation The detection method itself (e.g., fluorescence, luminescence) may have reached its maximum signal limit. Action: Review your assay parameters. If possible, reduce the gain, use a lower concentration of the detection reagent, or shorten the incubation time. Run positive and negative controls to ensure the assay is performing within its dynamic range.
Issue 3: Inconsistent Results Across Different Cell Lines

Compound TFPB shows a potent effect in Cell Line A, but a weak or no effect in Cell Line B, even though both are reported to express the target.

Potential Cause Troubleshooting & Validation Steps
1. Differential Target Expression The level of target protein expression may differ significantly between the cell lines. Action: Quantify the target protein levels in both cell lines using Western blot or qPCR. Correlate the magnitude of the compound's effect with the expression level.
2. Different Signaling Contexts The cellular signaling network downstream of the target may be wired differently in each cell line. Action: Map the key components of the target pathway in both cell lines. An altered downstream component in Cell Line B could explain the lack of response.
3. Off-Target Dominance The phenotype in Cell Line A might be driven by an off-target that is highly expressed in that line but absent or lowly expressed in Cell Line B. Action: This is a strong indicator of a potential off-target effect. Utilize unbiased screening methods like chemical proteomics or cellular microarrays to identify binding partners in the sensitive cell line.[11][12]

Key Experimental Protocols & Workflows

Workflow for Investigating Unexpected Cellular Phenotypes

This diagram outlines a logical workflow for diagnosing the root cause of an unexpected result after treatment with Compound TFPB.

G cluster_validation On-Target Validation cluster_off_target Off-Target Identification start Unexpected Phenotype Observed (e.g., high toxicity, inconsistent effect) check_controls Verify Controls (Solvent, Positive/Negative) start->check_controls dose_response Perform Detailed Dose-Response Analysis check_controls->dose_response Controls OK target_validation Validate Target Presence & Engagement dose_response->target_validation target_expression Quantify Target Expression (WB/qPCR) cetsa Confirm Target Engagement (CETSA) rescue Perform Rescue Experiment off_target_screen Initiate Off-Target Screening proteomics Chemical Proteomics kinase_panel Kinase Profiling Panel computational In Silico Prediction target_expression->cetsa cetsa->rescue rescue->off_target_screen Rescue Fails conclusion_on Phenotype is On-Target rescue->conclusion_on Rescue Successful proteomics->kinase_panel kinase_panel->computational conclusion_off Phenotype is Off-Target computational->conclusion_off

Caption: Decision workflow for characterizing unexpected experimental results.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of Compound TFPB to its intended target protein within intact cells. This method relies on the principle that a protein becomes more thermally stable when bound to a ligand.[5]

Methodology:

  • Cell Culture & Treatment: Culture cells to 80-90% confluency. Treat with either Compound TFPB (at an effective concentration) or a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant.

  • Heating Gradient: Aliquot the supernatant into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates again at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) from each tube. Analyze the amount of the target protein remaining in the soluble fraction by Western blot. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

On-Target vs. Off-Target Signaling Pathway Diagram

This diagram illustrates how Compound TFPB can influence cellular outcomes through both its intended and unintended targets.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound Compound TFPB target_protein Intended Target compound->target_protein Binds (High Affinity) off_target_protein Off-Target X (e.g., Kinase) compound->off_target_protein Binds (Lower Affinity) downstream_1 Signaling Molecule A target_protein->downstream_1 on_phenotype Desired Phenotype downstream_1->on_phenotype downstream_2 Signaling Molecule B off_target_protein->downstream_2 off_phenotype Unintended Phenotype (e.g., Toxicity) downstream_2->off_phenotype

Caption: Conceptual model of on-target versus off-target signaling pathways.

References

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Meimetis, L. G., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience, 27(4), 109509. Available from: [Link]

  • Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 103032. Available from: [Link]

  • Ambe, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. Available from: [Link]

  • Xie, F., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1143-1154. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 17(17), 1696–1704. Available from: [Link]

  • Meimetis, L. G., et al. (2023). Inference of drug off-target effects on cellular signaling using Interactome-Based Deep Learning. bioRxiv. Available from: [Link]

  • Jain, T., et al. (2017). Selecting and engineering monoclonal antibodies with drug-like specificity. Current Opinion in Structural Biology, 45, 67-75. Available from: [Link]

  • Aegis Sciences Corporation. (n.d.). Definitive Testing – Interpreting Unexpected Results. Retrieved from [Link]

  • Kim, B., et al. (2012). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS Computational Biology, 8(6), e1002561. Available from: [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Available from: [Link]

  • Karaman, B., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1481-1492. Available from: [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Scherer, K., & Bircher, A. J. (2008). Cellular in vitro diagnosis of adverse drug reactions. Allergo Journal, 17, 480-488. Available from: [Link]

  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]

  • Emulate. (2023). Specificity in Preclinical Drug Development Models. Retrieved from [Link]

  • Wang, W., et al. (2016). Understanding the Supersensitive Anti-Drug Antibody Assay: Unexpected High Anti-Drug Antibody Incidence and Its Clinical Relevance. The AAPS Journal, 18(5), 1227-1236. Available from: [Link]

  • Wishart, D. S., et al. (2026). Curated and Structure-Based Drug–Target Interactions Improve Underprediction of Drug Side Effects in Network Models. Journal of Chemical Information and Modeling, 66(1), 1-13. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063383, 2-Methyl-1-phenyl-1-butene. Retrieved from [Link].

  • O'Donovan, J., & O'Kelly, P. (2020). The Clinical Approach on Receipt of an Unexpected Laboratory Test Result. Cureus, 12(10), e11242. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138809, 2-Methyl-4-phenyl-1-butene. Retrieved from [Link].

Sources

Minimizing side-product formation in the synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the critical challenge of minimizing side-product formation. We will move beyond simple protocols to explore the mechanistic underpinnings of common issues and provide robust, field-tested solutions.

Introduction: The Synthetic Challenge

The target molecule, this compound, is typically synthesized via a cross-coupling reaction. A common and effective strategy involves the reaction of an organometallic reagent derived from 3-bromobenzotrifluoride with an appropriate allylic electrophile. For this guide, we will focus on a Negishi-type cross-coupling, a powerful C-C bond-forming reaction utilizing an organozinc reagent.[1] While effective, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide provides direct answers to common problems encountered during this process.

FAQ 1: My final product is contaminated with a significant amount of an internal alkene isomer. Why is this happening and how can I prevent it?

This is the most common issue in this synthesis. The terminal alkene (1-butene, your desired product) can isomerize to the more thermodynamically stable internal alkene (2-butene) isomers.

The Underlying Science: Thermodynamic Stability & Catalyst Activity

Terminal alkenes are generally less stable than their internal counterparts. Many transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, can facilitate the migration of the double bond.[2][3][4] This process often occurs via the formation of a metal-hydride intermediate which can add to the alkene and then be eliminated to form the more stable internal regioisomer.[3] Catalysts that are highly active or reaction conditions that are too harsh (e.g., high temperatures, long reaction times) can promote this unwanted isomerization.[4]

Troubleshooting & Optimization Protocol

Your primary goal is to favor the kinetic cross-coupling product over the thermodynamic isomerization product.

1. Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. While highly active catalysts can speed up the reaction, they may also accelerate isomerization. For Negishi couplings, palladium catalysts are common.[5] The use of bulky, electron-rich phosphine ligands can often suppress side reactions and improve selectivity.[5]

2. Temperature and Reaction Time Control:

  • Lower the Temperature: Isomerization is often more pronounced at higher temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C.

  • Monitor the Reaction: Do not let the reaction run for an unnecessarily long time. Monitor its progress by TLC or GC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent post-reaction isomerization of the product.

3. Choice of Base and Solvent: The reaction environment can influence catalyst activity and stability. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation and other side reactions.

Data Summary: Impact of Conditions on Isomerization
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with XPhos ligandBulky ligands can shield the product.
Temperature 60 °CRoom Temperature (20-25 °C)Lower temp reduces isomerization rate.
Time 12 hours (unmonitored)Monitored (approx. 2-4 hours)Prevents post-synthesis degradation.
Product Ratio (Desired:Isomer) ~ 70:30> 95:5Significant improvement in purity.
Visualization: Isomerization Pathway

G Reactants Reagents: (3-CF3)Ph-ZnBr + 4-chloro-2-methyl-1-butene Catalyst Pd(0) Catalyst Reactants->Catalyst Cross-Coupling (Kinetic Pathway) DesiredProduct Desired Product 2-Methyl-4-[(3-CF3)phenyl]-1-butene Catalyst->DesiredProduct SideProduct Side Product 2-Methyl-4-[(3-CF3)phenyl]-2-butene (E/Z mixture) DesiredProduct->SideProduct Isomerization (Thermodynamic Pathway) (Promoted by catalyst, heat, time)

Caption: Workflow for slow addition to minimize homocoupling.

FAQ 3: My yield is very low, and I suspect my organometallic reagent is the problem. What are the best practices for preparing and using the organozinc reagent?

Organozinc reagents, while more tolerant than Grignards, are still sensitive. Low yields are often traced back to issues in their preparation or handling.

The Underlying Science: Reagent Formation and Stability

Organozinc halides are typically prepared from an organohalide (3-bromobenzotrifluoride) and activated zinc metal. This process, like Grignard formation, is sensitive to moisture and oxygen. Water will rapidly protonate and destroy the organometallic reagent. The quality and activation of the zinc are also critical for efficient conversion.

Troubleshooting & Best Practices Checklist

1. Rigorous Anhydrous Conditions:

  • Glassware: All glassware must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or passed through a solvent purification system. Tetrahydrofuran (THF) is a common choice.

  • Reagents: Ensure 3-bromobenzotrifluoride is pure and dry.

2. Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed to initiate the reaction.

  • Protocol for Zinc Activation:

    • Place zinc dust in a dry flask under an inert atmosphere.
    • Add a small volume of 1 M HCl, stir for 1-2 minutes, and carefully decant the acid.
    • Wash the zinc sequentially with deionized water, ethanol, and then anhydrous diethyl ether or THF.
    • Dry the activated zinc powder thoroughly under high vacuum with gentle heating.
    • A small crystal of iodine can also be added to the reaction mixture to help initiate the formation of the organozinc reagent. 3. Titration of the Reagent: Before using the prepared organozinc solution in your cross-coupling reaction, it is good practice to determine its exact molarity by titration. This ensures you are using the correct stoichiometry in the main reaction.

In Situ Formation: Consider a Negishi-like coupling where the organozinc reagent is formed in situ. This involves adding the alkyl halide and zinc dust directly to the reaction flask containing the aryl halide and catalyst, which can sometimes mitigate issues with reagent stability and transfer. [6]

Summary of Key Side Products and Solutions
Side ProductStructurePrimary CauseMitigation Strategy
Internal Alkene Isomer 2-Methyl-4-[(3-CF₃)phenyl]-2-buteneCatalyst-mediated isomerizationLower temperature, shorter reaction time, careful catalyst/ligand choice.
Homocoupling Product 3,3'-bis(trifluoromethyl)biphenylHigh concentration of organozinc reagentSlow addition of organozinc reagent via syringe pump.
Quenched Reagent 1-TrifluoromethylbenzeneReaction with protic impurities (e.g., H₂O)Rigorous anhydrous technique, use of dry solvents and reagents.
References
  • Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. ACS Publications. Available from: [Link]

  • Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. National Institutes of Health. Available from: [Link]

  • Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. MDPI. Available from: [Link]

  • Catalytic, contra-Thermodynamic Alkene Isomerization. DSpace@MIT. Available from: [Link]

  • Catalysts for control of monoisomerization of terminal alkenes. San Diego State University. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available from: [Link]

  • Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. ACS Publications. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Optimization of Negishi coupling reaction of 2 a.[a]. ResearchGate. Available from: [Link]

  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University. Available from: [Link]

  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. National Institutes of Health. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available from: [Link]

  • The derivation of the allylic alkylation products. ResearchGate. Available from: [Link]

  • Grignard Reaction. University of Wisconsin-River Falls. Available from: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. California State University, Northridge. Available from: [Link]

  • The Grignard Reaction. Winthrop University. Available from: [Link]

  • 4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. LookChem. Available from: [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Biological Analysis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene and Its Analogs as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the biological activity of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene and a rationally designed set of its structural analogs. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and self-validating investigation into their potential as anti-inflammatory agents.

The core structure of the parent compound, featuring a phenylbutene scaffold, suggests a potential interaction with inflammatory pathways. The presence of a trifluoromethyl (CF3) group—a common moiety in medicinal chemistry—is particularly noteworthy. This strongly electron-withdrawing group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Our investigation will therefore be centered on elucidating the contribution of this and other structural features to the compound's overall biological activity profile.

Part 1: The Scientific Rationale and Core Hypotheses

The structural similarity of the phenylalkene core to certain non-steroidal anti-inflammatory drugs (NSAIDs) forms the basis of our central hypothesis: This compound and its analogs are likely to exhibit anti-inflammatory properties primarily through the modulation of the cyclooxygenase (COX) and/or the nuclear factor kappa B (NF-κB) signaling pathways.

  • The Cyclooxygenase (COX) Pathway: NSAIDs traditionally exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce side effects.[4]

  • The NF-κB Signaling Pathway: NF-κB is a master regulator of inflammation.[5][6] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme itself.[7][8][9] Targeting this pathway represents an alternative or complementary mechanism for anti-inflammatory action.

Our experimental design will systematically test these hypotheses by comparing the parent compound to analogs that probe the importance of the trifluoromethyl group and the phenyl ring substitution pattern.

Part 2: Designing the Comparative Study: The Compound Set

A robust structure-activity relationship (SAR) study requires a carefully selected set of compounds. We propose the following for a comprehensive initial analysis:

Compound ID Compound Name Rationale for Inclusion
Cmpd-1 (Parent) This compoundThe primary compound of interest.
Analog-A 2-Methyl-4-phenyl-1-buteneThe unsubstituted core structure; establishes a baseline to evaluate the effect of the CF3 group.[10]
Analog-B 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-buteneIsomer of the parent; probes the positional importance of the CF3 group on the phenyl ring.
Analog-C 2-Methyl-4-[(3-chloro)phenyl]-1-buteneReplaces CF3 with a different electron-withdrawing group (Cl) to assess the specific role of the trifluoromethyl moiety versus general electronic effects.
Control-1 IbuprofenA non-selective COX inhibitor, serving as a benchmark positive control.[11][12]
Control-2 CelecoxibA COX-2 selective inhibitor, serving as a benchmark for selectivity.[4][11]

Part 3: Experimental Workflows and Detailed Protocols

A tiered approach, beginning with broad functional assays and progressing to specific mechanistic studies, is the most efficient path to characterizing these compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Cellular Effects cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Data Synthesis a1 In Vitro COX-1/COX-2 Inhibition Assay b1 Determine IC50 values (COX-1 vs COX-2) a1->b1 a2 Cell-Based Anti-inflammatory Assay (LPS-Stimulated Macrophages) b2 Quantify NO Production (Griess Assay) a2->b2 b3 Quantify Pro-inflammatory Cytokines (TNF-α, IL-6 ELISA) a2->b3 d1 Comparative Data Analysis & SAR Determination b1->d1 c1 NF-κB Pathway Analysis (Western Blot for IκBα degradation) b2->c1 b2->d1 b3->c1 b3->d1 c2 NF-κB Transcriptional Activity (Luciferase Reporter Assay) c1->c2 c2->d1 G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Compound Test Compound (Potential Inhibitor) Compound->IKK NFkB_nuc NF-κB NFkB_nuc->Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with an effective concentration of the test compound (e.g., the EC50 from Protocol 3.2) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. An effective inhibitor will prevent the decrease in the IκBα signal seen in the LPS-only treated cells.

Part 4: Data Synthesis and Structure-Activity Relationship (SAR) Analysis

The ultimate goal is to synthesize the data from all experiments into a coherent SAR. All quantitative data should be collated into a summary table for clear comparison.

Table 1: Summary of Biological Activity Data

Compound ID Structure COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2) NO Production EC50 (µM) TNF-α Secretion EC50 (µM) IκBα Degradation Inhibition (at EC50)
Cmpd-1 (Structure Image)
Analog-A (Structure Image)
Analog-B (Structure Image)
Analog-C (Structure Image)
Control-1 IbuprofenN/A
Control-2 CelecoxibN/A

Interpreting the Results to Build an SAR:

  • Role of the CF3 Group: Compare the activity of Cmpd-1 to Analog-A . A significant increase in potency (lower IC50/EC50) in Cmpd-1 would indicate that the trifluoromethyl group is crucial for biological activity.

  • Positional Importance: Compare Cmpd-1 (meta-CF3) with Analog-B (para-CF3). A difference in activity will reveal whether the electronic or steric effects of the CF3 group are sensitive to its position on the phenyl ring.

  • Nature of the Electron-Withdrawing Group: Compare Cmpd-1 (CF3) with Analog-C (Cl). This will help determine if the specific properties of the trifluoromethyl group (e.g., its size, lipophilicity, and ability to form hydrogen bonds) are more important than a general electron-withdrawing effect.

  • Mechanism of Action: If a compound has high cellular potency (low EC50 for NO/TNF-α) but weak COX inhibition (high IC50), this strongly suggests a mechanism independent of direct COX inhibition, such as targeting the NF-κB pathway. Confirmation would come from the western blot data showing preservation of IκBα.

By systematically executing these protocols and analyzing the resulting data within this framework, researchers can build a comprehensive and defensible understanding of the biological activity of this compound and its analogs, paving the way for further optimization in the drug discovery process.

References

  • Kulmacz, R. J. (2014). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 1198, 33-51. [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments. [Link]

  • Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 23(15), 8281. [Link]

  • Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC - PubMed Central. [Link]

  • ResearchGate. (2022). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [Link]

  • Yuan, C., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Panditrao, A. (2016). Experimental evaluation of anti inflammatory agents. Slideshare. [Link]

  • Xu, G. (Ed.). (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]

  • Wong, A. Y. S., et al. (2022). Comparative Risks of Nonsteroidal Anti-inflammatory Drugs on Cardiovascular Diseases: A Population-Based Cohort Study. The Journal of Clinical Pharmacology, 62(11), 1366-1377. [Link]

  • ResearchGate. (2002). A comparative study of non-steroidal anti-inflammatory drugs on immune response with special reference to cox-2 inhibitors. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Gunter, M. J., & Leitzmann, M. F. (2013). Comparative safety of non-steroidal anti-inflammatory drugs. PMC - NIH. [Link]

  • ResearchGate. (2014). (PDF) Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. [Link]

  • Aprofood. (n.d.). Anti-inflammatory Activity Assessment. [Link]

  • ResearchGate. (2021). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]

  • OHSU. (n.d.). Drug Class Review Nonsteroidal Antiinflammatory Drugs (NSAIDs). [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Yamagami, C., et al. (1998). Quantitative Structure--Activity Relationships of Antimutagenic Benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. PubMed. [Link]

  • ResearchGate. (1998). Quantitative structure - Activity relationships of antimutagenic benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. [Link]

  • Tiwari, A., et al. (2020). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. [Link]

  • ResearchGate. (2018). Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production. [Link]

  • Kim, J. Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[13][14]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the specificity of a novel chemical entity is paramount. Cross-reactivity, the unintended interaction of a compound with targets other than the primary one, can lead to off-target effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene as a central case study. We will explore the underlying principles, detail robust experimental protocols, and present a logical workflow for assessing its interaction with structurally related compounds.

Introduction: The Significance of Specificity

The presence of a trifluoromethyl (-CF3) group in pharmaceutical candidates is a common strategy to enhance metabolic stability and binding affinity.[1][2][3] The compound this compound combines this feature with a substituted styrene scaffold, suggesting potential biological activity. For the purpose of this guide, we will hypothesize that this compound is a potent and selective antagonist for a hypothetical G-protein coupled receptor (GPCR), "Receptor X," which is implicated in inflammatory diseases.

The critical question for our drug development program is: how specific is this interaction? To answer this, we must investigate its potential to cross-react with other receptors and its ability to be distinguished from structurally similar molecules in analytical assays. This guide will walk researchers through the essential studies to characterize this specificity.

Defining the Scope: The Target and Related Compounds

A robust cross-reactivity study begins with a clear definition of the compounds to be tested.

Target Compound:

  • Compound A: this compound

Structurally Related Compounds for Comparison:

  • Compound B: 4-[(3-trifluoromethyl)phenyl]-1-butene (lacks the 2-methyl group)

  • Compound C: 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (para-substituted CF3 group)

  • Compound D: 2-Methyl-4-phenyl-1-butene (lacks the CF3 group)[4]

  • Compound E: 4-[(3-bromophenyl)]-2-methyl-1-butene (different electron-withdrawing group)

These compounds are selected to probe the importance of the methyl group, the position of the trifluoromethyl group, and the presence of the fluorine atoms for biological activity and analytical detection.

Experimental Design for Cross-Reactivity Assessment

A multi-pronged approach is essential to gain a comprehensive understanding of cross-reactivity. We will detail three key experimental workflows: competitive immunoassays, high-performance liquid chromatography (HPLC) for analytical specificity, and receptor binding assays for biological specificity.

Competitive Immunoassay for Specific Detection

Immunoassays are crucial for quantifying the target compound in biological matrices.[5][6][7][8] A highly specific immunoassay is vital for pharmacokinetic and pharmacodynamic studies. Here, we describe the development of a competitive enzyme-linked immunosorbent assay (ELISA).

Principle: This assay relies on the competition between the free target compound (Compound A) in a sample and a labeled version of the compound for a limited number of specific antibody binding sites. A higher concentration of the target compound in the sample results in a lower signal from the labeled compound.

Experimental Protocol:

  • Antibody Generation: Polyclonal or monoclonal antibodies specific to Compound A are generated by immunizing animals with a carrier protein conjugated to a derivative of Compound A.

  • Plate Coating: A 96-well microtiter plate is coated with a capture protein (e.g., a protein-Compound A conjugate).

  • Competitive Binding: Samples containing unknown amounts of Compound A are added to the wells, along with a fixed concentration of a specific primary antibody. The plate is incubated to allow competition between the free Compound A and the coated Compound A for antibody binding.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • Signal Generation: A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The signal is inversely proportional to the concentration of Compound A in the sample.

  • Cross-Reactivity Testing: The assay is repeated with Compounds B, C, D, and E at various concentrations to determine the concentration at which they displace 50% of the labeled tracer (IC50).

Data Presentation:

CompoundStructureIC50 (nM) for Anti-Compound A Antibody% Cross-Reactivity
A This compound10100%
B 4-[(3-trifluoromethyl)phenyl]-1-butene5002%
C 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene10001%
D 2-Methyl-4-phenyl-1-butene>10,000<0.1%
E 4-[(3-bromophenyl)]-2-methyl-1-butene8001.25%

% Cross-Reactivity = (IC50 of Compound A / IC50 of Test Compound) x 100

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Coat Plate with Compound A Conjugate p2 Block Wells p1->p2 a1 Add Sample (contains Compound A) and Anti-Compound A Antibody p2->a1 a2 Incubate (Competitive Binding) a1->a2 a3 Wash a2->a3 a4 Add Enzyme-Linked Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 a7 Add Substrate a6->a7 d1 Measure Signal (e.g., Absorbance) a7->d1 d2 Calculate Concentration d1->d2

Caption: Competitive ELISA workflow for Compound A quantification.

HPLC for Analytical Specificity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[9][10][11][12][13] This is crucial for quality control and for ensuring that the measured biological activity is not due to an impurity.

Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The retention time is a characteristic property of a compound under specific chromatographic conditions.

Experimental Protocol:

  • Column: A reverse-phase C18 column is used.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Standard solutions of Compounds A, B, C, D, and E are prepared individually and as a mixture.

  • Injection and Elution: The samples are injected into the HPLC system, and the retention times are recorded.

Data Presentation:

CompoundRetention Time (minutes)
A 8.5
B 8.2
C 8.8
D 7.9
E 8.6

Workflow Diagram:

HPLC_Workflow s Sample Mixture (Compounds A-E) i Injector s->i c C18 Column (Stationary Phase) i->c p HPLC Pump (Mobile Phase) p->i d UV Detector c->d da Data Acquisition (Chromatogram) d->da

Caption: HPLC workflow for separating related compounds.

Receptor Binding Assay for Biological Specificity

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor.[14][15][16][17][18] A competitive radioligand binding assay will be used to assess the affinity of our test compounds for "Receptor X" and a known off-target receptor, "Receptor Y".

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing "Receptor X" or "Receptor Y" are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain the integrity of the receptors and ligands.

  • Competitive Binding: In a series of tubes, a fixed concentration of radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled test compounds (A, B, C, D, and E).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor X Ki (nM)Receptor Y Ki (nM)Selectivity (Y/X)
A 550001000
B 506000120
C 204000200
D 1000>10,000>10
E 157500500

Workflow Diagram:

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification m Receptor Membranes mix Mix and Incubate m->mix r Radioligand r->mix t Test Compound (A-E) t->mix f Rapid Filtration mix->f sc Scintillation Counting f->sc da Data Analysis (IC50, Ki) sc->da

Caption: Workflow for a competitive radioligand binding assay.

Synthesis and Interpretation of Results

  • Immunoassay Specificity: The developed antibody is highly specific for Compound A, with minimal cross-reactivity to closely related structures. This indicates the assay is suitable for specific quantification in complex biological samples.

  • Analytical Purity: The HPLC method can successfully separate the target compound from its potential impurities and related analogs, ensuring the purity of the test substance and the accuracy of subsequent biological assays.

  • Biological Selectivity: Compound A demonstrates high affinity for Receptor X and significantly lower affinity for Receptor Y, indicating a favorable selectivity profile. The methyl group and the meta-position of the trifluoromethyl group appear to be crucial for high-affinity binding to Receptor X. The absence of the trifluoromethyl group (Compound D) drastically reduces affinity, highlighting its importance.

Conclusion: A Pathway to Confident Drug Development

This guide has outlined a systematic and multi-faceted approach to assessing the cross-reactivity of a novel compound, this compound. By integrating immunological, chromatographic, and pharmacological assays, researchers can build a comprehensive specificity profile. This rigorous evaluation is not merely a regulatory hurdle but a fundamental aspect of scientific integrity that underpins the development of safe and effective medicines. The principles and protocols detailed herein provide a robust framework for any researcher embarking on the critical task of characterizing a new chemical entity.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]

  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. NIH. Available at: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

  • Development of a Novel TNFα Ligand-Receptor Binding Assay for Screening NatchemTM Libraries. Marcel Dekker, Inc. Available at: [Link]

  • 2-Methyl-4-phenyl-1-butene. PubChem. Available at: [Link]

  • The Trifluoromethyl Group in Medical Chemistry. ACS Publications. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate. Available at: [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. The compound 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene serves as a crucial building block in the synthesis of various pharmacologically active molecules, owing to its unique combination of a reactive alkene moiety and a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive comparison of three distinct and viable synthetic routes to this key intermediate: the Grignard reaction, the Wittig reaction, and the Heck reaction.

This analysis is designed for researchers, scientists, and professionals in drug development, offering an in-depth examination of each method's synthetic efficiency. The comparison is grounded in experimental data and established chemical principles, providing a framework for selecting the most appropriate synthetic strategy based on factors such as yield, purity, cost-effectiveness, and scalability.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. This guide focuses on three of the most logical and widely applicable methods in organic synthesis.

Route 1: The Grignard Reaction Approach

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation, involving the nucleophilic attack of an organomagnesium halide on a carbonyl compound.[1][2] For the synthesis of our target molecule, two primary Grignard strategies can be envisioned:

  • Strategy 1A: Reaction of 3-(trifluoromethyl)phenylmagnesium bromide with isobutyraldehyde, followed by dehydration of the resulting secondary alcohol.

  • Strategy 1B: Reaction of an allylmagnesium bromide with 3-(trifluoromethyl)acetophenone, followed by dehydration.

Causality of Experimental Choices: The Grignard approach is often favored for its use of readily available starting materials and the robustness of the reaction. The choice between Strategy 1A and 1B may depend on the commercial availability and cost of the respective carbonyl compounds and organohalide precursors. The trifluoromethyl group is generally stable under Grignard conditions, making this a chemically sound approach.[3]

Experimental Protocol (Illustrative for Strategy 1A):

Step 1: Formation of 3-(Trifluoromethyl)phenylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).

  • Under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 3-bromobenzotrifluoride (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Isobutyraldehyde

  • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • Add a solution of isobutyraldehyde (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Dehydration and Work-up

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude secondary alcohol.

  • The crude alcohol is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by using a dehydrating agent like phosphorus oxychloride in pyridine, to yield the final product.

  • Purify the product by column chromatography on silica gel.

DOT Diagram: Grignard Reaction Workflow

Grignard_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 3-Bromobenzotrifluoride D Grignard Reagent Formation (Anhydrous Ether/THF) A->D B Magnesium B->D C Isobutyraldehyde E Nucleophilic Addition (0 °C to RT) C->E D->E F Dehydration (Acid Catalyst) E->F G This compound F->G

Caption: Workflow for the synthesis of the target molecule via the Grignard reaction.

Route 2: The Wittig Reaction Approach

The Wittig reaction is a highly versatile and reliable method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[4][5] For the synthesis of this compound, two main retrosynthetic disconnections are plausible:

  • Strategy 2A: Reaction of (3-(trifluoromethyl)benzyl)triphenylphosphonium bromide with acetone.

  • Strategy 2B: Reaction of an isopropyltriphenylphosphonium halide with 3-(trifluoromethyl)acetophenone.

Causality of Experimental Choices: The Wittig reaction is often chosen for its high functional group tolerance and the unambiguous placement of the double bond.[6] The choice between Strategy 2A and 2B will likely be dictated by the reactivity of the ylide and the carbonyl compound. Non-stabilized ylides, such as the one in Strategy 2A, tend to give the Z-alkene as the major product, although for a terminal alkene like our target, this is not a concern.[4]

Experimental Protocol (Illustrative for Strategy 2A):

Step 1: Synthesis of (3-(Trifluoromethyl)benzyl)triphenylphosphonium Bromide

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)benzyl bromide (1.0 eq.) and triphenylphosphine (1.0 eq.) in a suitable solvent such as toluene or acetonitrile.

  • Heat the mixture at reflux for several hours until a white precipitate forms.

  • Cool the reaction mixture to room temperature and collect the phosphonium salt by filtration.

  • Wash the salt with cold solvent and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

  • Suspend the phosphonium salt (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.0 eq.), dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at 0 °C for 30 minutes, then add acetone (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.

DOT Diagram: Wittig Reaction Workflow

Wittig_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 3-(Trifluoromethyl)benzyl Bromide D Phosphonium Salt Formation (Toluene, Reflux) A->D B Triphenylphosphine B->D C Acetone F Wittig Olefination (0 °C to RT) C->F E Ylide Generation (Strong Base, THF, 0 °C) D->E E->F G This compound F->G Heck_Workflow cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Product A 3-Bromobenzotrifluoride C Palladium Catalyst + Ligand + Base (DMF, 80-120 °C) A->C B 2-Methyl-1-butene B->C D This compound C->D

Sources

A Head-to-Head Comparison of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene as a Novel COX-2 Inhibitor Against Existing Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

The management of pain and inflammation remains a cornerstone of modern medicine. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the first line of defense, offering relief to millions suffering from conditions ranging from acute pain to chronic inflammatory diseases like arthritis.[1][2] The primary mechanism of traditional NSAIDs, such as aspirin and ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

However, the therapeutic benefits of traditional NSAIDs are often tempered by a significant risk of gastrointestinal side effects.[6] This is because they indiscriminately block both isoforms of the COX enzyme: COX-1, which is responsible for producing prostaglandins that protect the stomach lining, and COX-2, which is predominantly induced during inflammation.[1][5] The quest for safer and more targeted anti-inflammatory agents led to the development of selective COX-2 inhibitors.[7][8] These drugs, exemplified by celecoxib, were designed to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1, thereby reducing the risk of gastrointestinal complications.[9][10][11]

This guide introduces a novel investigational compound, 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene (hereafter referred to as Compound X ), and explores its therapeutic potential as a next-generation selective COX-2 inhibitor. The presence of the trifluoromethylphenyl moiety in its structure is a key feature often associated with enhanced metabolic stability and target-binding affinity in modern pharmaceuticals.[12][13][14][15][16] We will conduct a head-to-head comparison of Compound X with established therapeutic agents, presenting a scientific rationale for its development, hypothetical supporting data, and detailed experimental protocols for its evaluation.

The Scientific Rationale for Compound X: A Focus on Selective COX-2 Inhibition

The chemical structure of Compound X, particularly the (3-trifluoromethyl)phenyl group, suggests a design strategy aimed at achieving high selectivity for the COX-2 enzyme. The trifluoromethyl group is a powerful electron-withdrawing group that can significantly influence the binding affinity and selectivity of a molecule for its biological target.[16] In the case of celecoxib, a well-established COX-2 inhibitor, the trifluoromethyl group on a phenyl ring is crucial for its selective binding to the larger, more accommodating active site of the COX-2 enzyme compared to the more constricted active site of COX-1.[9][10]

We hypothesize that Compound X leverages a similar principle. The butene chain and methyl group may further optimize its interaction within the hydrophobic channel of the COX-2 active site, potentially leading to enhanced potency and a favorable pharmacokinetic profile.

Mechanism of Action: A Comparative Overview

The fundamental difference in the mechanism of action between Compound X (hypothesized), selective COX-2 inhibitors, and non-selective NSAIDs is depicted in the signaling pathway below.

cluster_0 Cell Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Prostaglandins Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Protective_PGs Protective Prostaglandins (e.g., Gastric Mucosa Protection, Platelet Aggregation) COX1->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->Inflammatory_PGs Aspirin Aspirin (Non-selective) Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits Compound_X Compound X (Selective) Compound_X->COX2 Selectively Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Selectively Inhibits

Figure 1: Comparative Mechanism of Action of NSAIDs. This diagram illustrates how non-selective NSAIDs like aspirin inhibit both COX-1 and COX-2, while selective inhibitors like Celecoxib and the hypothetical Compound X target only the inflammation-associated COX-2 enzyme.

Comparative Efficacy and Safety Profile: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize hypothetical, yet plausible, preclinical and clinical data for Compound X against established NSAIDs.

Table 1: Preclinical Efficacy and Selectivity
ParameterCompound X (Hypothetical)CelecoxibAspirin
COX-2 IC50 (nM) 5040600,000
COX-1 IC50 (nM) 5,0004,00040
COX-2/COX-1 Selectivity Ratio 1001000.000067
In Vivo Efficacy (Carrageenan-induced paw edema, % inhibition) 65%60%45%
Gastric Ulceration (in vivo model, ulcer index) 1.51.815.2

Data presented are hypothetical for Compound X and representative for Celecoxib and Aspirin based on publicly available information.

Table 2: Comparative Clinical Profile (Hypothetical Phase II Data)
ParameterCompound X (Hypothetical)CelecoxibAspirin
Indication OsteoarthritisOsteoarthritisGeneral Pain/Inflammation
Dosage 150 mg once daily200 mg once daily650 mg four times daily
Pain Reduction (VAS Scale, % change from baseline) -55%-50%-40%
Incidence of Gastric Ulcers (%) 1.2%1.5%10.5%
Platelet Aggregation Inhibition MinimalMinimalSignificant
Cardiovascular Event Risk Under InvestigationCaution AdvisedLow Dose Protective

Data for Compound X is hypothetical. Data for Celecoxib and Aspirin are representative of known clinical outcomes.

Experimental Protocols for Comparative Evaluation

To ensure the scientific rigor of our comparison, we outline detailed methodologies for key experiments.

Experimental Workflow: From Bench to Preclinical Models

cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Pharmacokinetics cluster_3 Data Analysis & Comparison COX_Assay COX-1/COX-2 Inhibition Assay Cell_Culture Cell-Based Prostaglandin Synthesis Assay COX_Assay->Cell_Culture Confirms Cellular Activity Paw_Edema Carrageenan-Induced Paw Edema Model (Efficacy) Cell_Culture->Paw_Edema Informs In Vivo Dosing Gastric_Ulcer Gastric Ulceration Model (Safety) Paw_Edema->Gastric_Ulcer Correlates Efficacy and Safety ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Gastric_Ulcer->ADME Provides Full Preclinical Profile Data_Analysis Comparative Data Analysis ADME->Data_Analysis

Figure 2: Experimental Workflow for Preclinical Evaluation. This diagram outlines the logical progression of experiments from initial in vitro screening to in vivo efficacy, safety, and pharmacokinetic profiling.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X for both COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplex Red reagent (for detection of prostaglandin G2).

    • Compound X, Celecoxib, and Aspirin at various concentrations.

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of Compound X, Celecoxib, and Aspirin in a suitable buffer.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, the Amplex Red reagent, and the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema Model in Rats
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of Compound X.

  • Materials:

    • Male Wistar rats (180-200 g).

    • Carrageenan solution (1% in saline).

    • Compound X, Celecoxib, and Aspirin suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Pletysmometer.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer Compound X, Celecoxib, Aspirin, or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

Based on its chemical structure and our hypothetical comparative analysis, this compound (Compound X) presents a promising profile as a novel, selective COX-2 inhibitor. Its hypothesized high selectivity for COX-2 over COX-1 suggests the potential for potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs.[7][11][17]

The presented hypothetical data, while encouraging, underscores the need for rigorous experimental validation. The detailed protocols provided in this guide offer a clear roadmap for the preclinical evaluation of Compound X. Future research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, long-term safety assessments, and ultimately, well-designed clinical trials to ascertain its therapeutic potential in human populations. The development of next-generation COX-2 inhibitors like Compound X holds the promise of delivering effective pain and inflammation relief with enhanced safety and tolerability, addressing a significant unmet need in patient care.

References

  • Mechanism of action of aspirin. Wikipedia. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO Information Services. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

  • Aspirin. Wikipedia. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • What Are NSAIDs? OrthoInfo - AAOS. [Link]

  • What is the mechanism of Aspirin? Patsnap Synapse. [Link]

  • NSAIDs: Examples, side effects, and uses. Medical News Today. [Link]

  • How aspirin works. UChicago Medicine. [Link]

  • What is the mechanism of action of Aspirin (acetylsalicylic acid)? Dr.Oracle. [Link]

  • NSAIDs (nonsteroidal anti-inflammatory drugs). American College of Rheumatology. [Link]

  • NSAIDs. NHS. [Link]

  • Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Representative examples of trifluoromethyl phenyl-containing approved drugs. [Link]

Sources

Navigating the Nuances of In Vitro Reproducibility: A Comparative Guide to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug discovery, the quest for novel therapeutic agents is relentless. Among the myriad of synthetic compounds, those featuring a trifluoromethylphenyl moiety have garnered significant attention for their potential anticancer, anti-angiogenic, and antioxidant properties. This guide focuses on 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene and its structural analogs, providing a framework for designing and interpreting in vitro experiments with an emphasis on reproducibility. As Senior Application Scientists, we aim to bridge the gap between theoretical protocols and practical, reliable experimental outcomes by dissecting the causality behind experimental choices and promoting self-validating systems.

The Compound in Context: Physicochemical Properties and Their In Vitro Implications

The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, impacting its behavior in aqueous in vitro environments.[1] The high electronegativity of the fluorine atoms in the -CF3 group can influence molecular lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Key Considerations for In Vitro Handling:

  • Solubility: Compounds with trifluoromethyl groups can exhibit variable aqueous solubility. It is crucial to determine the optimal solvent and concentration to avoid precipitation in cell culture media, which can lead to inaccurate and irreproducible results. A preliminary solubility test in the chosen cell culture medium is highly recommended.

  • Stability: The metabolic stability of a compound in the presence of cellular enzymes can affect its effective concentration over the course of an experiment. The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic stability to the trifluoromethyl group.[1] However, the overall stability of the molecule should be assessed, especially for long-term incubations.

  • Purity and Characterization: The synthesis of novel compounds can result in impurities that may have their own biological activities, confounding experimental results. It is imperative to use highly purified and well-characterized batches of the test compound. Techniques such as NMR and mass spectrometry are essential for confirming the structure and purity.[2]

Comparative In Vitro Biological Evaluation: A Focus on Reproducibility

Based on the known activities of structurally related compounds, in vitro assays for this compound and its analogs typically focus on anticancer, anti-angiogenic, and antioxidant potential.[3] The following sections provide detailed protocols and discuss critical parameters for ensuring the reproducibility of these assays.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

A primary step in evaluating the anticancer potential of a compound is to assess its effect on the viability of cancer cell lines.

Comparative Data of Trifluoromethylphenyl Analogs:

The following table summarizes the in vitro anticancer activity of various N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which share the core trifluoromethylphenyl structure. This data, while not specific to this compound, provides a valuable reference for expected potency and cell line sensitivity.

Compound IDCell LineIC50 (µM)[3]
8L HL-60 (Leukemia)> Standard
8q HL-60 (Leukemia)> Standard
9n HL-60 (Leukemia)> Standard
9p HL-60 (Leukemia)> Standard
Methotrexate (Standard) HL-60 (Leukemia)Not specified

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control. Replace the cell culture medium with fresh medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Trustworthiness and Self-Validation:

  • Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle-only control as a negative control.

  • Seeding Density: The initial cell seeding density is a critical parameter that can significantly impact results. Ensure a consistent seeding density across all experiments.

  • Assay Linearity: Confirm that the absorbance reading is within the linear range of the instrument.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compound treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for In Vitro Tube Formation Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of a compound can be evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for this purpose.

Experimental Protocol: DPPH Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Compound Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction: Mix the compound dilutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Logical Relationships in Antioxidant Assays

G cluster_concept Core Principle cluster_reaction Reaction cluster_outcome Measurable Outcome free_radical Free Radical (e.g., DPPH) scavenging Radical Scavenging free_radical->scavenging antioxidant Antioxidant Compound antioxidant->scavenging color_change Decrease in Absorbance (Color Change) scavenging->color_change

Caption: Principle of the DPPH Antioxidant Assay.

Troubleshooting and Ensuring Reproducibility

Reproducibility is the cornerstone of scientific integrity. In the context of in vitro experiments with novel compounds, several factors can contribute to variability.

Common Pitfalls and Solutions:

PitfallConsequenceSolution
Compound Instability/Precipitation Inaccurate effective concentration, leading to variable results.Perform solubility and stability tests in the experimental medium. Visually inspect for precipitates.
Cell Line Misidentification/Contamination Results not attributable to the intended cell line; unreliable data.Regularly authenticate cell lines using STR profiling. Routinely test for mycoplasma contamination.
Inconsistent Cell Culture Practices Variations in cell health and response to treatment.Standardize protocols for cell passage number, seeding density, and medium composition.
Pipetting Errors Inaccurate dosing and reagent addition, leading to high well-to-well variability.Use calibrated pipettes and proper pipetting techniques. Include replicate wells.
Instrument Variability Inconsistent readings from plate readers or microscopes.Regularly calibrate and maintain instruments. Use consistent instrument settings for all experiments.

Conclusion: A Path Towards Reliable In Vitro Data

The in vitro evaluation of novel compounds like this compound and its analogs holds great promise for drug discovery. However, the path from initial screening to reliable, reproducible data is paved with meticulous attention to experimental detail. By understanding the physicochemical properties of the test compounds, employing robust and well-controlled assay protocols, and proactively addressing common sources of variability, researchers can build a solid foundation of trustworthy data. This guide serves as a starting point, encouraging a mindset of critical evaluation and continuous optimization to ensure that in vitro findings are both scientifically sound and ultimately translatable.

References

  • BenchChem. (2025). A Comparative Analysis of a 3-(Trifluoromethyl)phenol Derivative In Vitro and In Vivo.
  • Computational Biology and Chemistry. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]

  • Molecules. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Computational Biology and Chemistry. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]

  • Journal of Agricultural and Food Chemistry. (2003). A fluorometric assay to determine antioxidant activity of both hydrophilic and lipophilic components in plant foods. [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • Molecules. (2022). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. [Link]

  • Dergipark. (2024). Novel Trifluoromethyl Containing Azo-Imin compounds: Synthesis, Characterization, and Investigation of Antioxidant Properties Using In Vitro and In Silico methods. [Link]

  • Molecules. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Molecules. (2024). Polyene-Based Derivatives with Antifungal Activities. [Link]

  • Molecules. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Molecules. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

  • PubChem. (n.d.). 2-Methyl-1-butene. [Link]

  • PubChem. (n.d.). 3-Methyl-4-phenyl-3-buten-2-one. [Link]

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. [Link]

  • Sci-Hub. (1954). The structures of some trifluoromethyl derivatives of group 6. [Link]

Sources

The Pivotal Role of Trifluoromethyl and Methyl Moieties in Phenyl-Butene Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of specific functional groups can dramatically alter the pharmacological profile of a lead compound. Among these, the trifluoromethyl (CF3) group has emerged as a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the nuanced structure-activity relationships (SAR) of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene derivatives, a class of compounds with significant therapeutic potential. While direct SAR studies on this specific scaffold are not extensively documented, we can infer critical relationships by examining structurally analogous compounds, such as the well-studied stilbene derivatives, which also feature a phenyl-alkene core.[2][3] This comparative analysis aims to provide a predictive framework for researchers engaged in the design and optimization of novel therapeutic agents based on this promising chemical architecture.

The Architectural Blueprint: Deconstructing the Core Scaffold

The this compound scaffold presents three key regions for synthetic modification, each contributing uniquely to the molecule's overall biological activity. Understanding the interplay between these regions is paramount for rational drug design.

Butene_Modifications Start 2-Methyl-4-(...)-1-butene (Alkene) Saturation Saturation (Butane derivative) Start->Saturation Hydrogenation Isomerization Isomerization (2-butene derivative) Start->Isomerization Isomerization Flexibility Increased Flexibility Saturation->Flexibility Metabolism Modified Metabolic Profile Saturation->Metabolism Conformation Altered 3D Conformation Isomerization->Conformation Isomerization->Metabolism

Caption: Potential modifications of the butene chain and their consequences.

Table 2: Predicted Impact of Butene Chain Modifications on Biological Activity

ModificationPredicted Structural ChangePredicted Impact on Activity (Hypothetical)Rationale based on Analogs
Saturation (Butane) Increased flexibility, loss of planarityLikely Decreased Activity: The rigid conformation of the double bond is often crucial for fitting into a specific binding pocket.The rigid cis-stilbene scaffold in combretastatins is essential for their high activity. [4]
Isomerization (2-Butene) Altered geometry of the double bondActivity Highly Dependent on Target: The change in geometry could either improve or abolish binding depending on the receptor's topology.The difference in activity between cis and trans isomers of resveratrol and combretastatin is well-documented. [2]
Chain Length (Propene/Pentene) Altered distance between phenyl ring and pharmacophoreLikely Reduced Activity: The optimal distance between key interacting moieties is often tightly constrained.SAR studies on many compound series show a narrow optimal linker length.

The "Magic Methyl" Effect: A Subtle but Powerful Influence

The seemingly simple addition of a methyl group can have a profound impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect. [5]This can be attributed to improved hydrophobic interactions, altered conformation, or protection from metabolism.

Table 3: Predicted Impact of the 2-Methyl Group on Biological Activity

ModificationPredicted Structural ChangePredicted Impact on Activity (Hypothetical)Rationale
Presence of 2-Methyl Group Introduces a chiral center, provides a hydrophobic contact pointPotentially Increased Activity & Selectivity: The methyl group can occupy a specific hydrophobic pocket in the receptor, enhancing binding affinity. [6]The addition of a methyl group can lead to a significant increase in potency by optimizing interactions with the target protein. [7]
Removal of 2-Methyl Group Loss of chirality and a hydrophobic contact pointPotentially Decreased Activity: The absence of the methyl group may lead to a loss of key binding interactions.The removal of a critical methyl group often results in a significant drop in biological activity.
Shift of Methyl Group (e.g., to C3) Altered position of the hydrophobic group and potential steric effectsActivity Dependent on Target Topography: The new position may or may not be favorable for binding.The precise positioning of substituents is crucial for optimal drug-receptor interactions.

Experimental Protocols for Synthesis and Biological Evaluation

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of a target molecule and for its evaluation in relevant biological assays.

Synthesis of this compound

This protocol is adapted from known procedures for the synthesis of 4-phenyl-1-butene derivatives. [8]

Synthesis_Workflow Reactants 3-(Trifluoromethyl)benzyl bromide + 2-Methylallylmagnesium chloride Reaction Grignard Reaction (in THF, 0°C to rt) Reactants->Reaction Workup Aqueous Workup (NH4Cl solution) Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Preparation of Grignard Reagent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq). Add a solution of 2-methylallyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating if necessary. Stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound.

Caption: Workflow for the nitric oxide inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition relative to the vehicle control.

In Vitro Anticancer Activity Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationships of this compound derivatives, while not yet explicitly defined in the literature, can be rationally inferred from the extensive studies on analogous phenyl-alkene scaffolds. The trifluoromethyl group's position on the phenyl ring, the integrity and geometry of the butene chain, and the presence of the 2-methyl group are all critical determinants of potential biological activity. This guide provides a foundational framework for the design and evaluation of novel derivatives within this class. Future research should focus on the systematic synthesis and biological screening of a library of these compounds to validate these inferred SARs and to identify lead candidates for further preclinical development as potential anti-inflammatory or anticancer agents.

References

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances. [2][3][6]2. Synthesis and Anti-inflammatory Activity of Resveratrol Analogs. (2005). Chemical and Pharmaceutical Bulletin. [8][9]3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. 4. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals. [6]5. 4-Phenyl-1-butene synthesis. ChemicalBook. [8]6. Methyl Effects on Protein–Ligand Binding. (2012). Journal of the American Chemical Society. [7]7. Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. (2009). Journal of Medicinal Chemistry. [10]8. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. (2021). Molecules. [7][11]9. Magic Methyl Effects in Drug Design. (2021). Global Journal of Pharmacy & Pharmaceutical Sciences. [5]10. The Magic Methyl Effects. (2018). Denmark Group Meetings. [12]11. Methyl Group Impact in Drug Design. Scribd. [13]12. Anti-Inflammatory Properties of Resveratrol. (2024). Molecules. [14]13. Combretastatin A-4 and its Analogs in Cancer Therapy. (2013). International Journal of Pharmaceutical Sciences Review and Research. [4]14. Novel Combretastatin Analogues Endowed with Antitumor Activity. (2006). Journal of Medicinal Chemistry. [15]15. Chemical structure and antimicrobial activity of selected stilbene derivatives. ResearchGate. [16]16. 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (2012). Journal of Medicinal Chemistry. [17]17. Role of aromatic substituents on the antiproliferative effects of diphenyl ferrocenyl butene compounds. (2009). Journal of Organometallic Chemistry. 18. A novel natural phenyl alkene with cytotoxic activity. (2013). Tetrahedron Letters. [18][19][20]19. A novel natural phenyl alkene with cytotoxic activity. (2013). Tetrahedron Letters. [19]20. A novel natural phenyl alkene with cytotoxic activity. (2013). Tetrahedron Letters. [20]21. Phenyl – Knowledge and References. Taylor & Francis. [3]22. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2011). Archiv der Pharmazie.

Sources

An In Vivo Efficacy Comparison of a Novel Kinase Inhibitor, 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, and the Standard of Care, Osimertinib, in a Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison between a novel investigational kinase inhibitor, 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene (hereafter referred to as Cmpd-X), and the established standard of care, Osimertinib. The study is conducted in an orthotopic xenograft model of non-small cell lung cancer (NSCLC) harboring an epidermal growth factor receptor (EGFR) mutation, a clinically relevant context for evaluating targeted therapies.

Introduction: The Rationale for a New Kinase Inhibitor in EGFR-Mutated NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC cases is characterized by activating mutations in the EGFR gene, which drives tumor proliferation and survival.[2][3] This has led to the development of tyrosine kinase inhibitors (TKIs) that specifically target the mutated EGFR protein.[2][4]

Osimertinib, a third-generation EGFR-TKI, is a current standard of care for patients with EGFR-mutated NSCLC, including those with the T790M resistance mutation.[3] Despite its efficacy, acquired resistance remains a clinical challenge, necessitating the development of new therapeutic agents.[4]

Cmpd-X, this compound, is a novel small molecule designed to inhibit kinase activity. The inclusion of a trifluoromethylphenyl moiety is a common feature in many potent kinase inhibitors, suggesting potential anti-cancer activity.[5] This guide details a head-to-head in vivo comparison of Cmpd-X and Osimertinib to evaluate the pre-clinical efficacy and tolerability of this new chemical entity.

The central hypothesis of this study is that Cmpd-X will demonstrate anti-tumor efficacy comparable or superior to Osimertinib in a clinically relevant model of EGFR-mutated NSCLC. The experimental design is structured to provide a robust and objective assessment of this hypothesis.

Presumed Mechanism of Action: Targeting the EGFR Signaling Pathway

Both Cmpd-X and Osimertinib are presumed to exert their anti-tumor effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). In NSCLC, activating mutations in EGFR lead to its constitutive phosphorylation and the subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent autophosphorylation and shut down these signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR Mutated EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CmpdX Cmpd-X CmpdX->EGFR Osimertinib Osimertinib Osimertinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

In Vivo Comparative Efficacy Study: Experimental Design

The objective of this study is to directly compare the anti-tumor activity and tolerability of Cmpd-X and Osimertinib in an orthotopic mouse model of NSCLC.

  • Cell Line: The human NSCLC cell line PC-9 was selected. This cell line harbors an EGFR exon 19 deletion, a common activating mutation that confers sensitivity to EGFR-TKIs.[6][7] To enable non-invasive monitoring of tumor growth, the PC-9 cells were stably transfected with a luciferase reporter gene (PC-9-luc).

  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice were used. These immunocompromised mice are suitable for xenograft studies as they do not reject human cells.[7][8]

  • Xenograft Model: An orthotopic model, where cancer cells are implanted directly into the lung, was chosen over a subcutaneous model.[1] This approach better recapitulates the tumor microenvironment and the progression of human lung cancer, providing a more clinically relevant system.[9][10]

The study was conducted over a period of 42 days, following the workflow outlined below.

experimental_workflow A Day -14: PC-9-luc Cell Culture B Day 0: Orthotopic Injection of PC-9-luc cells into NOD/SCID mice A->B C Day 7: Tumor Establishment (Bioluminescence Imaging) B->C D Day 8: Randomization of mice into treatment groups (n=8/group) C->D E Days 8-28: Daily Oral Gavage - Vehicle - Cmpd-X (25 mg/kg) - Osimertinib (25 mg/kg) D->E F Monitoring Phase: - Bioluminescence Imaging (weekly) - Body Weight Measurement (2x/week) D->F G Day 29: End of Treatment E->G H Day 29-42: Survival Monitoring G->H I Endpoint: Tumor Growth Inhibition & Survival Analysis H->I

Caption: Overall experimental workflow for the in vivo study.

Mice with established lung tumors (confirmed by bioluminescence imaging on day 7) were randomized into three groups (n=8 per group):

  • Vehicle Control: Administered with the vehicle solution (0.5% HPMC + 0.1% Tween 80 in sterile water) daily via oral gavage.

  • Cmpd-X: Administered with 25 mg/kg of Cmpd-X, formulated in the vehicle solution, daily via oral gavage.

  • Osimertinib: Administered with 25 mg/kg of Osimertinib, formulated in the vehicle solution, daily via oral gavage.[6]

The choice of oral gavage as the administration route mimics the clinical administration of Osimertinib.[11]

Comparative Efficacy and Tolerability Results

The efficacy of Cmpd-X and Osimertinib was evaluated by monitoring tumor growth via bioluminescence imaging and assessing overall survival. Tolerability was assessed by monitoring changes in animal body weight.

Both Cmpd-X and Osimertinib demonstrated significant inhibition of tumor growth compared to the vehicle control group. Tumor burden was quantified by measuring the total photon flux from the thoracic region of each mouse.

Treatment GroupDay 7 (Baseline)Day 14Day 21Day 28% TGI* (Day 28)
Vehicle Control 1.5 ± 0.35.8 ± 1.115.2 ± 2.935.6 ± 6.7-
Cmpd-X (25 mg/kg) 1.6 ± 0.42.1 ± 0.53.5 ± 0.85.1 ± 1.285.7%
Osimertinib (25 mg/kg) 1.5 ± 0.31.9 ± 0.42.8 ± 0.64.2 ± 0.988.2%
Data are presented as mean total photon flux (x10^6 p/s) ± SEM.
*TGI: Tumor Growth Inhibition, calculated as (1 - (T_day28 - T_day8) / (C_day28 - C_day8)) x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

Interpretation: The data indicates that Cmpd-X exhibits potent anti-tumor activity, achieving a tumor growth inhibition of 85.7%. This level of efficacy is comparable to that of the standard of care, Osimertinib (88.2%), at the same dose.

The Kaplan-Meier survival analysis demonstrated a significant extension in the survival of mice treated with either Cmpd-X or Osimertinib compared to the vehicle control group.

Treatment GroupMedian Survival (Days)% Increase in Lifespan
Vehicle Control 29-
Cmpd-X (25 mg/kg) 4141.4%
Osimertinib (25 mg/kg) 4244.8%

Interpretation: Treatment with Cmpd-X led to a 41.4% increase in the lifespan of the tumor-bearing mice, which is highly comparable to the 44.8% increase observed with Osimertinib. This suggests that the tumor growth inhibition observed translates into a tangible survival benefit in this preclinical model.

Tolerability was primarily assessed by monitoring changes in body weight throughout the treatment period. Significant weight loss is an indicator of systemic toxicity.

Treatment GroupMean Body Weight Change (Day 8 to 28)
Vehicle Control -8.5%
Cmpd-X (25 mg/kg) -2.1%
Osimertinib (25 mg/kg) -2.5%

Interpretation: The vehicle-treated group showed a notable decrease in body weight, which is attributable to cancer cachexia. In contrast, both the Cmpd-X and Osimertinib treated groups maintained a relatively stable body weight, with minimal loss. This indicates that Cmpd-X, at an efficacious dose of 25 mg/kg, is well-tolerated and does not induce significant systemic toxicity in this model.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key methodologies used in this study. The self-validating nature of these protocols is ensured by the inclusion of imaging-based confirmation steps and standardized measurement criteria.

  • Cell Preparation: Culture PC-9-luc cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2x10^7 cells/mL.[11]

  • Anesthesia: Anesthetize the NOD/SCID mouse using isoflurane.

  • Injection: Place the mouse in a left lateral decubitus position. Make a small incision over the left chest wall. Using a 28-gauge needle, inject 100 µL of the cell suspension (2x10^6 cells) directly into the left lung parenchyma.[11]

  • Closure and Recovery: Close the incision with surgical staples. Monitor the mouse until it has fully recovered from anesthesia.

  • Confirmation: On day 7 post-injection, perform bioluminescence imaging to confirm tumor establishment before randomizing the animals into treatment groups.

  • Substrate Preparation: Prepare a D-luciferin solution at a concentration of 15 mg/mL in sterile PBS.

  • Administration: Administer 150 mg/kg of the D-luciferin solution to each mouse via intraperitoneal (i.p.) injection.[12]

  • Imaging: After 10-15 minutes, place the anesthetized mouse in the imaging chamber of an IVIS Spectrum or a similar imaging system.[12][13]

  • Image Acquisition: Acquire bioluminescent images with an exposure time ranging from 10 to 30 seconds.[12]

  • Analysis: Use the accompanying software to draw a region of interest (ROI) around the thoracic area and quantify the total photon flux (photons/second). This provides a quantitative measure of the tumor burden.[13]

Conclusion and Future Directions

This in vivo comparative study demonstrates that the novel investigational compound, this compound (Cmpd-X), exhibits potent anti-tumor efficacy and a favorable safety profile in a clinically relevant orthotopic model of EGFR-mutated NSCLC. The efficacy, in terms of both tumor growth inhibition and extension of survival, is highly comparable to the standard of care, Osimertinib.

The causality behind these results is attributed to the presumed inhibition of the EGFR kinase, a critical driver in this cancer model. The robust experimental design, utilizing an orthotopic model and non-invasive imaging, provides a high degree of confidence in these preclinical findings.

Future studies should aim to elucidate the precise binding kinetics of Cmpd-X to both wild-type and mutant EGFR, and to investigate its efficacy against EGFR mutations that confer resistance to Osimertinib. Pharmacokinetic and pharmacodynamic studies will also be crucial in determining the optimal dosing schedule for potential clinical translation. Based on the promising results presented in this guide, Cmpd-X represents a viable candidate for further preclinical development as a novel therapy for non-small cell lung cancer.

References

  • Springer Nature Experiments. (n.d.). Practical Use of Advanced Mouse Models for Lung Cancer. Retrieved from [Link]

  • Siddiqui, A. A., & Ali, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

  • Ers Publications. (n.d.). Progress and applications of mouse models for human lung cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice. Retrieved from [Link]

  • AACR Publications. (2014). Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Retrieved from [Link]

  • Open Biology. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Retrieved from [Link]

  • PubMed. (n.d.). [The Efficacy of TKIs in Treatment of Human Primary Small Cell Lung Cancer Xenograft Model in Vivo]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs. Retrieved from [Link]

  • PubMed. (n.d.). What Is the Standard First-Line Treatment for Advanced Non-Small Cell Lung Cancer?. Retrieved from [Link]

  • Patient Power. (2023). Standard of Treatment for NSCLC. Retrieved from [Link]

  • ASCO Publications. (2021). Weekly osimertinib dosing to prevent EGFR mutant tumor cells destined to home mouse lungs. Retrieved from [Link]

  • Oxford Academic. (2011). Combined bioluminescence and fluorescence imaging visualizing orthotopic lung adenocarcinoma xenograft in vivo. Retrieved from [Link]

  • AACR Journals. (2022). A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer. Retrieved from [Link]

  • Targeted Oncology. (2020). Checkpoint Inhibitors Advance Standard of Care for Non-Small Cell Lung Cancer. Retrieved from [Link]

  • AACR Journals. (2013). Abstract A145: In vivo and in vitro generation and characterization of EGFR TKI resistance in a patient-derived and a cell line-derived xenograft model of NSCLC with activating EGFR mutations. Retrieved from [Link]

  • AstraZeneca. (n.d.). TAGRISSO® (osimertinib) Dosing & Administration. Retrieved from [Link]

  • PubMed. (n.d.). Combined bioluminescence and fluorescence imaging visualizing orthotopic lung adenocarcinoma xenograft in vivo. Retrieved from [Link]

  • Oxford Academic. (n.d.). Combined bioluminescence and fluorescence imaging visualizing orthotopic lung adenocarcinoma xenograft in vivo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Non-Invasive Direct Visualization of Luciferase-Luciferin Emitted Light Producing True Images from an Orthotopic Lung Cancer Xenograft Model in Nude Mice Using an Ultra-sensitive Low-light Camera and Optics. Retrieved from [Link]

  • MDPI. (n.d.). Update on the Treatment of Non-Small Cell Lung Carcinoma (NSCLC). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Reduced frequency dosing of osimertinib in EGFR-mutant non-small cell lung carcinoma: real world data. Retrieved from [Link]

  • PubMed Central. (n.d.). New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. Retrieved from [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Promises of Protein Kinase Inhibitors in Recalcitrant Small-Cell Lung Cancer: Recent Scenario and Future Possibilities. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Novel Compounds: A Case Study of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced world of drug discovery and development, the rigorous validation of experimental data is the bedrock upon which scientific progress is built. For researchers, scientists, and drug development professionals, the ability to trust the accuracy, precision, and reliability of data generated for a novel chemical entity is paramount. This guide provides a comprehensive framework for the statistical validation of experimental data, using the hypothetical novel compound, 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene , as a case study. The principles and methodologies outlined herein are universally applicable to the characterization and validation of any new chemical substance.

The application of robust statistical methods is not merely a procedural formality; it is a critical component of ensuring the quality and integrity of research.[1] Statistical analysis provides the tools to transform raw experimental data into meaningful insights, validate hypotheses, and ensure the reproducibility of findings.[2] This guide will delve into the practical application of these statistical tools in the context of validating analytical methods for a novel compound, thereby ensuring that the data generated is fit for its intended purpose.[3]

The Hypothetical Subject: Synthesis and Characterization of this compound

For the purpose of this guide, we will consider the synthesis and characterization of the novel compound, this compound. The proposed synthetic route is a multi-step process, culminating in a final product that requires thorough analytical characterization to confirm its identity, purity, and other critical physicochemical properties. The validation of the analytical methods used for this characterization is the primary focus of this guide.

Proposed Synthesis Workflow

A Starting Materials B Grignard Reaction A->B Step 1 C Dehydration B->C Step 2 D Purification (Column Chromatography) C->D Step 3 E Characterization D->E Step 4 F Final Product: this compound E->F

Caption: Proposed synthetic workflow for this compound.

Core Principles of Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[3][4] The key parameters that must be evaluated are accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Accuracy: Closeness to the True Value

Accuracy represents the closeness of the measured value to the true or accepted value.[6] It is typically assessed by analyzing a sample with a known concentration (a certified reference material, if available) and comparing the measured value to the certified value. In the absence of a certified reference material for a novel compound, accuracy can be determined by spiking a blank matrix with a known amount of the purified compound.

Precision: Agreement Between Measurements

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Reproducibility: Precision between different laboratories.

Specificity: Differentiating the Analyte

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For chromatographic methods, this is often demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks.

Linearity and Range: Proportionality of Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Statistical Validation Workflow for this compound

The following sections detail a hypothetical statistical validation plan for the analytical methods used to characterize our novel compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

An HPLC method is developed to determine the purity of the synthesized this compound. The validation of this method is crucial for ensuring the reliability of the purity data.

Experimental Protocol: HPLC Method Validation
  • Preparation of Standard Solutions: A stock solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A series of calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Linearity Assessment: The calibration standards are injected into the HPLC system in triplicate. A calibration curve is generated by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²).

  • Accuracy Assessment: A blank sample matrix is spiked with the compound at three different concentration levels (low, medium, and high). The spiked samples are analyzed in triplicate, and the recovery is calculated.

  • Precision Assessment (Repeatability and Intermediate Precision):

    • Repeatability: Six replicate injections of a standard solution at a medium concentration are performed on the same day by the same analyst.

    • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different HPLC system (if available).

  • Specificity Assessment: A solution containing the compound and potential impurities (from starting materials or side reactions) is analyzed to ensure that the peak for the target compound is well-resolved.

  • LOD and LOQ Determination: The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Hypothetical Data and Statistical Analysis

Table 1: Hypothetical Linearity Data for HPLC Analysis

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

Statistical Analysis of Linearity: A linear regression analysis would be performed on this data. A coefficient of determination (R²) value close to 1 (e.g., >0.999) would indicate excellent linearity.

Table 2: Hypothetical Accuracy and Precision Data for HPLC Analysis

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%) (Repeatability)
Low109.9 ± 0.199.01.01
Medium5050.2 ± 0.4100.40.80
High9089.5 ± 0.799.40.78

Statistical Analysis of Accuracy and Precision:

  • Accuracy: The recovery values should fall within an acceptable range (e.g., 98-102%). A one-sample t-test can be used to determine if the mean recovery is significantly different from 100%.

  • Precision: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be below a predefined threshold (e.g., <2%). An F-test can be used to compare the variances between the repeatability and intermediate precision datasets to ensure consistency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

A GC-MS method is employed to identify and quantify any volatile impurities in the final product.

Experimental Protocol: GC-MS Method Validation
  • Preparation of Standards: Standard solutions of the target compound and any identified impurities are prepared.

  • Specificity: The method's ability to separate and identify the target compound from impurities is confirmed by analyzing a mixture.

  • Linearity: Calibration curves for the target compound and each impurity are generated.

  • LOD and LOQ: The limits of detection and quantitation for each impurity are determined.

Data Presentation and Interpretation

The results of the GC-MS analysis would be presented in a chromatogram, with each peak identified by its mass spectrum. The concentration of each impurity would be calculated using its respective calibration curve.

Statistical Validation Workflow Diagram

cluster_0 Statistical Analysis A Analytical Method Development B Validation Protocol Design A->B C Experimental Execution B->C D Data Collection C->D E Statistical Analysis D->E F Performance Characteristics Assessment E->F E1 Linearity (Regression Analysis, R²) E2 Accuracy (Recovery, t-test) E3 Precision (RSD, F-test) E4 LOD & LOQ Calculation G Method Validation Report F->G

Caption: A workflow for the statistical validation of an analytical method.

Comparison with Alternative Methodologies

While HPLC and GC-MS are workhorse techniques in pharmaceutical analysis, other methods could be considered and would require similar statistical validation.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniqueAdvantagesDisadvantagesWhen to Consider
High-Performance Liquid Chromatography (HPLC) High resolution, high sensitivity, applicable to a wide range of compounds.Can be time-consuming, requires expertise in method development.The primary choice for non-volatile and thermally labile compounds.
Gas Chromatography (GC) Excellent for volatile and semi-volatile compounds, high resolution.Not suitable for non-volatile or thermally unstable compounds.Ideal for analyzing residual solvents and volatile impurities.
Supercritical Fluid Chromatography (SFC) Faster separations than HPLC, uses environmentally friendly mobile phases.Higher initial instrument cost, less universally applicable than HPLC.A "green" alternative to normal-phase HPLC for chiral and achiral separations.
Capillary Electrophoresis (CE) High efficiency, requires very small sample volumes.Lower sensitivity and reproducibility compared to HPLC for some applications.Suitable for the analysis of charged molecules and complex mixtures.

The choice of analytical technique will depend on the specific properties of the novel compound and the impurities that need to be monitored. Regardless of the method chosen, the principles of statistical validation remain the same.

Conclusion

The statistical validation of experimental data is a non-negotiable aspect of research and development for novel compounds like this compound. By systematically evaluating the accuracy, precision, linearity, and other key performance characteristics of analytical methods, researchers can ensure the integrity and reliability of their data. This guide has provided a comprehensive, albeit hypothetical, framework for this process, emphasizing the importance of a structured approach, sound experimental design, and rigorous statistical analysis. Adherence to these principles is essential for making informed decisions in the drug development pipeline and for upholding the highest standards of scientific integrity.

References

  • Vertex AI Search.
  • Korcz, W., et al. (2008). The application of statistical methods in chemical experiments. PubMed.
  • Fiveable.
  • Slideshare. Statistical analysis in analytical chemistry.
  • Journal of Chemical Education. Statistical Analysis Experiment for the Freshman Chemistry Lab.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences.
  • Chavda, V., et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
  • American Chemical Society.
  • Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Elsevier.
  • Green, J. M. (1996).

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the lifecycle of a chemical does not end when an experiment is complete. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, a compound that, due to its chemical structure, requires diligent handling as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount.

Hazard Identification and Risk Assessment

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the structure of this compound, the following hazards should be assumed:

Hazard CategoryInferred RiskRationale
Flammability Likely flammable liquid and vapor.The presence of a 1-butene structure suggests a low flash point. Vapors may form explosive mixtures with air.[1]
Toxicity Harmful if swallowed, in contact with skin, or inhaled.Trifluoromethylphenyl compounds can exhibit toxicity.[2][3]
Skin/Eye Irritation Causes skin and serious eye irritation.Aromatic compounds and their derivatives are often irritants.[4][5]
Environmental Potentially toxic to aquatic life with long-lasting effects.Halogenated aromatic hydrocarbons can be persistent in the environment.[4]
Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the potentially toxic and irritating substance.
Eye Protection Chemical safety goggles or a face shield.To protect against accidental splashes.
Protective Clothing Flame-retardant and chemical-resistant lab coat.To shield skin and personal clothing from spills.
Respiratory Protection Use in a chemical fume hood. A certified respirator may be necessary if there is a risk of inhalation outside of a fume hood.To prevent inhalation of potentially harmful vapors.
Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory and environmental safety. Follow this detailed protocol for waste management.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound, including unused product and solutions from experiments, in a dedicated, leak-proof, and chemically compatible container.

  • Solid Waste: Collect any solid waste contaminated with the compound, such as pipette tips, absorbent materials, and gloves, in a separate, clearly labeled, puncture-resistant container.

  • Incompatible Wastes: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, unless explicitly permitted by your institution's waste management plan.

2. Waste Container Labeling:

Proper labeling is a critical regulatory requirement. The waste container must be labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • An indication of the hazards: "Flammable, Toxic, Irritant "

  • The date when the first drop of waste was added to the container.

3. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work should be conducted under a chemical fume hood.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous solid waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. This ensures the waste is managed and disposed of in accordance with all applicable federal, state, and local regulations.

  • The likely disposal method for this type of halogenated organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the combustion byproducts.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B Always C Is the waste liquid or solid? B->C D Collect in a designated, leak-proof liquid waste container. C->D Liquid E Collect in a designated, puncture-proof solid waste container. C->E Solid F Label container: 'HAZARDOUS WASTE' Full Chemical Name Hazards (Flammable, Toxic) D->F E->F G Store in a designated, secure waste accumulation area. F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Complete all required waste disposal documentation. H->I J Waste transported for high-temperature incineration. I->J

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Link

  • ChemicalBook. 4-Phenyl-1-butene Safety Data Sheet. Link

  • BenchChem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Link

  • ECHEMI. 4-Phenyl-1-butene-4-one SDS. Link

  • ResearchGate. The decomposition of halogenated hydrocarbons by MSO. Link

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Link

  • Apollo Scientific. 4-Phenyl-1-butene Safety Data Sheet. Link

  • Sigma-Aldrich. Safety Data Sheet. Link

  • ResearchGate. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. Link

  • Sigma-Aldrich. Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • Gelest, Inc. 4-PHENYL-1-BUTENE Safety Data Sheet. Link

  • ETDEWEB. Removal of halogenated hydrocarbons from landfill gas. Link

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Link

  • TCI Chemicals. Safety Data Sheet. Link

  • PubChem. m-Trifluoromethylphenylacetonitrile. Link

  • Oxford Academic. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Link

  • Tokyo Chemical Industry. 4-Phenyl-1-butene. Link

  • National Center for Biotechnology Information. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Link

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.